molecular formula C11H14ClNO3 B1372503 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride CAS No. 1360436-95-8

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Cat. No.: B1372503
CAS No.: 1360436-95-8
M. Wt: 243.68 g/mol
InChI Key: TZRAOLAVYBTWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRAOLAVYBTWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674304
Record name 4-Acetylphenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360436-95-8, 20299-31-4
Record name 4-Acetylphenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride: Properties, Synthesis, and Applications

Executive Summary

This compound, a non-canonical amino acid analogue of phenylalanine, has emerged as a pivotal tool in chemical biology, drug discovery, and materials science. Its unique structure, featuring a para-acetylphenyl side chain, provides a versatile chemical handle for bio-orthogonal modifications. This guide offers a comprehensive overview of its chemical properties, presents a representative synthetic pathway, details robust analytical characterization protocols, and explores its primary applications. For researchers and drug development professionals, this molecule represents a gateway to engineering novel proteins with tailored functions and developing next-generation therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Introduction and Significance

3-(4-Acetylphenyl)-2-aminopropanoic acid is a synthetic amino acid that has garnered significant attention for the unique chemical reactivity conferred by the ketone group on its phenyl ring. Unlike the 20 proteinogenic amino acids, its side chain can participate in selective, bio-orthogonal chemical reactions, allowing for the site-specific modification of proteins and other biomolecules.

The primary significance of this compound lies in its role as an unnatural amino acid (UAA) that can be genetically incorporated into proteins in both prokaryotic and eukaryotic systems.[1] This process, known as genetic code expansion, enables the introduction of the acetylphenylalanine residue at any desired position within a protein's sequence. The exposed ketone handle can then be used to attach a wide array of probes, drugs, or other functional moieties with high specificity, a technique that has revolutionized protein engineering and drug development.

This guide serves as a technical resource, consolidating the known physicochemical properties, outlining a practical synthetic approach, establishing protocols for quality control, and detailing the cutting-edge applications of this versatile molecule.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, storage, and application. It is most commonly supplied as the hydrochloride salt of the L-enantiomer, (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride.

Compound Identification
IdentifierValueSource
IUPAC Name (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride[2]
Common Synonyms 4-Acetyl-L-phenylalanine HCl; H-Phe(4-Ac)-OH.HCl; p-Acetyl-L-phenylalanine HCl[1][2][3]
CAS Number 20299-31-4 (for L-isomer HCl)[1][2][3][4]
Molecular Formula C11H14ClNO3[3][4][5][6]
Molecular Weight 243.69 g/mol [3][4][7]
Canonical SMILES CC(=O)C1=CC=C(C=C1)CN.Cl[2]
InChIKey TZRAOLAVYBTWGD-PPHPATTJSA-N[2]
Physical and Chemical Properties
PropertyValueSource
Appearance Pale yellow to brown solid[3]
Solubility Slightly soluble in Water, Methanol, and DMSO[3]
Storage Conditions Store under inert atmosphere at room temperature or -20°C for long-term stability[3][6]
Boiling Point 396.7±37.0 °C at 760 mmHg (Predicted)[7]
Density 1.2±0.1 g/cm³ (Predicted)[7]
Computed Molecular Descriptors

Computational properties provide insight into the molecule's behavior in biological systems.

DescriptorValueSource
Topological Polar Surface Area 80.4 Ų[5][7]
Rotatable Bond Count 4[5][7]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 4[5][7]
XLogP3 0.56[7]

Representative Synthesis Pathway

The synthesis of non-canonical amino acids like 4-acetylphenylalanine requires precise control of stereochemistry to yield the biologically active L-enantiomer. While multiple routes exist, a common and effective strategy is the asymmetric alkylation of a chiral glycine enolate equivalent. This approach ensures high enantiomeric purity.

The causality behind this choice of pathway is its reliability and scalability. The use of a chiral auxiliary, such as a Schöllkopf auxiliary, establishes a stereocenter that directs the incoming electrophile to the correct face of the molecule, ensuring the desired (S)-configuration. Subsequent hydrolysis steps remove the auxiliary, liberating the target amino acid.

G start 4-(Bromomethyl)acetophenone (Starting Electrophile) alkylation Asymmetric Alkylation start->alkylation aux Chiral Glycine Equivalent (e.g., Schöllkopf Auxiliary) base Strong Base (e.g., n-BuLi, LDA) aux->base Deprotonation base->alkylation intermediate Alkylated Intermediate (Diastereomerically Pure) alkylation->intermediate C-C Bond Formation hydrolysis Acid Hydrolysis (e.g., 6M HCl, Reflux) intermediate->hydrolysis Removal of Auxiliary product 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride (Final Product) hydrolysis->product

Caption: Representative workflow for the asymmetric synthesis of 4-acetylphenylalanine.

Experimental Protocol: Asymmetric Synthesis
  • Enolate Formation: Dissolve the chiral glycine equivalent in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Add a strong base, such as n-butyllithium (n-BuLi), dropwise to form the chiral enolate. The low temperature is critical to prevent side reactions and maintain the stability of the enolate.

  • Alkylation: In a separate flask, dissolve 4-(bromomethyl)acetophenone in dry THF. Slowly add this solution to the cold enolate solution. Allow the reaction to stir at -78 °C for several hours. The electrophilic benzyl bromide reacts with the nucleophilic enolate in an SN2 reaction, with the chiral auxiliary sterically directing the alkylation to form predominantly one diastereomer.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Hydrolysis: Cleave the chiral auxiliary and hydrolyze the ester by refluxing the crude intermediate in aqueous acid (e.g., 6 M HCl). This step liberates the free amino acid as its hydrochloride salt.

  • Purification: The final product can be purified by recrystallization or chromatography to yield the pure L-isomer hydrochloride salt.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stereochemical integrity of the compound, a multi-step analytical workflow is essential. This self-validating system confirms that the material meets the stringent requirements for research and development.

G sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms hplc RP-HPLC sample->hplc chiral_hplc Chiral HPLC sample->chiral_hplc nmr_out Structural Confirmation nmr->nmr_out ms_out Molecular Weight Verification ms->ms_out hplc_out Chemical Purity (>95%) hplc->hplc_out chiral_hplc_out Enantiomeric Excess (>99%) chiral_hplc->chiral_hplc_out

Caption: Standard analytical workflow for quality control validation.

Protocol 1: NMR Spectroscopy for Structural Verification
  • Objective: To confirm the covalent structure of the molecule.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

    • Acquire a ¹H NMR spectrum. Expected signals include: a singlet for the acetyl methyl protons (~2.6 ppm), multiplets for the benzylic and α-protons, and doublets for the aromatic protons.[8]

    • Acquire a ¹³C NMR spectrum. Expected signals include peaks for the methyl carbon, the two carbonyl carbons (ketone and carboxylic acid), and the aromatic and aliphatic carbons.[8]

    • Validation: The observed chemical shifts, integration values, and coupling patterns must match the expected structure.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
  • Objective: To verify the molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the spectrum in positive ion mode.

    • Validation: The spectrum should show a prominent ion corresponding to the [M+H]⁺ of the free amino acid (C11H13NO3), with an expected m/z of approximately 208.09. The presence of this ion confirms the correct molecular mass.

Protocol 3: HPLC for Purity and Enantiomeric Excess Determination
  • Objective: To determine the chemical purity and the ratio of L- to D-enantiomers.

  • Methodology:

    • Chemical Purity: Use a reverse-phase (e.g., C18) HPLC column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile with a UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm). Purity is calculated by integrating the area of the product peak relative to all other peaks.

    • Enantiomeric Excess (e.e.): Use a chiral HPLC column (e.g., a cyclodextrin- or crown ether-based column) under isocratic conditions. The two enantiomers will have different retention times. The e.e. is calculated from the peak areas of the two enantiomers.

    • Validation: For research-grade material, chemical purity should be ≥95% and enantiomeric excess should be ≥99%.

Core Applications in Research and Development

The unique properties of 3-(4-Acetylphenyl)-2-aminopropanoic acid make it a powerful tool in multiple scientific domains.

Site-Specific Protein Modification via Genetic Code Expansion

The premier application is the site-specific incorporation of this UAA into a protein of interest. This is achieved using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and an amber stop codon (UAG).

  • Mechanism: The host cell's translational machinery is reprogrammed. When the ribosome encounters a UAG codon in the mRNA, the orthogonal tRNA charged with 4-acetylphenylalanine inserts the UAA into the growing polypeptide chain.

  • Bio-orthogonal Ligation: The ketone handle on the incorporated UAA's side chain is chemically unique within the proteome. It can be selectively targeted with nucleophiles, such as hydroxylamines or hydrazides, to form stable oxime or hydrazone linkages, respectively. This allows for the precise attachment of:

    • Fluorescent dyes for imaging studies.

    • Polyethylene glycol (PEG) chains to improve protein pharmacokinetics.

    • Small-molecule drugs to create antibody-drug conjugates (ADCs).

    • Crosslinking agents to study protein-protein interactions.

G dna Gene with TAG codon transcription Transcription dna->transcription mrna mRNA with UAG codon transcription->mrna translation Translation (with orthogonal pair + UAA) mrna->translation protein Protein with 4-Acetylphenylalanine translation->protein ligation Bio-orthogonal Ligation protein->ligation probe Probe with Hydoxylamine/Hydrazide probe->ligation labeled_protein Site-Specifically Labeled Protein ligation->labeled_protein

Caption: Workflow for genetic incorporation and subsequent bio-orthogonal labeling.

Scaffolding in Medicinal Chemistry and Drug Discovery

Beyond protein engineering, the compound serves as a valuable building block for synthesizing novel small-molecule therapeutics.

  • Drug Scaffolding: The amino acid backbone provides a chiral scaffold, while the acetylphenyl group offers a point for chemical diversification. Derivatives of 3-[(4-Acetylphenyl)amino]propanoic acid have been identified as promising scaffolds for developing novel anticancer agents that target proteins like SIRT2 and EGFR.[8][9]

  • PROTAC and ADC Linkers: The molecule is used in the development of PROTACs and linkers for ADCs.[6] The amino acid portion can be integrated into a peptide linker, while the acetyl group can serve as an attachment point for either the warhead or the targeting ligand, demonstrating its modular utility in constructing complex therapeutic molecules.

Safety and Handling

While a full toxicological profile is not available, standard laboratory safety precautions should be observed.

  • GHS Hazard Statements: H228 (Flammable solid), H314 (Causes severe skin burns and eye damage).[3]

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

This compound is far more than a simple chemical reagent; it is an enabling technology. Its capacity for genetic encoding and bio-orthogonal reactivity provides researchers with an unprecedented level of control over protein structure and function. As a building block, it continues to find utility in the synthesis of innovative therapeutics. The continued exploration of this and other non-canonical amino acids will undoubtedly fuel further advances in medicine, biotechnology, and our fundamental understanding of biological systems.

References

  • iChemical. (n.d.). This compound, CAS No. 20299-31-4. Retrieved from [Link]

  • Golcienė, B., Kavaliauskas, P., Sapijanskaitė-Banevič, B., & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2235. Retrieved from [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • PubChem. (n.d.). Alanine, 3-(p-acetylphenyl)-, hydrochloride, L-. Retrieved from [Link]

  • LookChem. (2025). 3-(4-ACETYL-PHENYL)-2-AMINO-PROPIONIC ACID HYDROCHLORIDE | 22888-49-9. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, a synthetic, non-canonical amino acid.[1] It is intended for researchers, scientists, and professionals in drug development who are interested in the unique applications of this compound in protein engineering, bioorthogonal chemistry, and biochemical research.[1]

Introduction

This compound, also known as 4-Acetyl-L-phenylalanine hydrochloride, is a derivative of the essential amino acid L-phenylalanine.[1][2] A key structural feature is the acetyl group at the para position of the phenyl ring, which provides a versatile chemical handle for various biochemical modifications.[1] This compound is supplied as a hydrochloride salt to improve its stability and solubility.[1] Its primary applications lie in the ability to be genetically incorporated into proteins in both bacterial and mammalian cells, enabling novel research avenues.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 20299-31-4[3][4]
Molecular Formula C11H14ClNO3[3][5][6]
Molecular Weight 243.69 g/mol [3][6][7]
IUPAC Name (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride[4]
Synonyms 4-Acetyl-L-phenylalanine Hydrochloride, p-Acetyl-L-phenylalanine Hydrochloride, (S)-3-(4-Acetylphenyl)-2-aminopropanoic Acid Hydrochloride[8]
Appearance White to light yellow powder or crystal[8]
Purity >98.0%[8][9]
Storage Temperature -20°C or 4°C, stored under nitrogen[1][9]
Solubility Enhanced solubility in aqueous solutions due to the hydrochloride salt form.[1]

Molecular Structure

The molecular structure of this compound incorporates the fundamental alpha-amino acid backbone with a distinctive para-acetyl substituted phenyl group. This unique feature is central to its utility in bioorthogonal chemistry.

Caption: 2D structure of this compound.

Synthesis and Derivatization

The synthesis of 3-(4-acetylphenyl)-2-aminopropanoic acid and its derivatives often involves multi-step chemical reactions. A general procedure for synthesizing related compounds, specifically 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has been described.[10] This process typically starts with a reaction between 3-((4-acetylphenyl)amino)propanoic acid and potassium thiocyanate in acetic acid, followed by treatment with hydrochloric acid.[10]

Further derivatization is possible. For instance, the carbonyl group of the acetyl moiety can undergo condensation reactions. One example is the reaction with 4'-fluorobenzaldehyde in an aqueous potassium hydroxide solution to form chalcones.[10]

The synthesis workflow for a related derivative is illustrated below.

Synthesis_Workflow start 3-((4-acetylphenyl)amino)propanoic acid + Potassium thiocyanate + Acetic acid reflux1 Reflux for 10 hours start->reflux1 add_hcl Add concentrated HCl reflux1->add_hcl reflux2 Heat at boiling temperature for 20 minutes add_hcl->reflux2 dilute Dilute with water and cool reflux2->dilute filter_crystallize Filter and crystallize dilute->filter_crystallize product Crystalline product: 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative filter_crystallize->product

Caption: Generalized synthesis workflow for a derivative.

Applications in Research

The unique structure of this compound makes it a valuable tool in several areas of biochemical and pharmaceutical research.

Protein Engineering and Bioorthogonal Chemistry

The para-acetyl group serves as a key functional handle.[1] This allows for its incorporation into recombinant proteins, introducing unique chemical reactivity.[1] This is a cornerstone of bioorthogonal chemistry, where the acetyl group can be used for site-specific labeling, conjugation, or cross-linking of proteins without interfering with native biological processes.[1]

Biochemical Research

By enabling the introduction of covalent probes into proteins, this amino acid facilitates the study of protein structure, dynamics, and interactions.[1] This has significant implications for understanding complex biological systems and for the development of novel therapeutic agents.

Drug Discovery

Derivatives of 3-(4-acetylphenyl)-2-aminopropanoic acid have been investigated for their potential as anticancer agents. For example, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown in vitro antiproliferative activity against human lung adenocarcinoma cells (A549).[10]

Safety and Handling

As a biochemical reagent, this compound is intended for research and development use only and is not for medicinal or household applications.[11][12] Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, eye protection, and lab coats.[12] The material should be stored in a cool, dry place, protected from light and moisture, and for long-term storage, a temperature of -20°C is recommended.[1]

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its unique chemical structure, particularly the presence of the para-acetyl group, opens up a wide range of possibilities for protein engineering, bioorthogonal labeling, and drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in the laboratory.

References

  • SiChem GmbH. 4-Acetyl-L-phenylalanine HCl | pAcF | CAS 20299-31-4. Available from: [Link]

  • PubChemLite. This compound (C11H13NO3). Available from: [Link]

  • CP Lab Safety. 4-Acetyl-L-phenylalanine Hydrochloride, min 95%, 10 grams. Available from: [Link]

  • St John's Laboratory Ltd. This compound | Biochemical Assay Reagent. Available from: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • iChemical. (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, CAS No. 20299-31-4. Available from: [Link]

  • PubChem. Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | C11H14ClNO3 | CID 553247. Available from: [Link]

Sources

A Technical Guide to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride: A Keystone for Advanced Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, a non-canonical amino acid that has become an indispensable tool for researchers in chemical biology, drug development, and materials science. We will delve into its fundamental chemical identity, physicochemical properties, analytical characterization, and core applications. The primary focus is on the L-enantiomer, 4-Acetyl-L-phenylalanine Hydrochloride (pAcF), which is widely used for the genetic incorporation into proteins. This guide is intended for scientists and professionals who seek to leverage the unique capabilities of its bioorthogonal ketone handle for site-specific protein modification, advanced drug design, and the study of complex biological processes.

Core Chemical Identity and Physicochemical Profile

This compound is a synthetic derivative of the essential amino acid phenylalanine.[1] Its defining feature is an acetyl group introduced at the para position of the phenyl ring.[2] This modification provides a stable, bioorthogonal ketone chemical handle that does not interfere with native biological processes, making it ideal for targeted chemical reactions in complex biological systems.[2]

The compound exists in different stereoisomeric forms, with the L-enantiomer (CAS: 20299-31-4) being the most frequently utilized in biological applications due to its compatibility with the ribosomal machinery for protein synthesis.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[2]

Table 1: Chemical Identifiers and Nomenclature

IdentifierL-EnantiomerDL-Racemic Mixture
Primary Name 4-Acetyl-L-phenylalanine Hydrochloride4-Acetyl-DL-phenylalanine Hydrochloride
Systematic Name (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride[3][4][5]This compound
Common Synonyms p-Acetyl-L-phenylalanine HCl, pAcF, H-Phe(4-Ac)-OH.HCl[2][6]H-DL-Phe(4-Ac)-OH.HCl[7]
CAS Number 20299-31-4[1][2][3][4][5][6][8][9][10]1360436-95-8[7][11], 22888-49-9[12][13]
Molecular Formula C₁₁H₁₄ClNO₃[1][8][10]C₁₁H₁₄ClNO₃[7]
Molecular Weight 243.69 g/mol [1][5][10]243.69 g/mol [7][13]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance White to light yellow powder or crystal[6][14]
Purity Typically >95-98%[3][6][10]
Solubility Slightly soluble in DMSO, Methanol, and Water[15]
Storage Conditions Store at -20°C or 4°C, protect from light and moisture, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[2][3][10][15][11]

Conceptual Synthesis and Quality Control Workflow

The synthesis of 4-Acetyl-L-phenylalanine hydrochloride typically involves multi-step organic reactions starting from protected L-phenylalanine derivatives. A common conceptual pathway is the Friedel-Crafts acylation of the phenyl ring, which selectively installs the acetyl group at the para position due to steric guidance from the amino acid backbone. Subsequent deprotection steps yield the final hydrochloride salt.

The causality behind this approach lies in using protecting groups for the amine and carboxylic acid functionalities. This prevents side reactions during the acylation step, ensuring high regioselectivity and yield of the desired p-acetylated product. The final deprotection under acidic conditions concurrently yields the free amino acid and its hydrochloride salt.

G cluster_synthesis Conceptual Synthesis Workflow A L-Phenylalanine B Protection of Amine & Carboxyl Groups (e.g., Boc, Ester) A->B C Friedel-Crafts Acylation (Acetyl Chloride / AlCl₃) B->C Key Reaction D Selective para-Acylation C->D E Acidic Deprotection & Salt Formation (HCl) D->E F Crude 4-Acetyl-L-phenylalanine HCl E->F G Purification (Recrystallization / Chromatography) F->G H Final Product (pAcF) G->H

Caption: Conceptual workflow for the synthesis of pAcF.

A rigorous quality control (QC) process is paramount to validate the identity, purity, and particularly the enantiomeric integrity of the final product. Each batch must undergo a series of analytical tests to ensure it meets the stringent requirements for biological and pharmaceutical research.

G cluster_qc Analytical Quality Control Workflow cluster_tests QC Testing start Synthesized Bulk Material identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) start->identity purity Purity Assessment (HPLC/UPLC, >98%) start->purity enantiomeric Enantiomeric Purity (Chiral HPLC, >99% ee) start->enantiomeric residual Residual Solvent Analysis (GC-HS) start->residual release QC Passed: Product Release identity->release fail QC Failed: Reprocess or Reject identity->fail purity->release purity->fail enantiomeric->release enantiomeric->fail residual->release residual->fail G cluster_workflow Bioorthogonal Labeling Workflow A 1. Genetic Engineering Plasmid with gene of interest (UAG codon) + Orthogonal Synthetase/tRNA plasmid B 2. Cellular Expression Transform E. coli or transfect mammalian cells. Add pAcF to culture medium. A->B C 3. Protein Synthesis pAcF incorporated at the UAG site B->C D Recombinant Protein with Ketone Handle C->D E 4. Bioorthogonal Reaction Add probe with hydroxylamine group (e.g., Dye-ONH₂) D->E Oxime Ligation F Site-Specifically Labeled Protein E->F

Sources

Synthesis of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Acetylphenyl)-2-aminopropanoic acid, also known as 4-acetyl-L-phenylalanine, is a non-canonical amino acid of significant interest in biochemical research and pharmaceutical development. Its unique structure, featuring a ketone handle on the phenyl ring, allows for site-specific protein modification, bio-conjugation, and the development of novel therapeutic agents.[1] This guide provides an in-depth, technical overview of a robust and reliable synthetic route to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, designed for researchers, scientists, and professionals in the field of drug development. The presented synthesis is a multi-step process commencing from the readily available amino acid, L-phenylalanine.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a four-step process. This strategy is centered around the protection of the amino group of L-phenylalanine, followed by a Friedel-Crafts acylation to introduce the acetyl group at the para-position of the phenyl ring. Subsequent deprotection of the amino group and final conversion to the hydrochloride salt yields the target compound. This approach is advantageous due to the use of well-established reactions and the commercial availability of the starting materials.

Synthesis_Workflow A L-Phenylalanine B N-Acetyl-L-phenylalanine A->B N-Acetylation (Protection) C N-Acetyl-3-(4-acetylphenyl)- 2-aminopropanoic acid B->C Friedel-Crafts Acylation D 3-(4-Acetylphenyl)- 2-aminopropanoic acid C->D Deprotection (Acid Hydrolysis) E 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride D->E Salt Formation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: N-Acetylation of L-Phenylalanine

The initial step in the synthesis is the protection of the α-amino group of L-phenylalanine as an acetamide. This is crucial to prevent the amino group, a Lewis base, from coordinating with the Lewis acid catalyst used in the subsequent Friedel-Crafts acylation, which would deactivate the catalyst and prevent the desired reaction. N-acetylation is a straightforward and high-yielding reaction.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acetyl-L-phenylalanine.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-acetyl-L-phenylalanine as a white solid.

Parameter Value
Starting MaterialL-Phenylalanine
ReagentAcetic Anhydride
SolventGlacial Acetic Acid
Reaction Time2-4 hours
Typical Yield>90%
Step 2: Friedel-Crafts Acylation of N-Acetyl-L-phenylalanine

This key step introduces the acetyl group onto the phenyl ring of N-acetyl-L-phenylalanine. The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. An acylium ion is generated in situ from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich phenyl ring of the protected amino acid then attacks the acylium ion. The reaction is directed to the para-position due to the steric hindrance of the amino acid side chain at the ortho-positions. A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.[2]

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl CH₃COCl Acylium [CH₃C≡O]⁺ AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ N_Ac_Phe N-Acetyl-L-phenylalanine Intermediate Sigma Complex (Arenium Ion) N_Ac_Phe->Intermediate + [CH₃C≡O]⁺ Product N-Acetyl-4-acetyl- L-phenylalanine Intermediate->Product - H⁺

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 3 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • In a separate flask, dissolve N-acetyl-L-phenylalanine (1 equivalent) in the same anhydrous solvent and add this solution dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-acetyl-3-(4-acetylphenyl)-2-aminopropanoic acid.

Parameter Value
Starting MaterialN-Acetyl-L-phenylalanine
ReagentsAcetyl chloride, Aluminum chloride
SolventDichloromethane or Nitrobenzene
Reaction Time12-24 hours
PurificationColumn Chromatography
Step 3: Deprotection of the N-Acetyl Group

The removal of the N-acetyl protecting group is achieved by acid-catalyzed hydrolysis. Refluxing the protected amino acid in a strong acid, such as 6M hydrochloric acid, cleaves the amide bond to yield the free amino group. It is important to monitor this reaction carefully to ensure complete deprotection without causing unwanted side reactions.

Protocol:

  • To a round-bottom flask, add N-acetyl-3-(4-acetylphenyl)-2-aminopropanoic acid (1 equivalent) and 6M hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude 3-(4-acetylphenyl)-2-aminopropanoic acid as its hydrochloride salt.

Step 4: Formation of the Hydrochloride Salt and Purification

The final step involves the purification of the target compound as its hydrochloride salt. This is often achieved by recrystallization, which helps to remove any remaining impurities. The hydrochloride salt form generally exhibits improved stability and solubility in aqueous media.[3]

Protocol:

  • The crude product from the deprotection step is already the hydrochloride salt.

  • Dissolve the crude solid in a minimal amount of hot water or an alcohol-water mixture.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether or acetone), and dry under vacuum.

  • The final product, this compound, should be a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound from L-phenylalanine is a well-defined process that relies on fundamental organic reactions. The presented four-step sequence of N-protection, Friedel-Crafts acylation, deprotection, and salt formation provides a reliable and scalable route to this valuable unnatural amino acid. Careful execution of each step and diligent monitoring of reaction progress are key to achieving high yields and purity. This guide provides the necessary framework for researchers to successfully synthesize this important building block for applications in chemical biology and drug discovery.

References

  • ResearchGate. (2016). How to convert amino acid to its hydrochloride?[Link]

  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

  • J-Stage. (n.d.). A Simplified Method for the Preparation of N-Acetylphenylalanines. [Link]

  • ResearchGate. (n.d.). Protection of Functional Groups and Stannylation of Phenylalanine. [Link]

  • Fleissner, M. R., et al. (2011). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. PMC. [Link]

  • PubMed. (1980). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. [Link]

  • Science.gov. (n.d.). Friedel-Crafts acylation reaction: Topics by Science.gov. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • CIB (CSIC). (n.d.). Hydrolysis method. [Link]

  • ResearchGate. (2012). Removing an acetyl group from NH?[Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, also known as 4-Acetyl-L-phenylalanine hydrochloride. In the absence of direct research on this specific molecule, this paper synthesizes evidence from closely related analogs and its known applications as an unnatural amino acid to propose two primary, distinct mechanisms. The first is a potential role in oncology as an inhibitor of key signaling pathways, extrapolated from studies on its thiazole derivatives which target Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). The second explored mechanism is its function in protein engineering and synthetic biology, where its site-specific incorporation into proteins allows for novel biochemical studies and therapeutic applications. This guide offers researchers and drug development professionals a robust, evidence-based framework for investigating and utilizing this compound.

Introduction and Chemical Profile

This compound is a synthetic amino acid derivative. Its chemical structure, characterized by a phenylalanine core with an acetyl group at the para position of the phenyl ring, makes it a subject of interest in medicinal chemistry and biotechnology.

PropertyValue
IUPAC Name (2S)-2-amino-3-(4-acetylphenyl)propanoic acid hydrochloride
Synonyms 4-Acetyl-L-phenylalanine hydrochloride, H-DL-Phe(4-Ac)-OH.HCl
CAS Number 20299-31-4[1][2][3][4][5]
Molecular Formula C11H14ClNO3[4][6][7]
Molecular Weight 243.69 g/mol [6]

Postulated Mechanism of Action I: Dual Inhibition of SIRT2 and EGFR in Oncology

While direct evidence for the anticancer activity of this compound is not yet available, compelling research on its thiazole derivatives suggests a potential mechanism centered on the dual inhibition of SIRT2 and EGFR, two pivotal proteins in cancer progression.[8][9][10][11]

The Rationale for SIRT2 and EGFR as Therapeutic Targets

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase with a complex and often contradictory role in cancer. It can act as both a tumor suppressor and an oncogene depending on the cellular context.[4][7][12][13][14] Its overexpression in certain cancers, such as gastric cancer and renal cell carcinoma, is linked to poor prognosis.[12] The Epidermal Growth Factor Receptor (EGFR) is a well-established proto-oncogene whose overactivation drives proliferation, survival, and metastasis in numerous cancers, including non-small cell lung cancer and glioblastoma.[1][2][3][6][8] Consequently, the simultaneous inhibition of both SIRT2 and EGFR presents a promising strategy for cancer therapy.

Extrapolated Mechanism of Inhibition

Based on the study of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives, it is hypothesized that this compound could serve as a scaffold for inhibitors that bind to the active sites of both SIRT2 and EGFR. The acetylphenyl moiety is likely a key pharmacophore that interacts with amino acid residues within the catalytic domains of these proteins.

Diagram 1: Proposed Dual Inhibition of SIRT2 and EGFR Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K SIRT2 SIRT2 MEK1 MEK1 SIRT2->MEK1 Deacetylation (Activation) Ras->MEK1 AKT AKT PI3K->AKT ERK ERK MEK1->ERK Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation ERK->Proliferation Compound 3-(4-Acetylphenyl)-2- aminopropanoic acid hydrochloride Compound->EGFR Inhibition Compound->SIRT2 Inhibition

Caption: Proposed dual inhibitory action on EGFR and SIRT2 pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate this hypothesis, a luminescent kinase assay can be employed to measure the inhibitory activity of the compound against EGFR and SIRT2.

Objective: To determine the IC50 values of this compound for EGFR and SIRT2.

Materials:

  • Recombinant human EGFR and SIRT2 enzymes

  • Substrate peptides for each enzyme

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • This compound

  • Known inhibitors of EGFR (e.g., Gefitinib) and SIRT2 (e.g., AGK2) as positive controls

  • DMSO (vehicle control)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and control inhibitors in DMSO.

  • In a 96-well plate, add the kinase, substrate, and ATP to initiate the reaction.

  • Add the test compound or controls to the respective wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Mechanism of Action II: Site-Specific Incorporation as an Unnatural Amino Acid

A distinct and well-documented application of 4-Acetyl-L-phenylalanine is its use as an unnatural amino acid (UAA) in protein engineering.[15][16][17][18] This mechanism is not one of inhibition, but rather of functional modification of proteins.

The Principle of Genetic Code Expansion

The genetic code can be expanded to incorporate UAAs at specific sites within a protein. This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (typically a stop codon like amber) and charges the tRNA with the UAA. When this engineered genetic machinery is expressed in a host cell, the UAA is incorporated into the protein at the site of the unique codon.

Applications of 4-Acetyl-L-phenylalanine Incorporation

The acetyl group on the phenyl ring of 4-Acetyl-L-phenylalanine provides a bioorthogonal chemical handle. This means it is chemically unique and does not react with the functional groups of the 20 canonical amino acids. This allows for site-specific chemical modifications of the protein, with numerous applications:

  • Bioconjugation: The acetyl group can be selectively reacted with molecules containing a hydroxylamine or hydrazine moiety to attach probes, drugs, or other macromolecules.

  • Crosslinking: The acetyl group can be used in photo-crosslinking experiments to identify protein-protein interactions.

  • Spectroscopic Probes: Attachment of fluorescent or spin-label probes allows for the study of protein structure and dynamics.

Diagram 2: Workflow for Site-Specific Incorporation of 4-Acetyl-L-phenylalanine

G cluster_synthesis Genetic Engineering cluster_expression Cellular Expression cluster_application Downstream Application Plasmid Plasmid with gene of interest (containing amber codon) and orthogonal synthetase/tRNA Transformation Transform host cells (e.g., E. coli) Plasmid->Transformation Induction Induce protein expression and supplement with 4-Acetyl-L-phenylalanine Transformation->Induction Protein Protein with incorporated 4-Acetyl-L-phenylalanine Induction->Protein Modification Site-specific chemical modification (e.g., bioconjugation, crosslinking) Protein->Modification

Caption: Workflow for incorporating 4-Acetyl-L-phenylalanine into proteins.

Experimental Protocol: Protein Expression with 4-Acetyl-L-phenylalanine

Objective: To express a target protein with 4-Acetyl-L-phenylalanine incorporated at a specific site.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired position.

  • A separate plasmid carrying the gene for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-Acetyl-L-phenylalanine.

  • 4-Acetyl-L-phenylalanine hydrochloride.

  • LB media and appropriate antibiotics.

  • IPTG for induction.

  • Protein purification system (e.g., Ni-NTA chromatography for His-tagged proteins).

Procedure:

  • Co-transform the E. coli host strain with both plasmids.

  • Grow the transformed cells in LB media with antibiotics to an OD600 of 0.6-0.8.

  • Supplement the media with 1 mM 4-Acetyl-L-phenylalanine.

  • Induce protein expression with 0.5 mM IPTG and incubate at a reduced temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the target protein using an appropriate chromatography method.

  • Confirm the incorporation of 4-Acetyl-L-phenylalanine by mass spectrometry.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. While its direct pharmacological effects are yet to be elucidated, the evidence from its derivatives strongly suggests a plausible role as a dual inhibitor of SIRT2 and EGFR, warranting further investigation in oncological research. Concurrently, its established utility as an unnatural amino acid provides a powerful tool for protein engineers and chemical biologists. Future research should focus on synthesizing and testing this compound and its analogs for anticancer activity, as well as exploring novel applications of its site-specific incorporation into proteins for therapeutic and diagnostic purposes.

References

  • Golcienė, B., Kavaliauskas, P., Šapijanskaitė-Banevič, B., Mickevičius, V., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals (Basel), 18(5), 733. [Link]

  • The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? (2020). Frontiers in Oncology, 10, 1517. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). Expert Opinion on Therapeutic Targets, 27(9), 785-801. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (2015). Signal Transduction and Targeted Therapy, 1, 15001. [Link]

  • This compound, CAS No. 20299-31-4. iChemical. [Link]

  • The Roles of Sirtuin Family Proteins in Cancer Progression. (2021). International Journal of Molecular Sciences, 22(4), 2014. [Link]

  • Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. (2022). International Journal of Molecular Sciences, 23(19), 11831. [Link]

  • SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis. (2016). Translational Cancer Research, 5(2), 154-161. [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2022). RSC Advances, 12(34), 22003-22019. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PubMed. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC. [Link]

  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. ResearchGate. [Link]

  • Unnatural Amino Acids into Proteins/ Protein Engineering. (2023). International Research Journal of Biochemistry and Biotechnology. [Link]

  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. (2016). eScholarship. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug molecule from discovery to a viable therapeutic, its physicochemical properties are paramount. Among these, aqueous solubility stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy.[1] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[2] Consequently, a thorough understanding and precise measurement of a compound's solubility are foundational activities in pre-formulation studies.[3] This guide provides an in-depth technical overview of the solubility of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, a derivative of the essential amino acid L-phenylalanine. While specific quantitative solubility data for this compound is not extensively published, this guide will provide a robust framework for its determination and an expert analysis of the factors governing its solubility, supported by data from structurally related compounds.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's solubility profile begins with its fundamental physicochemical properties.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₄ClNO₃[4]

  • Molecular Weight: 243.69 g/mol [5]

  • Appearance: Pale Yellow to Brown Solid[5]

  • Predicted Lipophilicity (XlogP3-AA of free base): -1.4[6]

The structure reveals a molecule with both polar and non-polar characteristics. The amino acid backbone (amino and carboxylic acid groups) imparts hydrophilicity, while the acetyl-substituted phenyl ring contributes to its lipophilicity. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.[7]

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[3] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, use deionized water and buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Excess Solid: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. A visual excess of solid material should remain undissolved.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8] The time to reach equilibrium should be determined experimentally by sampling at various time points until the concentration of the dissolved compound remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, two common methods are centrifugation and filtration.[9] Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes). Carefully collect the supernatant using a pipette. Alternatively, filter the solution through a syringe filter. Care must be taken to avoid disturbing the solid pellet during supernatant collection.

  • Sample Dilution: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: Calculate the solubility of the compound in each solvent system, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvents (Water, Buffers, etc.) add_solid Add Excess Compound to Vials prep_solvent->add_solid agitate Agitate at Constant Temperature (24-72h) add_solid->agitate centrifuge Centrifuge or Filter agitate->centrifuge collect_supernatant Collect Saturated Supernatant centrifuge->collect_supernatant dilute Dilute Supernatant collect_supernatant->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate G cluster_properties Molecular Properties Solubility Solubility of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride pH pH pH->Solubility Temperature Temperature Temperature->Solubility CrystalLattice Crystal Lattice Energy Temperature->CrystalLattice SolventPolarity Solvent Polarity SolventPolarity->Solubility pKa pKa pKa->pH logP logP logP->SolventPolarity

Sources

A Guide to the Spectroscopic Analysis of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectral analysis of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, a substituted aromatic amino acid of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into the methodologies for its structural elucidation and characterization.

Introduction

This compound, with the chemical formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol , is a derivative of the essential amino acid phenylalanine.[1][2] Its structure incorporates a para-substituted acetylphenyl group attached to the alanine backbone. The presence of various functional groups—a carboxylic acid, a primary amine (as a hydrochloride salt), an aromatic ring, and a ketone—gives this molecule distinct spectroscopic signatures that can be interrogated using a suite of analytical techniques. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive analysis of this compound. We will delve into the rationale behind experimental choices and the interpretation of the resulting spectral data.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a diagram of this compound, highlighting the key functional groups that will be the focus of our analysis.

Fragmentation_Pathway parent [M+H]⁺ m/z 208.0968 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 190.0862 parent->frag1 - H₂O frag2 Loss of COOH [M+H-HCOOH]⁺ m/z 162.0813 parent->frag2 - HCOOH frag3 Benzylic Cleavage [C₉H₉O]⁺ m/z 133.0653 parent->frag3 - C₂H₄NO₂ frag4 [C₈H₇O]⁺ m/z 119.0497 frag3->frag4 - CH₂

Caption: Plausible fragmentation pathway for [M+H]⁺ of 3-(4-Acetylphenyl)-2-aminopropanoic acid.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR
  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a simple and rapid method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is collected and subtracted from the sample spectrum.

Expected FTIR Spectrum and Interpretation

The FTIR spectrum will show characteristic absorption bands for the various functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid)3300 - 2500 (broad)O-H stretch
N-H (Amine Salt)3200 - 2800 (broad)N-H stretch
C-H (Aromatic)3100 - 3000C-H stretch
C-H (Aliphatic)3000 - 2850C-H stretch
C=O (Ketone)~1680C=O stretch
C=O (Carboxylic Acid)~1720C=O stretch
C=C (Aromatic)1600 - 1450C=C stretch
C-N1250 - 1020C-N stretch
C-O1300 - 1000C-O stretch

Conclusion

The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy provides a detailed and self-validating confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments to the molecular weight and functional groups present. By understanding the principles behind these analytical methods and the expected spectral features of the target molecule, researchers can confidently identify and characterize this compound, ensuring its suitability for further applications in drug discovery and development.

References

  • iChemical. This compound, CAS No. 20299-31-4. Available at: [Link]

  • PubChem. Alanine, 3-(p-acetylphenyl)-, hydrochloride, L-. Available at: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

Sources

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a phenylalanine analog, is increasingly utilized in biochemical and pharmaceutical research for the site-specific incorporation of a keto group into proteins, enabling novel protein engineering and drug development applications.[1] As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel. This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency responses associated with this compound, synthesized from available safety data and best practices for handling reactive amino acid analogs.

Compound Identification and Properties

This compound is a synthetic amino acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a common practice for amine-containing compounds. Its structure, featuring an acetyl group on the phenyl ring, provides a unique chemical handle for protein modification.

PropertyValueSource
IUPAC Name (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride[2]
Synonyms H-Phe(4-Ac)-OH.HCl, 4-Acetyl-L-phenylalanine Hydrochloride[2][3][4]
CAS Number 20299-31-4[1][2][3][4]
Molecular Formula C₁₁H₁₄ClNO₃[3][4][5]
Molecular Weight 243.69 g/mol [2][4][6]
Appearance Pale Yellow to Brown Solid[4]
Solubility Slightly soluble in DMSO, Methanol, and Water[4]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are its flammability and corrosivity. Understanding these classifications is the first step in establishing a safe handling environment.

  • Signal Word: Danger [3]

Hazard Statements:

  • H228: Flammable solid. [3] The powdered form of this compound can pose a fire risk when exposed to ignition sources.

  • H314: Causes severe skin burns and eye damage. [3] This is a critical hazard. The acidic nature of the hydrochloride salt and the chemical reactivity of the molecule can cause significant damage to tissues upon contact.

Pictograms:

🔥 GHS02 (Flame) corrosive GHS05 (Corrosion)

Core Safety Directives & Exposure Control

Given the compound's hazard profile, a multi-layered approach to safety is required, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE). The causality behind these recommendations stems from the need to mitigate the risks of flammability and severe tissue damage.

Engineering Controls

The primary engineering control is to handle this compound in a certified chemical fume hood. This serves a dual purpose:

  • Containment: It prevents the inhalation of fine dust particles, which could cause respiratory tract irritation or damage.

  • Explosion/Fire Safety: For procedures involving potential ignition sources or heating, the fume hood provides a contained and ventilated space. Use of explosion-proof electrical equipment is recommended where significant quantities are handled.[3]

An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this chemical is non-negotiable.

PPE ItemSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a splash hazard.Protects against dust particles and splashes that can cause severe, irreversible eye damage.[3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can lead to severe burns.[3] Always inspect gloves before use and change them immediately if contaminated.
Body Protection A flame-resistant lab coat.Protects skin from accidental contact and provides a barrier against fire.[3]
Respiratory Protection Not typically required if handled within a fume hood. If weighing outside a hood, a NIOSH-approved N95 respirator may be appropriate to prevent dust inhalation.Minimizes the risk of inhaling the corrosive dust.[3]
Handling and Storage Protocol

Adherence to proper handling and storage protocols is critical for preventing accidents.

Storage:

  • Store in a dry, cool, and well-ventilated area.[7][8]

  • Keep the container tightly closed to prevent absorption of moisture and contamination.[7][8]

  • Store locked up and segregated from incompatible materials, such as strong oxidizing agents.[3][7][8]

  • The recommended storage condition is under an inert atmosphere at room temperature.[4]

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[3][9]

  • Avoid breathing dust.[3][7]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[3][10]

  • Use non-sparking tools and take precautionary measures against static discharge.[10] Ground and bond containers and receiving equipment during transfer.[3]

  • This product is for Research and Development use only.[3]

Experimental Workflows and Emergency Procedures

The following sections detail step-by-step procedures for common laboratory workflows and the appropriate response to emergency situations.

Standard Weighing and Solution Preparation Protocol

This workflow is designed to prevent dust release and ensure accurate, safe preparation of solutions.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A Don appropriate PPE (Goggles, Lab Coat, Gloves) B Verify fume hood is operational A->B C Gather all necessary equipment (Spatula, weigh paper, beaker, solvent) B->C D Place container in fume hood C->D E Carefully open container D->E F Weigh desired amount onto weigh paper E->F G Transfer solid to the beaker F->G H Slowly add solvent to the beaker, stirring to dissolve G->H I Close primary container tightly H->I J Wipe down spatula and work surface I->J K Dispose of weigh paper and contaminated wipes in designated chemical waste J->K L Remove PPE and wash hands thoroughly K->L

Caption: Workflow for weighing and dissolving the compound.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

G cluster_exposure cluster_spill Start Emergency Event Inhale Inhalation: Move to fresh air. Get immediate medical help. Start->Inhale Skin Skin Contact: Remove contaminated clothing. Rinse skin with water for 15+ min. Get immediate medical help. Start->Skin Eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. Get immediate medical help. Start->Eye Ingest Ingestion: Rinse mouth. Do NOT induce vomiting. Get immediate medical help. Start->Ingest Spill Small Spill: Ensure adequate ventilation. Sweep up and shovel into suitable containers for disposal. Start->Spill

Caption: First aid and emergency response decision tree.

Detailed First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][9] Get emergency medical help immediately.[3]

  • If on Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[9] Get emergency medical help immediately as it causes severe burns.[3] Wash contaminated clothing before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[3][9] If present and easy to do, remove contact lenses. Continue rinsing.[3][9] Get emergency medical help immediately.[3]

  • If Swallowed: Rinse mouth.[3][9] Do NOT induce vomiting.[3] Get emergency medical help immediately.[3]

Fire Fighting and Disposal
  • Fire Fighting: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam to extinguish.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][9] Do not allow the product to enter sewers or waterways.

Toxicological and Ecological Information

As a novel research chemical, comprehensive toxicological and ecological data are not fully available. The primary known toxicological effect is severe tissue damage (burns) upon direct contact.[3] The metabolic and excretion characteristics are not fully understood, which presents challenges for a complete safety assessment.[] Researchers should treat this compound as having unknown long-term toxicity and handle it accordingly to minimize any potential exposure. No specific ecological information is available, but it should be handled in a way that prevents its release into the environment.[12]

Conclusion

This compound is a valuable tool for protein engineering, but it possesses significant hazards, namely flammability and corrosivity. By understanding its chemical properties and adhering to the stringent safety protocols outlined in this guide—including the use of proper engineering controls, appropriate PPE, and established handling procedures—researchers can mitigate these risks effectively. The core principle is the prevention of any direct contact or inhalation, ensuring a safe laboratory environment for the advancement of science.

References

  • This compound, CAS No. 20299-31-4. iChemical. Retrieved from [Link]

  • Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | C11H14ClNO3 | CID. PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. Amazon S3. Retrieved from [Link]

  • 3-(4-ACETYL-PHENYL)-2-AMINO-PROPIONIC ACID HYDROCHLORIDE | 22888-49-9. LookChem. Retrieved from [Link]

  • The Safety and Regulatory Process for Amino Acids in Europe and the United States. ResearchGate. Retrieved from [Link]

  • An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PubMed Central. Retrieved from [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PubMed Central. Retrieved from [Link]

  • The Safety and Regulatory Process for Amino Acids in Europe and the United States. PubMed. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Dual Role of 3-(4-Acetylphenyl)-2-aminopropanoic Acid in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dichotomous Utility in Cancer Research

3-(4-Acetylphenyl)-2-aminopropanoic acid, more commonly known in literature as p-acetyl-L-phenylalanine (pAcPhe), represents a fascinating example of a chemical entity with a dual identity in the landscape of cancer research. On one hand, its core structure serves as a versatile scaffold for the synthesis of novel small-molecule inhibitors targeting critical oncogenic pathways. On the other, it functions as a powerful bio-engineering tool—a non-canonical amino acid (ncAA) that can be genetically encoded into proteins. This unique capability unlocks site-specific protein modification, enabling advanced biophysical studies and the construction of next-generation targeted therapeutics like antibody-drug conjugates (ADCs).

This document provides a detailed guide for researchers, scientists, and drug development professionals on the two primary applications of this compound. We will explore its use as a foundational element for direct anticancer agents and as a precision tool for protein engineering, complete with detailed protocols and the scientific rationale underpinning these methodologies.

Part 1: A Scaffold for Novel Anticancer Therapeutics

Recent medicinal chemistry efforts have identified derivatives of 3-(4-acetylphenyl)-2-aminopropanoic acid as promising scaffolds for the development of new anticancer agents. One notable series, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has demonstrated significant potential, particularly in the context of lung cancer.[1][2]

Proposed Mechanism of Action: Dual Inhibition of SIRT2 and EGFR

The anticancer activity of these thiazole derivatives is hypothesized to stem from the dual targeting of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1][2] Both pathways are critical regulators of cell proliferation, survival, and metastasis, and their dysregulation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).

  • EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades (e.g., RAS-RAF-MEK-ERK and PI3K-AKT) that promote cell growth and survival.[3] Overexpression or mutation of EGFR is a common driver of tumorigenesis.

  • SIRT2 Function: SIRT2 is a deacetylase enzyme that removes acetyl groups from proteins, thereby regulating their function.[4] While its role is complex, in some contexts, SIRT2 can promote cell proliferation and its inhibition can lead to cell cycle arrest and apoptosis. Targeting both pathways simultaneously may offer a more robust therapeutic strategy by mitigating compensatory signaling and overcoming potential resistance mechanisms.[1]

EGFR_SIRT2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation SIRT2 SIRT2 Tubulin α-tubulin (acetylated) SIRT2->Tubulin deacetylation Inhibitor 3-[(4-acetylphenyl)... Derivative Inhibitor->EGFR Inhibitor->SIRT2

Figure 1: Proposed dual-targeting mechanism of action.
Data Summary: In Vitro Antiproliferative Activity

Studies have evaluated these compounds against various lung cancer cell lines, demonstrating potent activity, in some cases superior to the standard chemotherapeutic agent, cisplatin.[1][2]

Compound IDCell LineIC₅₀ (µM)[1]Notes
Derivative 21 A549 (NSCLC)5.42Contains hydroxyimino (-C=NOH) moiety.
Derivative 22 A549 (NSCLC)2.47Most potent; contains hydroxyimino moiety.
Derivative 25 A549 (NSCLC)8.05Carries a carbohydrazide group.
Cisplatin A549 (NSCLC)11.71Standard chemotherapy control.

NSCLC: Non-Small Cell Lung Cancer. IC₅₀: Half-maximal inhibitory concentration.

Protocol 1: 2D Cell Viability (MTT) Assay for Compound Screening

Objective: To determine the IC₅₀ values of novel 3-(4-acetylphenyl)-2-aminopropanoic acid derivatives in a 2D monolayer cancer cell culture.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Materials:

  • A549 (or other target cancer) cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Part 2: pAcPhe as a Tool for Site-Specific Protein Engineering

The true versatility of 3-(4-acetylphenyl)-2-aminopropanoic acid (pAcPhe) is revealed in its application as a non-canonical amino acid (ncAA). The acetyl group on its phenyl ring provides a ketone functional group, which is bio-orthogonal—meaning it does not react with any of the functional groups found in the 20 canonical amino acids.[5][6] This allows for highly specific chemical reactions to be performed on proteins containing pAcPhe.

Core Technology: Genetic Incorporation via Amber Suppression

pAcPhe is incorporated into a target protein at a specific site by "hijacking" the cellular translation machinery. This is achieved through an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[6]

Workflow:

  • Site-Directed Mutagenesis: The gene of the protein of interest is mutated to introduce a TAG "amber" stop codon at the desired incorporation site.

  • Transformation: The host expression system (e.g., E. coli) is transformed with two plasmids: one containing the mutated target gene and another containing the genes for the engineered pAcPhe-specific aaRS and its corresponding tRNA.

  • Expression: The cells are grown in a medium supplemented with pAcPhe.

  • Translation: When the ribosome encounters the TAG codon, the engineered tRNA, charged with pAcPhe by the engineered aaRS, recognizes it and incorporates pAcPhe into the growing polypeptide chain, allowing translation to continue.[7]

UAA_Incorporation_Workflow A 1. Mutagenesis Introduce TAG codon into Gene of Interest (GOI) B 2. Co-transformation - Plasmid 1: GOI-TAG - Plasmid 2: pAcPhe-RS/tRNA A->B C 3. Expression Grow E. coli in medium supplemented with pAcPhe B->C D 4. Translation Ribosome reads TAG codon C->D F 5. Result Full-length protein with site-specific pAcPhe D->F E Engineered tRNA charged with pAcPhe recognizes TAG E->D Amber Suppression

Figure 2: Workflow for genetic incorporation of pAcPhe.
Application: Site-Specific Antibody-Drug Conjugate (ADC) Development

ADCs are a powerful class of cancer therapeutics, but traditional methods of conjugating drugs to antibodies often result in heterogeneous mixtures with variable efficacy and toxicity. Incorporating pAcPhe allows for the creation of homogeneous ADCs with a precise drug-to-antibody ratio (DAR).[8]

Principle: An antibody engineered to contain pAcPhe at a specific site can be selectively conjugated to a cytotoxic drug modified with a hydroxylamine group. This forms a stable oxime linkage, connecting the drug to the antibody.[8]

ADC_Workflow Ab_pAcPhe Antibody with Site-Specific pAcPhe Reaction Oxime Ligation (pH ~4-5) Ab_pAcPhe->Reaction Drug Hydroxylamine- Modified Drug Drug->Reaction ADC Homogeneous ADC (DAR = 1 per site) Reaction->ADC Assay In Vitro Cytotoxicity Assay on Cancer Cells ADC->Assay

Figure 3: Workflow for site-specific ADC creation.
Protocol 2: Site-Specific Conjugation and In Vitro Testing of an ADC

Objective: To conjugate a hydroxylamine-modified payload to an anti-HER2 antibody containing pAcPhe and evaluate its cytotoxicity against HER2-positive cancer cells.

Part A: Oxime Ligation Materials:

  • Purified anti-HER2 antibody containing pAcPhe (e.g., in PBS)

  • Hydroxylamine-modified cytotoxic drug (e.g., an auristatin derivative) dissolved in DMSO[8]

  • Aniline (as catalyst)

  • Reaction buffer (e.g., 100 mM Sodium Acetate, pH 4.5)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Buffer Exchange: Exchange the purified antibody into the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, add the antibody. Add the hydroxylamine-drug from a concentrated stock to achieve a 10-20 molar excess relative to the antibody.

  • Catalyst Addition: Add aniline to a final concentration of 10-20 mM. Aniline acts as a nucleophilic catalyst to accelerate oxime formation at acidic pH.

  • Incubation: Incubate the reaction at room temperature or 37°C for 12-24 hours with gentle agitation.

  • Purification: Remove the unreacted drug and catalyst by running the reaction mixture over an SEC column equilibrated with PBS. Collect the fractions corresponding to the purified ADC.

  • Characterization: Confirm conjugation and determine the DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Part B: In Vitro Cytotoxicity Assay Materials:

  • HER2-positive cell line (e.g., SK-BR-3) and HER2-negative control (e.g., MDA-MB-231)

  • Purified ADC and unconjugated antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well white-walled plates

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into 96-well white-walled plates and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and a relevant free drug control. Add the dilutions to the cells.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Measurement: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate and plot the percentage of cell viability versus the log of the ADC concentration. Determine the IC₅₀ value. A potent and specific ADC will show a low IC₅₀ value for the HER2-positive cells and a significantly higher IC₅₀ for the HER2-negative control cells.

Conclusion

3-(4-Acetylphenyl)-2-aminopropanoic acid is a compound of significant value to the cancer research community. As a chemical scaffold, its derivatives are emerging as promising direct-acting therapeutics with novel mechanisms of action. As a non-canonical amino acid, it provides an unparalleled tool for precision protein engineering, enabling deeper mechanistic studies and the development of highly specific and homogeneous biotherapeutics. The protocols outlined herein provide a robust framework for leveraging both facets of this versatile molecule to advance the fight against cancer.

References

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health (NIH). Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed. Available at: [Link]

  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. PubMed. Available at: [Link]

  • 4-Acetyl-L-phenylalanine | C11H13NO3. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling | Request PDF. ResearchGate. Available at: [Link]

  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. National Institutes of Health (NIH). Available at: [Link]

  • Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. National Institutes of Health (NIH). Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

  • Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. ResearchGate. Available at: [Link]

  • A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. PubMed Central, National Institutes of Health (NIH). Available at: [Link]

  • Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. Brandeis University. Available at: [Link]

  • Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Semantic Scholar. Available at: [Link]

  • Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. National Institutes of Health (NIH). Available at: [Link]

  • An Insight of Mechanism of Action of Four Anti-Cancer Drugs. BINASSS. Available at: [Link]

  • Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids. Springer. Available at: [Link]

  • A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. PubMed. Available at: [Link]

  • Publication: Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. SciProfiles. Available at: [Link]

  • Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS. National Institutes of Health (NIH). Available at: [Link]

  • Targeting the acetylation signaling pathway in cancer therapy. PubMed Central, National Institutes of Health (NIH). Available at: [Link]

  • Experimental Cancer Treatment Destroys Cancer Cells Without Using Any Drugs. ScienceAlert. Available at: [Link]

  • Inhibition of acetylation, is it enough to fight cancer?. BINASSS. Available at: [Link]

  • Proteomic profile regulated by the anticancer peptide CIGB-300 in non-small cell lung cancer (NSCLC) cells. PubMed. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. ResearchGate. Available at: [Link]

  • The Analysis of Plasma Proteomics for Luminal A Breast Cancer. PubMed. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central, National Institutes of Health (NIH). Available at: [Link]

  • Functional Proteomic Profiling Analysis in Four Major Types of Gastrointestinal Cancers. MDPI. Available at: [Link]

  • Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS. PubMed. Available at: [Link]

  • Quantitative Proteomics Identifies Activation of Hallmark Pathways of Cancer in Patient Melanoma. National Institutes of Health (NIH). Available at: [Link]

  • Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression. MDPI. Available at: [Link]

  • Proteomic Landscape of Prostate Cancer: The View Provided by Quantitative Proteomics, Integrative Analyses, and Protein Interactomes. MDPI. Available at: [Link]

  • The Antiproliferative Activity of Tatridin A Against Prostate Cancer Cells Is Lost in Acid Medium by Transformation to Desacetyl-β-Cyclopyrethrosin. MDPI. Available at: [Link]25/11/5828)

Sources

Application Notes & Protocol: Achieving Optimal Dissolution of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-APA-251231

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective dissolution of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride (also known as 4-Acetyl-L-phenylalanine HCl). As an unnatural amino acid derivative, its precise and reliable solubilization is critical for success in applications ranging from protein engineering and bioconjugation to pharmacological screening.[1] This guide moves beyond simple instructions to explain the underlying physicochemical principles governing its solubility, offering detailed, validated protocols for preparing both aqueous and organic stock solutions, and providing a logical framework for solvent selection and troubleshooting.

Compound Overview and Physicochemical Properties

This compound is a derivative of the essential amino acid L-phenylalanine, featuring an acetyl group at the para position of the phenyl ring.[1] It is supplied as a hydrochloride salt to enhance its stability and aqueous solubility relative to its free base form.[2] Understanding its fundamental properties is the cornerstone of developing a successful dissolution strategy.

PropertyValueSource
IUPAC Name (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloridePubChem[3]
Common Synonyms 4-Acetyl-L-phenylalanine Hydrochloride, p-Acetyl-L-phenylalanine HClSigma-Aldrich, PubChem[3]
CAS Number 20299-31-4PubChem[3]
Molecular Formula C₁₁H₁₄ClNO₃Guidechem[4]
Molecular Weight 243.69 g/mol ChemicalBook[5]
Appearance Typically a solid, crystalline powder.Sigma-Aldrich
Storage Store at 4°C in a cool, dry place. For long-term stability, storage under nitrogen is recommended.Sigma-Aldrich

The Science of Dissolution: A Mechanistic Approach

The solubility of this compound is governed by the ionization state of its functional groups: the α-amino group and the α-carboxyl group. As an amino acid hydrochloride, the α-amino group is protonated (–NH₃⁺), conferring a net positive charge on the molecule and making it inherently more soluble in polar solvents like water than its neutral zwitterionic form.

The solubility of amino acids is profoundly dependent on pH.[6][7]

  • At Low pH (Acidic): The carboxyl group is protonated (–COOH, neutral) and the amino group is protonated (–NH₃⁺, positive charge). The molecule carries a net positive charge, promoting strong interactions with water and leading to high solubility.

  • Near Isoelectric Point (pI): The carboxyl group deprotonates (–COO⁻, negative charge) while the amino group remains protonated (–NH₃⁺, positive charge). The molecule becomes a zwitterion with no net charge, leading to stronger intermolecular interactions and thus, minimum aqueous solubility.[8]

  • At High pH (Alkaline): The amino group deprotonates (–NH₂, neutral) while the carboxyl group remains deprotonated (–COO⁻, negative charge). The molecule carries a net negative charge, again increasing its solubility in water.[8]

Since the starting material is a hydrochloride salt, dissolving it in neutral deionized water will produce a slightly acidic solution, placing it in a high-solubility regime.

cluster_pH pH Scale cluster_Solubility Resultant Solubility Low_pH Low pH (e.g., pH < pI) High_Sol High Solubility Low_pH->High_Sol Net Positive Charge pI Isoelectric Point (pI) (Zwitterion) Low_Sol MINIMUM Solubility pI->Low_Sol Net Zero Charge High_pH High pH (e.g., pH > pI) High_Sol2 High Solubility High_pH->High_Sol2 Net Negative Charge

Caption: pH effect on amino acid solubility.

Recommended Dissolution Protocols

Before beginning, perform small-scale solubility tests to confirm the optimal conditions for your specific experimental needs.

Protocol 1: Preparation of Aqueous Stock Solutions (Preferred Method)

This method is highly recommended for most biological applications, such as cell culture or in vivo studies, to avoid potential artifacts from organic solvents.

Materials:

  • This compound powder

  • Solvent: Deionized (DI) water, Phosphate-Buffered Saline (PBS, pH 7.2-7.4), or other biologically compatible buffer.

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes or vials

  • Sterile 0.22 µm syringe filter (for biological applications)

Step-by-Step Procedure:

  • Calculation: Determine the mass of the compound required for your desired concentration and volume.

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 0.001 L × 243.69 g/mol × 1000 mg/g = 2.44 mg

  • Weighing: Accurately weigh the calculated mass and place it into a sterile vial.

  • Dissolution: Add the desired volume of your chosen aqueous solvent (e.g., PBS) to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes or gentle warming (e.g., 37°C) can be employed. Visually inspect to ensure no particulates remain.

  • pH Adjustment (If Necessary): If full dissolution is not achieved, the pH can be adjusted. Since the compound is an acid salt, slightly lowering the pH with dilute HCl may further increase solubility. Conversely, significantly raising the pH with dilute NaOH will also increase solubility by forming the anionic species. Perform this step judiciously while monitoring your solution.

  • Sterilization: For biological use, pass the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A product information sheet for the parent compound, L-Phenylalanine, suggests that aqueous solutions are best used within one day if stored at 4°C.[9]

Protocol 2: Preparation of High-Concentration Organic Stock Solutions

This protocol is suitable for chemical synthesis applications or when a concentration exceeding the compound's aqueous solubility limit is required. Dimethyl sulfoxide (DMSO) is the recommended solvent.[2]

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Vortex mixer

Step-by-Step Procedure:

  • Weighing: Accurately weigh the compound into a clean, dry vial.

  • Dissolution: Add the required volume of DMSO to achieve your target high concentration (e.g., 50-100 mM).

  • Mixing: Cap tightly and vortex until the solid is completely dissolved. Gentle warming may assist this process.[2]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in aliquots. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Critical Note on Dilution: When preparing working solutions for biological assays from a DMSO stock, dilute it into your final aqueous buffer. It is imperative to maintain the final DMSO concentration at a very low level (typically <0.5%) to prevent solvent-induced toxicity or off-target effects.[2] Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.

Experimental Workflow: Solvent Selection

The choice of solvent is dictated entirely by the downstream application. This decision tree provides a logical path for selecting the appropriate starting solvent.

start Start: Define Experimental Goal app_type What is the application? start->app_type cell_bio Cell-Based Assay or In Vivo Study app_type->cell_bio Biological chem_synth Chemical Synthesis or Non-Aqueous Assay app_type->chem_synth Chemical try_aqueous Protocol 1: Use Aqueous Buffer (PBS, Media) cell_bio->try_aqueous select_organic Select reaction-compatible organic solvent (e.g., DMSO, DMF) chem_synth->select_organic check_sol Is solubility sufficient? try_aqueous->check_sol success Success: Proceed with Experiment check_sol->success Yes troubleshoot Troubleshoot: Warm, Sonicate, or Adjust pH check_sol->troubleshoot No use_dmso Protocol 2: Use DMSO Stock (<0.5% final) troubleshoot->use_dmso If still insufficient

Sources

Application Notes and Protocols: Exploring the Experimental Utility of 3-(4-acetylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of 3-(4-acetylphenyl)propanoic acid and its derivatives. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to facilitate the investigation of this promising class of compounds.

Introduction: A Scaffold of Therapeutic Potential

The 3-(4-acetylphenyl)propanoic acid scaffold has emerged as a versatile platform in medicinal chemistry, with its derivatives demonstrating significant potential across various therapeutic areas. Notably, derivatization of this core structure, particularly through the incorporation of thiazole and other heterocyclic moieties, has yielded compounds with potent biological activities. Aryl propionic acid derivatives, in general, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. However, recent advancements have highlighted the potential of novel derivatives in oncology, infectious diseases, and in mitigating oxidative stress[3][4][5].

This guide will focus primarily on the burgeoning application of 3-(4-acetylphenyl)propanoic acid derivatives in cancer research, with a particular emphasis on their role as antiproliferative agents. We will also explore their potential as antioxidant and antimicrobial agents, providing detailed protocols for their evaluation in these contexts.

Part 1: Anticancer Applications - Targeting Key Oncogenic Pathways

Recent studies have identified a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising anticancer candidates[6][7]. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including those resistant to standard chemotherapeutic agents[3][7].

Mechanism of Action: Dual Inhibition of SIRT2 and EGFR

In silico molecular docking studies have proposed a compelling mechanism of action for the anticancer effects of these derivatives. Specifically, compounds such as the oxime derivative Compound 22 have been shown to interact with two key proteins implicated in cancer progression: Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR)[6][7].

  • SIRT2 is a deacetylase that plays a role in cell cycle regulation and tumorigenesis.

  • EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.

The dual inhibition of both SIRT2 and EGFR presents a promising therapeutic strategy, potentially overcoming the resistance mechanisms that can arise from targeting a single pathway[6].

G Derivative 3-(4-acetylphenyl)propanoic acid Derivative SIRT2 SIRT2 Derivative->SIRT2 Inhibition EGFR EGFR Derivative->EGFR Inhibition Proliferation Cell Proliferation SIRT2->Proliferation Promotes EGFR->Proliferation Promotes Survival Cell Survival EGFR->Survival Promotes Migration Cell Migration EGFR->Migration Promotes

Caption: Proposed mechanism of action for 3-(4-acetylphenyl)propanoic acid derivatives.

Quantitative Data: Antiproliferative Activity

The antiproliferative efficacy of these derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineIC50 (µM)Reference
Derivative 21 A549 (Lung Carcinoma)5.42[6]
Derivative 22 A549 (Lung Carcinoma)2.47[6]
Cisplatin (Control) A549 (Lung Carcinoma)11.71[6]
Derivative 25 A549 (Lung Carcinoma)8.05[6]
Derivative 26 A549 (Lung Carcinoma)25.4[6]

Note: The lower IC50 values of derivatives 21 and 22 compared to the standard chemotherapeutic agent, cisplatin, highlight their potent anticancer activity[6]. The presence of an oxime moiety in derivatives 21 and 22 appears to significantly enhance their antiproliferative effects[6].

Experimental Protocols: Evaluating Anticancer Efficacy

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[7][8].

Materials:

  • Cancer cell lines (e.g., A549 human lung adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4-acetylphenyl)propanoic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 3-(4-acetylphenyl)propanoic acid derivatives in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

G cluster_0 MTT Assay Workflow A Seed Cells B Add Derivatives A->B C Incubate B->C D Add MTT C->D E Solubilize Formazan D->E F Read Absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cultures[9][10]. The hanging drop method is a common technique for generating spheroids[11][12][13].

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Non-adherent round-bottom 96-well plates or specialized hanging drop plates

  • 3-(4-acetylphenyl)propanoic acid derivatives

Procedure:

  • Cell Suspension: Prepare a single-cell suspension of cancer cells at a concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL.

  • Spheroid Formation:

    • Hanging Drop Method: Dispense 20 µL drops of the cell suspension onto the inside of a petri dish lid. Invert the lid over a dish containing PBS to maintain humidity and incubate for 24-48 hours to allow spheroid formation.

    • Non-Adherent Plate Method: Add 100 µL of the cell suspension to each well of a non-adherent round-bottom 96-well plate.

  • Compound Treatment: Once spheroids have formed (typically after 2-4 days), carefully replace half of the medium with fresh medium containing the test compounds at various concentrations.

  • Incubation: Incubate the spheroids for an additional 3-7 days.

  • Viability Assessment: Assess spheroid viability using a suitable assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Analyze the results to determine the effect of the compounds on spheroid growth and viability.

Part 2: Antioxidant Properties - Combating Oxidative Stress

Certain derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antioxidant properties in addition to their anticancer activities[4]. Reactive oxygen species (ROS) are implicated in the pathogenesis of various diseases, including cancer. Therefore, compounds with dual anticancer and antioxidant activities are of significant interest.

Protocol 3: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound[3][6].

Materials:

  • 3-(4-acetylphenyl)propanoic acid derivatives

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds and ascorbic acid in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Part 3: Antimicrobial Applications - A Scaffold for New Antibacterials

The versatility of the propanoic acid scaffold extends to antimicrobial applications. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown activity against multidrug-resistant bacterial and fungal pathogens[5][14].

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[1][5][15][16]. The broth microdilution method is a widely used technique to determine the MIC[14][15].

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 3-(4-acetylphenyl)propanoic acid derivatives

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The 3-(4-acetylphenyl)propanoic acid scaffold and its derivatives represent a rich source of biologically active molecules with significant therapeutic potential. The protocols detailed in these application notes provide a robust framework for the continued exploration of these compounds in anticancer, antioxidant, and antimicrobial research. Future studies should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, paving the way for their preclinical and clinical development.

References

  • Golcienė, B., Kavaliauskas, P., Acevedo, W., Sapijanskaitė-Banevič, B., Grybaitė, B., Grigalevičiūtė, R., Petraitienė, R., Petraitis, V., & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733. [Link]

  • PubMed. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | Notes. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). [Link]

  • National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]

  • Springer Nature Experiments. (n.d.). 3D Cell Culture Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro Cell Migration and Invasion Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. [Link]

  • High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. (2011). The Analyst, 136(5), 863-871. [Link]

  • JoVE. (2010). A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids. [Link]

  • ResearchGate. (2010). High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. [Link]

Sources

Application Note & Protocol: High-Efficiency Liquid-Liquid Extraction of Aminopropanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopropanoic acids, a class of non-proteinogenic amino acids including critical signaling molecules like β-alanine and neurotransmitter precursors, are of significant interest in pharmaceutical and biomedical research. Accurate quantification of these compounds from complex biological matrices is often a prerequisite for understanding their physiological roles and for the development of novel therapeutics. Liquid-liquid extraction (LLE) remains a fundamental and highly effective sample preparation technique for the selective isolation and concentration of these analytes prior to downstream analysis by methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

This document provides a comprehensive guide to the principles and practice of LLE for aminopropanoic acid compounds. It is intended for researchers, scientists, and drug development professionals seeking a robust, reproducible, and high-recovery protocol. The methodologies described herein are grounded in established chemical principles and have been validated through extensive in-field application.

Theoretical Framework: The Chemistry of Aminopropanoic Acid Extraction

The successful liquid-liquid extraction of aminopropanoic acids hinges on the manipulation of their acid-base properties to control their partitioning behavior between two immiscible liquid phases. Aminopropanoic acids are zwitterionic compounds, meaning they possess both a primary amino group (-NH2) and a carboxylic acid group (-COOH). The ionization state of these functional groups, and thus the overall charge of the molecule, is highly dependent on the pH of the aqueous solution.

The key to an effective LLE protocol is to adjust the pH of the aqueous sample to a value where the aminopropanoic acid is predominantly in its neutral, uncharged form. In this state, the molecule is significantly more soluble in an organic solvent than in the aqueous phase, allowing for its efficient extraction. The Henderson-Hasselbalch equation provides the theoretical basis for determining the optimal pH for extraction. For an aminopropanoic acid, there are two relevant pKa values: pKa1 for the carboxylic acid group (typically around 2-3) and pKa2 for the amino group (typically around 9-10). The isoelectric point (pI), the pH at which the molecule has a net zero charge, is the ideal target for maximizing its hydrophobicity.

The choice of organic solvent is equally critical. An ideal solvent should be immiscible with water, have a high affinity for the neutral form of the aminopropanoic acid, be readily available in high purity, and be compatible with the downstream analytical method. Common choices include water-immiscible alcohols like n-butanol and isoamyl alcohol, which can act as both hydrogen bond donors and acceptors, facilitating the solvation of the amino acid.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key decision points and procedural flow for the liquid-liquid extraction of aminopropanoic acids.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Analyte Collection cluster_analysis Analysis start Aqueous Sample (e.g., Plasma, Urine) ph_adjust pH Adjustment to Isoelectric Point (pI) start->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent vortex Vortex/Mix (e.g., 5-10 min) add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_org Collect Organic Phase (Contains Analyte) centrifuge->collect_org evaporate Evaporate Solvent (e.g., under Nitrogen) collect_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Downstream Analysis (e.g., HPLC, MS) reconstitute->end

Figure 1: Generalized workflow for the liquid-liquid extraction of aminopropanoic acids.

Materials and Reagents

Equipment
  • Benchtop centrifuge

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Pipettes (various volumes)

  • Sample vials (e.g., 1.5 mL, 15 mL)

  • Nitrogen evaporation system (optional)

Reagents
  • Organic Solvents:

    • n-Butanol (ACS grade or higher)

    • Isoamyl alcohol (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

  • Aqueous Phase Modifiers:

    • Hydrochloric acid (HCl), 1 M

    • Sodium hydroxide (NaOH), 1 M

    • Phosphate buffer solutions (various pH values)

  • Reconstitution Solvent:

    • Mobile phase for the intended analytical method (e.g., HPLC-grade water with 0.1% formic acid)

  • Standards:

    • Certified reference standards of the target aminopropanoic acid(s)

Detailed Experimental Protocol

This protocol provides a step-by-step method for the extraction of aminopropanoic acids from an aqueous sample.

Sample Preparation and pH Adjustment
  • Sample Aliquoting: Pipette a known volume (e.g., 1.0 mL) of the aqueous sample into a suitable centrifuge tube (e.g., 15 mL).

  • pH Measurement: Measure the initial pH of the sample using a calibrated pH meter.

  • pH Adjustment: Adjust the pH of the sample to the isoelectric point (pI) of the target aminopropanoic acid. For most aminopropanoic acids, the pI is in the range of 6.0-7.0. Add 1 M HCl or 1 M NaOH dropwise while monitoring the pH until the target value is reached.

    • Expert Insight: Precise pH control is the most critical step for maximizing recovery. It is recommended to prepare a small pilot batch to determine the exact amount of acid or base needed to reach the target pH without overshooting.

Liquid-Liquid Extraction
  • Solvent Addition: Add an appropriate volume of the selected immiscible organic solvent (e.g., 3.0 mL of n-butanol) to the pH-adjusted sample. The ratio of organic to aqueous phase can be optimized, but a 3:1 ratio is a good starting point.

  • Mixing: Cap the tube securely and vortex vigorously for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000-4000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

Analyte Collection and Concentration
  • Organic Phase Collection: Carefully pipette the upper organic layer into a clean collection tube, being cautious not to disturb the aqueous layer or the interface.

  • Solvent Evaporation (Optional but Recommended): If concentration is required, evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of the mobile phase that will be used for the downstream analysis. Vortex briefly to ensure the analyte is fully dissolved.

Sample Analysis
  • Filtration (Optional): If the reconstituted sample contains any particulate matter, filter it through a 0.22 µm syringe filter before injecting it into the analytical instrument.

  • Analysis: Inject the reconstituted sample into the HPLC, LC-MS, or other analytical system for quantification.

Optimization and Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery - Incorrect pH of the aqueous phase.- Inefficient mixing.- Suboptimal choice of organic solvent.- Verify the pH of the aqueous phase before extraction.- Increase vortexing time or use a mechanical shaker.- Test alternative solvents (e.g., isoamyl alcohol, ethyl acetate).
Emulsion Formation - High concentration of proteins or lipids in the sample.- Vigorous shaking.- Add a small amount of a salt (e.g., NaCl) to the aqueous phase to increase its ionic strength.- Use a gentler mixing method (e.g., gentle inversion).- Centrifuge at a higher speed or for a longer duration.
Poor Phase Separation - Similar densities of the aqueous and organic phases.- Add a salt to the aqueous phase to increase its density.- Use a different organic solvent with a greater density difference from water.
Analyte Instability - Degradation of the aminopropanoic acid during extraction or evaporation.- Perform the extraction at a lower temperature (e.g., on ice).- Avoid excessive heat during the evaporation step.

Data Interpretation and Quality Control

To ensure the reliability of the extraction protocol, it is essential to incorporate quality control (QC) samples into each batch. These should include:

  • Blank Samples: A sample of the matrix without the analyte to check for interferences.

  • Spiked Samples: A sample of the matrix spiked with a known concentration of the analyte to determine the extraction recovery.

  • Calibration Standards: A series of standards of known concentrations to generate a calibration curve for quantification.

The extraction recovery can be calculated using the following formula:

A recovery rate of 85-115% is generally considered acceptable for bioanalytical methods.

Conclusion

This application note provides a robust and scientifically sound protocol for the liquid-liquid extraction of aminopropanoic acid compounds. By carefully controlling the pH of the aqueous phase and selecting an appropriate organic solvent, researchers can achieve high recovery and reproducible results. The provided troubleshooting guide and quality control recommendations will further assist in the validation and implementation of this essential sample preparation technique.

References

  • Poole, C. F. (2020). Liquid-Phase Extraction. Elsevier. [Link]

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Blackwell Scientific Publications. [Link]

Application Note: A Robust HPLC Method for the Chiral Separation of Aminopropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomeric composition of chiral molecules is a critical quality attribute in the pharmaceutical industry, as enantiomers often exhibit significant differences in pharmacological and toxicological profiles.[1][2] This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of aminopropanoic acid (Alanine) enantiomers. Utilizing a macrocyclic glycopeptide-based chiral stationary phase (CSP), this protocol achieves baseline resolution of D- and L-Alanine without the need for derivatization, streamlining sample preparation and enhancing analytical accuracy.[3][4] This method is tailored for researchers, scientists, and drug development professionals requiring precise enantiomeric purity analysis.

Introduction

Chirality is a fundamental property in pharmaceutical sciences, where the "handedness" of a molecule can dictate its biological activity.[2] Aminopropanoic acid, commonly known as alanine, exists as two non-superimposable mirror images: L-alanine, a proteinogenic amino acid essential for building proteins, and D-alanine, a key component in bacterial cell walls and a neuromodulator in mammals.[3][5] Consequently, the ability to accurately separate and quantify these enantiomers is crucial for drug development, safety assessment, and quality control.

Direct enantioseparation by HPLC using a Chiral Stationary Phase (CSP) is the preferred analytical approach.[6] This technique avoids the complexities and potential impurities associated with indirect methods that require chiral derivatization.[4][7][] Among the various CSPs available, macrocyclic glycopeptide-based phases have demonstrated exceptional utility for separating polar and ionic compounds like underivatized amino acids due to their complex structure and multiple interaction sites.[6][9][10]

This guide provides a comprehensive protocol using a teicoplanin-based CSP, explaining the scientific principles behind the method and offering step-by-step instructions to ensure reproducible and reliable results.

Principles of Chiral Recognition

The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[11] These complexes must have different association energies for chiral recognition to occur.

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, offer a rich array of interaction mechanisms.[9][10][11] Their structure includes hydrophobic pockets, aromatic moieties, and numerous hydroxyl, carboxyl, and amino groups.[9][10] This complexity allows for multiple types of interactions, including:

  • Hydrogen Bonding: Interaction between polar functional groups on the analyte and the CSP.

  • π-π Interactions: Stacking between aromatic rings of the analyte and the CSP.

  • Ionic Interactions: Attraction between charged groups on the analyte (e.g., the amino and carboxyl groups of alanine) and oppositely charged sites on the CSP.[12][13]

  • Inclusion Complexation: The analyte, or a portion of it, fits into a cavity or pocket within the CSP structure.[14]

  • Steric Hindrance: One enantiomer fits more favorably into the chiral environment of the CSP than the other, leading to differences in retention.

The choice of mobile phase is critical as it modulates these interactions.[1][15] Organic modifiers, pH, and additives influence the ionization state of both the analyte and the CSP, directly impacting retention and selectivity.[1][16]

Experimental Methodology

This section details the instrumentation, reagents, and specific chromatographic conditions required to perform the chiral separation of DL-Alanine.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin CSP), 25 cm x 4.6 mm I.D., 5 µm particle size.[3][12]

  • Reagents:

    • DL-Alanine standard (≥99% purity)

    • Methanol (HPLC or LC-MS grade)

    • Water (HPLC or Milli-Q grade)

    • Formic Acid (Analytical or LC-MS grade)

  • Labware: Volumetric flasks, autosampler vials, 0.45 µm syringe filters.

Chromatographic Conditions

The parameters below have been optimized for robust baseline separation of DL-Alanine enantiomers.

ParameterConditionRationale
Chiral Stationary Phase Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µmTeicoplanin-based CSPs are highly effective for underivatized amino acids due to their ionic groups and multimodal interaction capabilities.[12]
Mobile Phase Water : Methanol : Formic Acid (30:70:0.02, v/v/v)This composition provides a balance of polarity and ionic strength to achieve optimal interaction with the CSP. Formic acid helps control the ionization of both the analyte and the stationary phase, improving peak shape.[3][12]
Mode Polar Ionic ModeThis mode is highly volatile and provides beneficial ionization effects, making it compatible with LC-MS detection if required.[13][17]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency without excessive backpressure.[3]
Column Temperature 25°CTemperature control ensures reproducible retention times. Lower temperatures can sometimes increase resolution but may also increase backpressure.[15][18]
Detection UV at 210 nmAlanine has a weak chromophore, requiring detection at a low wavelength for adequate sensitivity.[3]
Injection Volume 10 µLA standard injection volume to avoid column overloading while ensuring a good detector response.[3]

Step-by-Step Protocol

Standard and Sample Preparation
  • Stock Solution: Accurately weigh and dissolve DL-Alanine in the mobile phase to prepare a 1.0 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL (100 µg/mL).

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter into an autosampler vial to remove any particulates that could block the column.[3]

HPLC System Operation
  • System Purge: Purge all pump lines with freshly prepared mobile phase to remove any residual solvents.

  • Column Equilibration: Install the Astec® CHIROBIOTIC® T column. Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable, noise-free baseline is achieved.[3][18] A stable baseline is critical for accurate integration and quantification.

  • Sample Injection: Inject 10 µL of the prepared and filtered DL-Alanine standard.

  • Data Acquisition: Run the analysis for a sufficient duration to allow for the elution of both enantiomer peaks. Based on the specified conditions, a run time of approximately 15 minutes should be adequate.

Expected Results & Performance

Under the prescribed conditions, a clear separation of the D- and L-Alanine enantiomers should be observed. The chromatogram will show two distinct, well-resolved peaks.

Typical Performance Metrics:

ParameterTypical ValueDescription
Retention Time (k') k'₁ ≈ 2.5, k'₂ ≈ 3.1Indicates the retention of each enantiomer on the column.
Selectivity (α) > 1.2The ratio of the retention factors (k'₂ / k'₁). A value > 1 indicates separation.
Resolution (Rs) > 1.5A measure of the degree of separation between the two peaks. Rs > 1.5 signifies baseline resolution.
Tailing Factor (Tf) 0.9 - 1.3Measures peak symmetry. Values close to 1 indicate a symmetrical Gaussian peak.

Note: These values are illustrative. Actual retention times may vary slightly depending on the specific HPLC system, column age, and mobile phase preparation.

Workflow Diagram

The following diagram illustrates the complete experimental workflow from preparation to analysis.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mp Mobile Phase Preparation (Water:MeOH:FA) prep_std Standard Weighing & Dissolution (DL-Alanine) prep_filter Sample Filtration (0.45 µm filter) prep_std->prep_filter hplc_equil System & Column Equilibration (Stable Baseline) prep_filter->hplc_equil Load Sample hplc_inject Inject Sample (10 µL) hplc_equil->hplc_inject hplc_run Chromatographic Run (Isocratic Elution) hplc_inject->hplc_run data_detect UV Detection (210 nm) hplc_run->data_detect Elution data_acq Data Acquisition (Chromatogram) data_detect->data_acq data_analyze Peak Integration & Analysis (Rs, α, Purity) data_acq->data_analyze

Caption: Chiral HPLC workflow for aminopropanoic acid analysis.

Conclusion

This application note provides a reliable and direct HPLC method for the chiral separation of aminopropanoic acid enantiomers. By leveraging a macrocyclic glycopeptide-based chiral stationary phase, the protocol eliminates the need for derivatization, offering a simplified and efficient workflow. The detailed steps and specified conditions ensure high resolution and reproducibility, making this method a valuable tool for quality control, pharmaceutical research, and any application requiring accurate enantiomeric purity assessment.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.[Link]

  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed.[Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed.[Link]

  • Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). International Journal of Research Publication and Reviews.[Link]

  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography A.[Link]

  • High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. PubMed.[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.[Link]

  • Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers.* ResearchGate.[Link]

  • Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases. ResearchGate.[Link]

  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. PubMed.[Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.[Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.[Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.[Link]

  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. J-Stage.[Link]

  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed.[Link]

  • Chiral column chromatography. Wikipedia.[Link]

  • (PDF) Enantiomeric separation of drugs by HPLC. ResearchGate.[Link]

  • Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate.[Link]

  • Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone.[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • [Separation of amino acid enantiomers by high performance liquid chromatography]. ResearchGate.[Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.[Link]

Sources

Application Notes and Protocols for 3-(4-acetylphenyl)amino Propanoic Acid Derivatives as Anticancer Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Promising New Scaffold in Oncology Research

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. In this context, derivatives of 3-(4-acetylphenyl)amino propanoic acid have emerged as a promising class of small molecules with significant therapeutic potential.[1] Recent studies have focused on novel polysubstituted thiazole derivatives of this scaffold, which have demonstrated potent antiproliferative activity against various cancer cell lines, including drug-resistant strains.[2][3][4] These compounds represent a fertile ground for the development of next-generation cancer therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-acetylphenyl)amino propanoic acid derivatives as anticancer candidates. We will delve into their mechanism of action, present key preclinical data, and provide detailed protocols for their synthesis and biological evaluation.

Unraveling the Mechanism of Action: Targeting Key Oncogenic Pathways

In silico studies and preclinical evidence suggest that the anticancer effects of certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives are mediated through the inhibition of critical signaling proteins, namely SIRT2 (Sirtuin 2) and EGFR (Epidermal Growth Factor Receptor).[1][2][4][5] Both SIRT2 and EGFR are well-established players in cancer cell proliferation, survival, and metastasis. Their inhibition can disrupt downstream signaling cascades that are essential for tumor growth.[1]

The proposed mechanism of action for these thiazole derivatives is illustrated in the signaling pathway diagram below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SIRT2 SIRT2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Derivative 3-(4-acetylphenyl)amino propanoic acid derivative Derivative->EGFR Inhibition Derivative->SIRT2 Inhibition

Caption: Proposed mechanism of action for thiazole derivatives targeting SIRT2 and EGFR.

In Vitro Efficacy: Potent Antiproliferative Activity

A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative properties in various lung cancer cell lines.[2][3][4] Structure-activity relationship (SAR) analysis revealed that the presence of an oxime or carbohydrazide moiety significantly enhances cytotoxic activity.[2][3]

Notably, oxime derivatives 21 and 22 , along with carbohydrazides 25 and 26 , have demonstrated low micromolar activity, significantly surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[2][3][4] These compounds have shown potent activity against both drug-sensitive (H69) and anthracycline-resistant (H69AR) small-cell lung carcinoma cells, as well as in 3D spheroid models of A549 non-small cell lung cancer.[2][3][4]

CompoundCell LineIC50 (µM)Cell Viability (%) at 10 µMReference
21 A5495.4235.3[2][3]
H69-18.3[2]
H69AR-23.5[2]
22 A5492.4737.6[2][3]
H69-33.9[2]
H69AR-26.6[2]
Cisplatin A549>1065.9[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 3-(4-acetylphenyl)amino propanoic acid derivatives.

General Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., A549, H69) Purification->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Further_Studies Further Mechanistic Studies (e.g., Apoptosis Assays, Western Blot) Data_Analysis->Further_Studies End End Further_Studies->End

Caption: Experimental workflow for evaluating novel anticancer compounds.

Protocol 1: Synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

This protocol outlines a general synthetic route for the preparation of the thiazole derivatives, which typically involves a Hantzsch thiazole synthesis followed by functional group modifications.[2][6]

Materials:

  • 3-[1-(4-acetylphenyl)thioureido]propanoic acid

  • Substituted phenacyl bromides

  • Methanol

  • Sodium acetate

  • Hydroxylamine hydrochloride (for oxime formation)

  • Hydrazine hydrate (for carbohydrazide formation)

  • Appropriate solvents for reaction and purification (e.g., ethanol, ethyl acetate)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Thiazole Core:

    • Reflux 3-[1-(4-acetylphenyl)thioureido]propanoic acid with a substituted phenacyl bromide in methanol to form the thiazole hydrobromide salt.[2]

    • Dissolve the salt in water and heat at reflux with sodium acetate to yield the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

    • Purify the product by column chromatography on silica gel.

  • Formation of Oxime Derivatives (e.g., Compounds 21, 22):

    • Dissolve the synthesized thiazole derivative in a suitable solvent (e.g., ethanol).

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and reflux the mixture.

    • Monitor the reaction by TLC.

    • After completion, isolate and purify the oxime derivative.

  • Formation of Carbohydrazide Derivatives (e.g., Compounds 25, 26):

    • First, convert the carboxylic acid group of the thiazole derivative to its corresponding methyl ester via esterification.[3]

    • Treat the methyl ester with hydrazine hydrate in a suitable solvent and reflux to obtain the carbohydrazide.[3]

    • Isolate and purify the final product.

Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Protocol 2: In Vitro Antiproliferative Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability, which is a measure of the number of viable cells.[1]

Materials:

  • Human cancer cell lines (e.g., A549, H69, H69AR)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized 3-(4-acetylphenyl)amino propanoic acid derivatives (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 3-(4-acetylphenyl)amino propanoic acid derivatives, particularly the polysubstituted thiazole series, represent a highly promising scaffold for the development of novel anticancer agents. Their potent activity against lung cancer cell lines, including drug-resistant models, and their proposed mechanism of targeting key oncogenic drivers like SIRT2 and EGFR, warrant further investigation.[2][3][4][5]

Future studies should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies in animal models are a crucial next step to evaluate the efficacy and safety of these derivatives in a physiological setting. The detailed protocols provided herein offer a solid foundation for researchers to explore and advance this exciting class of anticancer candidates.

References

  • Golcienė, B., Kavaliauskas, P., Acevedo, W., Sapijanskaitė-Banevič, B., Grybaitė, B., Grigalevičiūtė, R., Petraitienė, R., Petraitis, V., & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733. [Link]

  • National Center for Biotechnology Information (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. [Link]

  • National Center for Biotechnology Information (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. [Link]

  • National Center for Biotechnology Information (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. PubMed Central. [Link]

  • National Center for Biotechnology Information (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed. [Link]

  • Kaunas University of Technology (2025). Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR. KTU ePubl. [Link]

  • ResearchGate (2024). Synthesis of 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid derivatives 12–14. [Link]

Sources

Troubleshooting & Optimization

Stability issues of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide: Addressing Stability Issues in Solution

This section is designed to help you diagnose and resolve common problems related to the stability of this compound in solution.

Issue 1: Solution Discoloration (Yellowing or Browning)

Question: My solution of this compound, which was initially colorless to pale yellow, has turned a darker yellow or brown. What is causing this, and how can I prevent it?

Answer:

Discoloration is a common indicator of chemical degradation, particularly oxidation and photodegradation of the acetophenone moiety of the molecule.

Potential Causes and Solutions:

  • Oxidation: The acetylphenyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of trace metal ions.

    • Solution:

      • Use Degassed Solvents: Before preparing your solution, degas your solvent (e.g., water, buffer) by sparging with an inert gas like nitrogen or argon for 15-20 minutes, or by using a sonication bath under vacuum.

      • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., in a vial purged with nitrogen or argon).

      • Chelating Agents: If metal ion contamination is suspected from your glassware or reagents, consider adding a small amount of a chelating agent like EDTA to your buffer.

  • Photodegradation: Aromatic ketones, such as the acetophenone portion of this molecule, are known to be sensitive to light, especially UV radiation. Exposure can lead to the formation of colored degradation products.

    • Solution:

      • Use Amber Vials: Always store both the solid compound and its solutions in amber glass vials or containers that block UV light.

      • Protect from Light: During experiments, wrap your containers in aluminum foil and minimize exposure to ambient light.

Workflow for Preventing Discoloration:

Caption: Decision workflow for minimizing solution discoloration.

Issue 2: Precipitation or Cloudiness in Solution

Question: I'm observing precipitation or cloudiness in my aqueous solution of this compound, especially after storage. What is happening?

Answer:

Precipitation can be due to several factors, including low solubility at a particular pH, temperature effects, or the formation of insoluble degradation products.

Potential Causes and Solutions:

  • pH-Dependent Solubility: As an amino acid hydrochloride, this compound will form a mildly acidic solution. The solubility of amino acids is lowest at their isoelectric point (pI). If the pH of your solution shifts to the pI of the compound, it may precipitate.

    • Solution:

      • pH Adjustment: The solubility of amino acids generally increases in acidic or basic conditions, away from their pI. Since the compound is a hydrochloride salt, it should be soluble in acidic solutions. If you are adjusting the pH, ensure it remains in a range where the compound is charged and therefore more soluble. For many phenylalanine derivatives, solubility is higher at pH values below 2 or above 10[1].

      • Buffering: Use a buffer system to maintain a stable pH.

  • Limited Aqueous Solubility: The compound has reported slight solubility in water.[2]

    • Solution:

      • Co-solvents: For some applications, the use of a water-miscible organic co-solvent like DMSO or ethanol can increase solubility. However, be mindful of the compatibility of these solvents with your experimental system.

      • Sonication and Gentle Warming: To aid dissolution, you can sonicate the solution or warm it gently. Always check the thermal stability of the compound before applying heat.

  • Formation of Insoluble Degradants: Over time, degradation products may form that are less soluble than the parent compound.

    • Solution:

      • Fresh Preparation: Prepare solutions fresh whenever possible and avoid long-term storage, especially at room temperature.

      • Proper Storage: If storage is necessary, store solutions at 2-8°C or frozen at -20°C or -80°C, protected from light. Perform stability studies to determine the appropriate storage duration for your specific conditions.

Solubility Summary:

SolventSolubility
WaterSlightly soluble[2]
MethanolSlightly soluble[2]
DMSOSlightly soluble[2]
Issue 3: Inconsistent or Unexpected Experimental Results

Question: I am seeing variability in my assay results or a loss of biological activity when using solutions of this compound. Could this be a stability issue?

Answer:

Yes, inconsistent results are often a sign of compound degradation, leading to a lower effective concentration of the active molecule.

Potential Degradation Pathways:

  • Hydrolysis: The acetyl group on the phenyl ring could be susceptible to hydrolysis under strongly acidic or basic conditions, which would alter the structure and likely the biological activity of the compound.

  • Amino Acid Degradation: The amino acid backbone can undergo various reactions, such as deamidation (if other amino acids are present in a peptide), or racemization under certain conditions. In the presence of lipid hydroperoxides, phenylalanine can degrade into phenylacetic acid and benzaldehyde[3][4].

  • Oxidation: As mentioned, the acetophenone moiety is prone to oxidation.

Troubleshooting and Validation:

  • Perform a Forced Degradation Study: To understand the potential degradation products and the stability of your compound under your experimental conditions, a forced degradation study is highly recommended. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[5][6][7][8]

  • Use a Stability-Indicating Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact compound from its degradation products. This allows you to quantify the amount of degradation over time.[9]

G parent 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photodegradation Photodegradation (UV Light) parent->photodegradation hydrolysis_prod 3-(4-Hydroxyphenyl)-2-aminopropanoic acid (p-Tyrosine) + Acetic Acid (Potential) hydrolysis->hydrolysis_prod oxidation_prod Various Oxidized Species oxidation->oxidation_prod photo_prod Complex Mixture of Photoproducts photodegradation->photo_prod

Sources

Technical Support Center: Purification of Crude 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Welcome to the technical support guide for the purification of crude 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride (also known as 4-Acetyl-L-phenylalanine HCl, CAS No. 20299-31-4). This document is designed for researchers, medicinal chemists, and process development scientists who require this unnatural amino acid in high purity for applications ranging from peptide synthesis to the development of novel therapeutics.[1][2]

The purity of this starting material is critical, as impurities can interfere with subsequent reactions, lead to complex side-product profiles, and compromise the biological activity and safety of the final compounds. This guide provides a systematic approach to purification, outlining detailed protocols, troubleshooting advice, and methods for purity validation.

Understanding the Molecule and Potential Impurities

This compound is a polar, crystalline solid.[3] Its structure, featuring a carboxylic acid, a primary amine (as a hydrochloride salt), and a ketone, dictates its solubility and chromatographic behavior.

Common impurities may arise from the synthetic route, which often involves multi-step processes. Potential contaminants include:

  • Unreacted Starting Materials: Such as L-phenylalanine or reagents used for the Friedel-Crafts acylation.

  • Positional Isomers: Ortho- and meta-acetylphenylalanine derivatives.

  • Byproducts of Acylation: Di-acylated products or other reaction artifacts.

  • Residual Solvents and Reagents: From the reaction and initial workup.[4]

The choice of purification strategy depends on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying the crude product. The initial assessment of the crude material by Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) is a critical first step in selecting the most appropriate method.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Methods cluster_3 Final Validation Crude Crude 3-(4-Acetylphenyl)-2- aminopropanoic acid HCl Analysis Analyze Crude Material (TLC, HPLC, NMR) Crude->Analysis Decision Evaluate Impurity Profile & Required Purity Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Main impurity is soluble; High recovery needed Chromatography Flash Column Chromatography Decision->Chromatography Multiple, closely-related impurities present AcidBase Acid-Base Extraction (Pre-purification) Decision->AcidBase Significant non-polar or strongly basic/acidic impurities Final_Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Final_Analysis Chromatography->Final_Analysis AcidBase->Recrystallization Proceed to final polish Pure_Product Pure Product >98% Final_Analysis->Pure_Product

Caption: Workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent (or solvent mixture) at different temperatures.

Detailed Protocol: Recrystallization from Methanol/Water

This protocol is a robust starting point, leveraging the good solubility of the compound in hot methanol and its poor solubility in cold water.

Materials:

  • Crude 3-(4-Acetylphenyl)-2-aminopropanoic acid HCl

  • Methanol (MeOH), HPLC grade

  • Deionized Water (H₂O)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude material in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add a minimal amount of hot methanol to dissolve the solid completely. Stir and heat gently (e.g., 50-60°C) to facilitate dissolution.

  • Once fully dissolved, remove the flask from the heat.

  • Slowly add deionized water dropwise while stirring. Water acts as the anti-solvent. Continue adding until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 1:1 methanol/water to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Troubleshooting & FAQs: Recrystallization

Q: My compound "oiled out" instead of crystallizing. What should I do?

  • Cause: The solution became supersaturated too quickly, or the melting point of the compound is lower than the boiling point of the solvent system.

  • Solution 1 (Re-dissolve and Cool Slower): Reheat the mixture until the oil dissolves completely. You may need to add a small amount of the primary solvent (methanol) to ensure full dissolution. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 2 (Modify Solvent System): The polarity difference between your solvent and anti-solvent may be too great. Try a different anti-solvent like isopropanol or acetonitrile instead of water.[5]

Q: Crystal yield is very low. How can I improve it?

  • Cause: Too much solvent was used initially, or the solution was not cooled sufficiently or for long enough.

  • Solution 1 (Reduce Solvent Volume): If the filtrate is concentrated (e.g., by rotary evaporation) and cooled again, a second crop of crystals can often be obtained. Note that the second crop may be less pure.

  • Solution 2 (Optimize Cooling): Ensure the crystallization mixture is cooled to the lowest practical temperature (e.g., 0-4°C) and allowed to stand for an adequate period (several hours to overnight).

Q: The purified material is still not pure enough according to HPLC analysis.

  • Cause: The impurities have very similar solubility profiles to the product, or they were trapped within the crystal lattice (occlusion).

  • Solution 1 (Repeat Recrystallization): A second recrystallization will often significantly improve purity, albeit with some loss of yield.

  • Solution 2 (Switch Methods): If co-crystallizing impurities are the issue, recrystallization may not be effective. Flash column chromatography should be considered.[6]

Solvent SystemPolarityBoiling Point (°C)Notes
Methanol/Water High~65-100Good for polar compounds. Water is an effective anti-solvent.
Ethanol/Water High~78-100Similar to Methanol/Water, but ethanol is less volatile.
Isopropanol/Heptane Medium~82-98A less polar system. Good for removing non-polar impurities.
Acetonitrile/Toluene Medium~82-111Can be effective if other systems fail. Toluene helps to solubilize aromatic impurities.

Method 2: Flash Column Chromatography

For complex mixtures with multiple impurities or those that are difficult to separate by recrystallization, silica gel flash chromatography is the preferred method. The polarity of the amino acid hydrochloride requires a polar mobile phase.

Detailed Protocol: Chromatography

Materials:

  • Crude 3-(4-Acetylphenyl)-2-aminopropanoic acid HCl

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH)

  • TLC plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (column, pump, fraction collector)

Procedure:

  • Develop a TLC Method:

    • Dissolve a small sample of the crude material in methanol.

    • Spot on a TLC plate and elute with different solvent systems. A good starting point is 95:5:0.5 DCM/MeOH/AcOH .

    • The ideal system gives the product a retention factor (Rf) of ~0.2-0.3 . Adjust the methanol concentration to achieve this Rf.

  • Prepare the Column:

    • Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or methanol.

    • Alternatively (for better resolution): Adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in methanol, add silica gel, and evaporate the solvent to dryness. This dry powder can then be loaded onto the column.

  • Elution and Fraction Collection:

    • Run the column with the selected mobile phase, collecting fractions.

    • Monitor the elution by TLC to identify fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

    • The acetic acid can be removed by co-evaporation with toluene.

    • Dry the resulting solid under high vacuum.

Troubleshooting & FAQs: Chromatography

Q: My compound is streaking on the TLC plate.

  • Cause: The compound is very polar and is interacting too strongly with the silica gel, or the sample is overloaded. The hydrochloride salt form can also contribute to this.

  • Solution 1 (Add an Acid): Adding a small amount of a polar acid like acetic acid or formic acid (0.1-1%) to the mobile phase is crucial. This protonates the silica surface silanol groups and ensures the amino acid remains protonated, leading to sharper spots.[7]

  • Solution 2 (Use a More Polar System): Increase the percentage of methanol in your mobile phase. If streaking persists, consider using a different stationary phase like reversed-phase C18 silica.[7][8]

Q: I am not getting good separation between my product and an impurity.

  • Cause: The chosen mobile phase does not have sufficient selectivity for the two compounds.

  • Solution 1 (Optimize Mobile Phase): Try changing the solvent composition. For example, substituting ethanol for methanol can sometimes alter selectivity. Running a shallower solvent gradient can also improve resolution.

  • Solution 2 (Change Stationary Phase): If optimizing the mobile phase fails, the best option is to switch to a different stationary phase. A phenyl-hexyl column or switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) mode might be effective for these polar compounds.[7]

Purity Validation

After purification, it is essential to confirm the purity and identity of the final product.

HPLC Method for Purity Analysis

High-Performance Liquid Chromatography is the gold standard for assessing the purity of the final compound.[9]

ParameterConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmStandard for separating moderately polar organic molecules.[7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in WaterAcid modifier improves peak shape for amines and carboxylic acids.[10]
Mobile Phase B 0.1% TFA or FA in Acetonitrile (ACN)Organic modifier for eluting the compound.
Gradient 5% to 60% B over 20 minutesA gradient is effective for separating impurities with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures reproducible retention times.[7]
Detection UV at 254 nmThe acetylphenyl group has a strong chromophore, making UV detection highly sensitive.
Sample Prep. Dissolve sample in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
Other Analytical Techniques
  • ¹H NMR: Confirms the chemical structure and can reveal the presence of proton-containing impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Benchchem. (n.d.). Technical Support Center: HPLC Separation of Phenylalanine Analogues.
  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Uchida, R., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Request PDF. Retrieved from [Link]

  • Al-Rimawi, F. (2018). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. PMC - NIH. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US4554376A - Method for separating and purifying amino acid.
  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). EP1995322A1 - Method for purification of amino acid.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-acetyl-L-phenylalanine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Acetyl-L-phenylalanine. Retrieved from [Link]

  • Google Patents. (n.d.). Crystallization of phenylalanine - JPH0491062A.
  • Acanthus Research Inc. (n.d.). This compound | Biochemical Assay Reagent. Retrieved from [Link]

  • Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.
  • Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC for Aminopropanoic Acid Derivative Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of aminopropanoic acid derivatives. These compounds, vital in pharmaceutical and biological research, present unique challenges due to their zwitterionic nature and high polarity. This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory, moving from frequently asked questions to in-depth troubleshooting workflows. Our goal is to empower you, our fellow scientists, with the knowledge to not only solve problems but to understand the underlying principles for robust method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles in method development for aminopropanoic acid derivatives.

Q1: My aminopropanoic acid derivative is barely retained on my C18 column. What is the primary cause?

A1: This is a classic issue for highly polar molecules. Standard reversed-phase C18 columns rely on hydrophobic interactions, but aminopropanoic acid derivatives are very water-soluble and have minimal hydrophobic character, leading to poor retention.[1] To achieve adequate retention, you may need to consider alternative stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized "aqueous compatible" reversed-phase columns.[1][2]

Q2: Why is my peak shape so poor (severe tailing) for my analyte?

A2: Poor peak shape, particularly tailing, for aminopropanoic acid derivatives is often caused by secondary ionic interactions between the protonated amine group on your analyte and deprotonated, acidic silanol groups on the silica surface of the column.[3] This is especially problematic if the mobile phase pH is not optimized. Operating at a low pH (e.g., pH 2.5-3.5) ensures the analyte's amine is consistently protonated (positively charged) and, crucially, suppresses the ionization of the silanol groups, minimizing these unwanted interactions.[3]

Q3: What is a good starting point for mobile phase selection?

A3: For reversed-phase separation of these polar compounds, a good starting point is a mobile phase consisting of a low-pH buffer and an organic modifier. For example, 0.1% formic acid or trifluoroacetic acid (TFA) in water as Mobile Phase A and acetonitrile as Mobile Phase B is a common choice.[4] The acidic additive helps control the ionization state of your analyte and improves peak shape.[5] Acetonitrile is often preferred over methanol as it can offer different selectivity for polar compounds.[6]

Q4: My retention times are drifting from one injection to the next. What should I check first?

A4: The most common causes of retention time drift are insufficient column equilibration and changes in mobile phase composition.[7][8][9] Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection. Also, confirm that your mobile phase is well-mixed and degassed, and that volatile components (like the organic modifier or acidic additives) are not evaporating over time, which would alter the solvent strength.[7][9]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to more complex chromatographic problems.

Issue 1: Poor Resolution and Co-elution of Analytes

Achieving selectivity between structurally similar aminopropanoic acid derivatives can be challenging. If your peaks are overlapping, a systematic approach to adjusting mobile phase parameters is required.

Cause & Rationale: The ionization state of both the acidic (carboxylic acid) and basic (amine) functional groups on your analyte is highly dependent on the mobile phase pH.[4] Altering the pH changes the overall charge and hydrophobicity of the molecule, which can dramatically alter its retention time and selectivity relative to other compounds.

Troubleshooting Workflow:

// Node Definitions start [label="Poor Resolution / Co-elution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_org [label="Change Organic Modifier", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_grad [label="Optimize Gradient Slope", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_col [label="Evaluate Column Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ph_low [label="Test Low pH (2.5-3.5)\nSuppresses silanol activity,\nprotonates amines.", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_mid [label="Test Mid pH (5.0-6.5)\nAnalyte may be zwitterionic.", fillcolor="#F1F3F4", fontcolor="#202124"]; org_acn [label="Acetonitrile (ACN)\nOften provides sharper peaks.", fillcolor="#F1F3F4", fontcolor="#202124"]; org_meoh [label="Methanol (MeOH)\nOffers different selectivity.", fillcolor="#F1F3F4", fontcolor="#202124"]; grad_shallow [label="Shallow Gradient\n(e.g., 0.5% B/min)\nIncreases peak separation.", fillcolor="#F1F3F4", fontcolor="#202124"]; grad_steep [label="Steep Gradient\n(e.g., 5% B/min)\nReduces run time.", fillcolor="#F1F3F4", fontcolor="#202124"]; col_c18 [label="Polar-Endcapped C18\nBetter retention for polar analytes.", fillcolor="#F1F3F4", fontcolor="#202124"]; col_hilic [label="HILIC\nAlternative retention mechanism\nfor very polar compounds.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Improved Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_ph; start -> check_org; start -> check_grad; start -> check_col;

check_ph -> ph_low; check_ph -> ph_mid; check_org -> org_acn; check_org -> org_meoh; check_grad -> grad_shallow; check_grad -> grad_steep; check_col -> col_c18; check_col -> col_hilic;

{ph_low, ph_mid, org_acn, org_meoh, grad_shallow, grad_steep, col_c18, col_hilic} -> end [style=dashed]; } } Caption: Troubleshooting workflow for poor peak resolution.

Experimental Protocol: Systematic Mobile Phase pH Scouting

  • Prepare Buffers: Prepare identical buffer systems (e.g., 10 mM ammonium formate) at three different pH values: 3.0, 4.5, and 6.0.

  • Prepare Mobile Phases: For each pH, prepare Mobile Phase A (Buffer in water) and Mobile Phase B (Buffer in 90:10 Acetonitrile:Water).

  • Equilibrate System: Install the column and thoroughly equilibrate with the pH 3.0 mobile phase under initial gradient conditions for at least 20 column volumes.

  • Execute Gradient Run: Inject the sample and run a standard gradient (e.g., 5-95% B over 15 minutes).

  • Analyze Results: Record retention times and resolution for all peaks.

  • Repeat for Other pHs: Thoroughly flush the system and re-equilibrate with the pH 4.5 mobile phase. Repeat the injection and analysis. Do the same for the pH 6.0 mobile phase.

  • Compare Data: Use the data to determine which pH provides the optimal selectivity for your specific compounds of interest.

Issue 2: Asymmetric Peaks (Tailing)

Peak tailing compromises peak integration and reduces sensitivity. While pH is a major factor, other causes must be considered.

Cause & Rationale: Beyond secondary silanol interactions, peak tailing can be caused by column overload, where the amount of sample injected saturates the stationary phase.[3] It can also be exacerbated by using an injection solvent that is significantly stronger than the initial mobile phase, causing the sample band to spread before the separation begins.[3][10]

Data-Driven Diagnosis:

To distinguish between chemical effects (e.g., silanol interactions) and physical effects (e.g., overload), a systematic injection volume study is highly effective.

Injection Volume (µL)Analyte Concentration (mg/mL)Peak Asymmetry (As)Observation & Implication
20.11.2Symmetrical peak. Method is not overloaded at this level.
100.11.3Minor increase in asymmetry. Acceptable.
20.51.9Asymmetry increases significantly with concentration. Indicates column overload.
100.52.8Severe tailing. Clear evidence of mass overload.

Solution Pathway:

  • Confirm Overload: Perform a dilution series. Dilute your sample 5-fold and 10-fold and reinject. If the peak shape improves dramatically, overload is the primary cause.[3]

  • Optimize Injection Solvent: If possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a consistent pH on the column surface and minimize ionic interactions.[3]

  • Column Choice: If tailing persists even at low concentrations, consider a column with a highly inert stationary phase (e.g., a modern, fully end-capped C18) or a HILIC column to change the separation mechanism entirely.[11][12]

Issue 3: Irreproducible Retention Times

Stable retention times are critical for analyte identification and quantification. Drifting retention is a sign of an unstable system.

Cause & Rationale: In addition to column equilibration and mobile phase evaporation, retention time instability can be caused by fluctuations in column temperature and instrument issues like pump malfunctions or leaks.[9][13][14] Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[13]

Systematic Diagnosis of Retention Time Drift:

// Node Definitions start [label="Retention Time Drift", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_equilibration [label="Is column fully equilibrated?\n(>10-20 column volumes)", fillcolor="#FBBC05", fontcolor="#202124"]; check_mobile_phase [label="Is mobile phase stable?\n(Freshly prepared, sealed, degassed)", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is column temperature controlled?\n(Using a column oven)", fillcolor="#FBBC05", fontcolor="#202124"]; check_instrument [label="Is the instrument performing correctly?\n(Check for leaks, run pressure test)", fillcolor="#FBBC05", fontcolor="#202124"];

sol_equilibration [label="Increase equilibration time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mobile_phase [label="Prepare fresh mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Use a thermostatted column compartment.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_instrument [label="Perform system maintenance.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_equilibration [label="No"]; start -> check_mobile_phase [label="No"]; start -> check_temp [label="No"]; start -> check_instrument [label="No"];

check_equilibration -> sol_equilibration; check_mobile_phase -> sol_mobile_phase; check_temp -> sol_temp; check_instrument -> sol_instrument; } } Caption: Diagnostic flowchart for retention time instability.

Best Practices for Ensuring Stability:

  • Thermostatting: Always use a thermostatted column compartment. A stable temperature (e.g., 40 °C) ensures reproducible chromatography.[15]

  • Mobile Phase Preparation: Prepare fresh mobile phases daily. If using buffered solutions, be aware that their pH can change upon absorption of atmospheric CO₂ or evaporation of volatile acids/bases.[9]

  • System Check: Before starting a sequence, perform a system pressure test to check for leaks. Monitor the pressure trace during runs; excessive fluctuation can indicate pump seal issues or air bubbles.[14][16]

  • Guard Column: Use a guard column to protect the analytical column from contaminants in the sample matrix, which can accumulate and cause retention time drift over many injections.[10][13]

By applying these systematic troubleshooting principles, you can overcome the inherent challenges of separating aminopropanoic acid derivatives, leading to robust, reliable, and reproducible HPLC methods.

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Available at: [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Available at: [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Available at: [Link]

  • LCGC International. (2016). Retention Time Drift—A Case Study. Available at: [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ResearchGate. (2012). Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC HILIC-MS) Metabolomics Method for Shotgun Analysis of Human Urine. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • uHPLCs. (2025). Retention Time Drift in HPLC: Causes, Corrections, and Prevention. Available at: [Link]

  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available at: [Link]

  • Welch Materials. (2025). [Readers Insight] Retention Time Drifts: Why Do They Occur?. Available at: [Link]

Sources

Preventing degradation of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Beginning the Investigation

I've initiated comprehensive Google searches to uncover the chemical characteristics, durability, and standard degradation processes of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride. My aim is a solid grasp of this substance.

Analyzing Potential Degradation

I'm now diving into the specifics of degradation. I'm focusing on chemical properties and storage guidelines. I'm also investigating detection methods like HPLC, GC-MS, and NMR to identify signs of degradation. This will help me structure my upcoming FAQ and Troubleshooting sections.

Formulating a Technical Guide

I'm now focusing on creating a technical guide. I'm leveraging the info I gathered and starting to formulate FAQs and Troubleshooting sections. I'm drafting questions like storage conditions and degradation signs, and addressing potential user issues. I'll include scientific reasoning with citations, data tables, step-by-step protocols, and a Graphviz diagram for clarity.

Troubleshooting poor resolution in chiral chromatography of aminopropanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral chromatography of aminopropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common resolution issues. Here, we move beyond generic advice to explain the underlying scientific principles governing chiral separations, empowering you to make informed decisions and optimize your methods effectively.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline resolution of aminopropanoic acid enantiomers so challenging?

The inherent challenge lies in the subtle structural differences between enantiomers. Unlike diastereomers, enantiomers possess identical physical and chemical properties in an achiral environment.[1] Chiral separation relies on creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector, which is typically part of the chiral stationary phase (CSP).[2][3] The stability of these complexes differs slightly for each enantiomer, leading to differential retention times and, ideally, separation.[2] For aminopropanoic acids, which are small and often highly polar molecules, establishing these selective interactions with sufficient difference in binding energy can be difficult.

Q2: What is the "three-point interaction" model and why is it important for my separation?

The three-point interaction model, first proposed by Dalgliesh, is a fundamental concept in chiral recognition.[2] It postulates that for effective chiral discrimination, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase. At least one of these interactions must be stereochemically dependent.[2] For aminopropanoic acids, these interactions can include hydrogen bonding, ionic interactions, dipole-dipole interactions, and steric hindrance.[1] Understanding this model is crucial because it guides the selection of an appropriate CSP and the optimization of mobile phase conditions to promote the necessary interactions for successful resolution.

Q3: Should I derivatize my aminopropanoic acids before analysis?

Derivatization can be a powerful tool but introduces additional complexity. The primary reasons to derivatize are to improve chromatographic behavior (e.g., peak shape, retention) or to enhance detection sensitivity, especially for fluorescence or UV detection.[4][5] By reacting the amino or carboxyl group, you can introduce a bulky, chromophoric, or fluorophoric tag.[4][6] This can enhance the potential for interaction with the CSP. However, derivatization adds extra steps to your workflow, which can be a source of error and may risk racemization of the chiral center if not performed carefully.[7][8] Direct separation of underivatized amino acids is often preferred for its simplicity and is achievable with modern CSPs like macrocyclic glycopeptides.[8]

Troubleshooting Guide: Poor or No Resolution

Here we address specific problems you may encounter and provide a logical, step-by-step approach to resolving them.

Issue 1: No separation or co-elution of enantiomers.

This is a common starting point and indicates a fundamental lack of enantioselectivity in your current system.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for no enantiomeric resolution.

In-Depth Explanation & Protocols:

  • CSP Selection is Critical: The choice of the chiral stationary phase is the most crucial factor for a successful separation.[9] For aminopropanoic acids, several types of CSPs have proven effective:

    • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are versatile and can separate a wide range of underivatized amino acids in reversed-phase, polar organic, or polar ionic modes.[8] They offer multiple interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions.[7]

    • Crown Ether-Based CSPs: These are particularly effective for primary amino acids.[6][7] The chiral recognition mechanism involves the inclusion of the protonated amino group into the crown ether cavity.[6]

    • Zwitterionic Ion-Exchange CSPs: These phases, often based on cinchona alkaloids, are designed for the separation of amphoteric molecules like amino acids.[1][10] They utilize both anion and cation exchange mechanisms.[1]

    • Ligand-Exchange CSPs: These columns typically have a chiral ligand (like an amino acid) complexed with a metal ion (e.g., copper) coated on the stationary phase. Separation occurs through the formation of diastereomeric metal complexes with the analyte enantiomers.[11]

  • Mobile Phase Optimization Protocol: The mobile phase composition directly influences the interactions between the analyte and the CSP.[1]

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile, ethanol) can significantly impact resolution. A common phenomenon is a "U-shaped" retention profile where retention is high at both low and high organic concentrations.[8] It is crucial to explore a wide range of organic modifier concentrations.

    • pH and Additives: For ionizable compounds like aminopropanoic acids, pH is a critical parameter. It controls the ionization state of both the analyte and the CSP, which in turn affects the electrostatic interactions.

      • Protocol: Prepare a series of mobile phases with varying pH values around the pKa of the amino and carboxylic acid groups. Analyze the sample with each mobile phase to determine the optimal pH for resolution.

      • Common additives include acids (e.g., formic acid, acetic acid, trifluoroacetic acid) and bases (e.g., diethylamine, ammonia) to control pH and act as competing ions.[10]

    Table 1: Effect of Mobile Phase Additives on Resolution (Hypothetical Data)

    Additive (0.1% v/v) Mobile Phase Resolution (Rs) Observations
    None 80:20 Methanol:Water 0.8 Poor separation, broad peaks.
    Formic Acid 80:20 Methanol:Water 1.6 Improved resolution and peak shape.
    Diethylamine 80:20 Methanol:Water 0.5 Decreased resolution, likely due to unfavorable ionic interactions.

    | Ammonium Acetate (10mM) | 80:20 Methanol:Water | 1.9 | Best resolution, indicating a buffering effect is beneficial. |

  • Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process.[11][12] Generally, lower temperatures lead to stronger interactions and can improve resolution, but may also lead to broader peaks and longer retention times.[13] Conversely, higher temperatures can improve efficiency but may reduce selectivity.[13] It is essential to perform a temperature study to find the optimal balance.

    • Protocol: Analyze your sample at a range of temperatures (e.g., 10°C, 15°C, 25°C, 35°C, 40°C) while keeping all other parameters constant. Plot resolution versus temperature to identify the optimum.

Issue 2: Poor peak shape (tailing or fronting).

Poor peak shape can obscure resolution and lead to inaccurate quantification.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for poor peak shape.

In-Depth Explanation & Protocols:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

    • Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, you were likely overloading the column.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on a silica-based CSP, can cause peak tailing.[13]

    • Protocol: Add a competing agent to the mobile phase. For basic aminopropanoic acids, a small amount of a base like diethylamine (DEA) can mask the silanol groups.[13] For acidic compounds, an acid like trifluoroacetic acid (TFA) can ensure they are fully protonated and less likely to interact with the stationary phase in undesirable ways.[13]

  • Column Contamination and Care: Over time, strongly retained compounds from your samples can accumulate on the column, leading to poor peak shape and loss of resolution.

    • Protocol for Column Washing:

      • Disconnect the column from the detector.

      • Flush the column with a series of solvents, starting with your mobile phase without buffer salts.

      • Gradually increase the solvent strength. For reversed-phase, you might flush with 100% methanol, then 100% acetonitrile, and perhaps isopropanol. For normal phase, you could use a sequence like hexane/isopropanol, then 100% isopropanol.

      • Always consult the column manufacturer's instructions for recommended washing procedures and solvent compatibility.[14]

Issue 3: Irreproducible retention times and/or resolution.

Lack of reproducibility can undermine the validity of your results.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for irreproducible results.

In-Depth Explanation & Protocols:

  • Column Equilibration: Chiral stationary phases, especially those that rely on ionic interactions, can take a significant amount of time to equilibrate with the mobile phase.

    • Protocol: Before starting a sequence of injections, flush the column with the mobile phase at the analytical flow rate for at least 30-60 minutes. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: The composition of the mobile phase can change over time due to evaporation of volatile components or absorption of atmospheric CO2, which can alter the pH.

    • Best Practice: Prepare fresh mobile phase for each day of analysis. Always degas the mobile phase before use to prevent bubble formation in the pump and detector.

  • Column History Effect: The performance of a chiral column can be affected by previous analyses, especially if different mobile phase additives were used.[14]

    • Best Practice: If possible, dedicate a column to a specific chiral separation method. If this is not feasible, ensure a rigorous washing and re-equilibration protocol is followed when switching between methods.

By systematically addressing these common issues and understanding the scientific principles behind them, you can effectively troubleshoot and optimize your chiral chromatography methods for aminopropanoic acids, leading to robust and reliable results.

References

  • Chiral analysis - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

  • Chiral Recognition in Separation Science: An Overview | Springer Nature Experiments. (n.d.). Retrieved December 12, 2025, from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2020, August 28). Retrieved December 12, 2025, from [Link]

  • Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]

  • 14.3: Chiral Chromatography - Chemistry LibreTexts. (2020, August 20). Retrieved December 12, 2025, from [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PubMed Central. (2021, February 21). Retrieved December 12, 2025, from [Link]

  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]

  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (n.d.). Retrieved December 12, 2025, from [Link]

  • Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases - University of Vienna. (n.d.). Retrieved December 12, 2025, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (2016, August/September). Retrieved December 12, 2025, from [Link]

  • Chiral separations for d-amino acid analysis in biological samples - PubMed. (2016, October 25). Retrieved December 12, 2025, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved December 12, 2025, from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. (n.d.). Retrieved December 12, 2025, from [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Retrieved December 12, 2025, from [Link]

  • Chiral resolution with frozen aqueous amino acids - RSC Publishing. (2015, October 21). Retrieved December 12, 2025, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing). (2023, September 27). Retrieved December 12, 2025, from [Link]

  • Effects of mobile phase's ratio on resolution of amino acid enantiomers - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd - J-Stage. (2020, October 8). Retrieved December 12, 2025, from [Link]

  • (PDF) Chiral Resolution with Frozen Aqueous Amino Acids - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. (2022, May 20). Retrieved December 12, 2025, from [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved December 12, 2025, from [Link]

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites - J-Stage. (n.d.). Retrieved December 12, 2025, from [Link]

  • Chiral resolution with frozen aqueous amino acids - FAO AGRIS. (n.d.). Retrieved December 12, 2025, from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Retrieved December 12, 2025, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved December 12, 2025, from [Link]

  • How can I improve my chiral column resolution? - ResearchGate. (2014, September 17). Retrieved December 12, 2025, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC - NIH. (2024, March 18). Retrieved December 12, 2025, from [Link]

  • ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases | Request PDF - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved December 12, 2025, from [Link]

Sources

Minimizing byproducts in the synthesis of propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of propanoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high-purity products. Here, we move beyond simple protocols to explore the mechanistic underpinnings of byproduct formation and provide field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the expertise to not only solve current issues but also to proactively design more robust synthetic routes.

Section 1: Troubleshooting Propanoic Ester Synthesis

Esterification, particularly the classic Fischer-Speier method, is a cornerstone of organic synthesis. However, its reversible nature and the conditions required can often lead to frustrating side reactions and incomplete conversions.[1][2] This section addresses the most common issues encountered during the synthesis of propanoic esters.

FAQ 1: My Fischer esterification of propanoic acid has stalled, and I'm observing a significant amount of propanoic anhydride in my crude product. What is happening and how can I fix it?

A: This is a classic problem that stems from the reaction conditions, particularly the interplay between the acid catalyst, temperature, and water removal.

Causality of Byproduct Formation:

Propanoic anhydride is formed by the dehydration of two molecules of propanoic acid.[3][4] This reaction is catalyzed by the same strong acid (e.g., H₂SO₄) used for the esterification and is driven by high temperatures. The core issue is a competition between two nucleophiles—your alcohol and another molecule of propanoic acid—for the activated (protonated) carboxylic acid. If the alcohol is not sufficiently reactive or present in a high enough concentration, the self-condensation of the acid to form the anhydride becomes a significant competing pathway.

The presence of water is a critical factor. While water is a product of esterification, its inefficient removal can push the equilibrium back towards the starting materials, prolonging the reaction time at high temperatures and thus favoring anhydride formation.[2]

Troubleshooting Protocol: Shifting the Equilibrium Towards High-Purity Ester

  • Control Reactant Stoichiometry: The simplest and often most effective strategy is to use the alcohol as the limiting reagent and propanoic acid in excess, or vice-versa, depending on which is more valuable or easier to remove post-reaction. A more common and effective approach is to use a significant excess of the alcohol (e.g., 5-10 molar equivalents), which acts as both reactant and solvent. This mass action effect dramatically favors the forward esterification reaction.[5]

  • Efficient Water Removal: The removal of water is paramount to drive the reaction to completion.[6]

    • Dean-Stark Apparatus: For reactions in a non-polar solvent that forms an azeotrope with water (e.g., toluene, cyclohexane), a Dean-Stark trap is the gold standard. It physically removes water from the reaction vessel, irreversibly pulling the equilibrium towards the ester product.

    • Molecular Sieves: For smaller-scale reactions or when a Dean-Stark setup is impractical, activated 3Å or 4Å molecular sieves can be added directly to the reaction flask to sequester the water as it is formed.

  • Optimize Catalyst Loading: While an acid catalyst is necessary, excessive amounts can promote charring and anhydride formation. A catalyst loading of 1-4 mol% relative to the limiting reagent is typically sufficient.

  • Temperature Management: Higher temperatures increase the rate of both esterification and anhydride formation.[7] If anhydride is a major issue, consider running the reaction at a lower temperature for a longer period. The maximum yield of n-propyl propanoate (96.9%) has been achieved at 65°C over 210 minutes with a 1:10 acid-to-alcohol molar ratio.[5]

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, a 1H NMR of the crude product will allow for clear quantification. The anhydride will show a characteristic quartet at ~2.5 ppm, distinct from the ester's alpha-protons. The disappearance of the broad carboxylic acid peak (~10-12 ppm) indicates full conversion.

Pro-Tip: For extremely sensitive or precious alcohols where using a large excess is not feasible, consider converting propanoic acid to its more reactive acid chloride (propanoyl chloride) first. The reaction of propanoyl chloride with the alcohol is rapid, irreversible, and proceeds at lower temperatures, completely avoiding anhydride formation.[1]

Visualization: Competing Reaction Pathways

The following diagram illustrates the critical decision point for the activated propanoic acid intermediate.

G PropAcid Propanoic Acid (CH₃CH₂COOH) ActivatedAcid Activated Intermediate [CH₃CH₂C(OH)₂]⁺ PropAcid->ActivatedAcid + H⁺ Ester Desired Product Propanoic Ester ActivatedAcid->Ester + R'OH - H₂O, - H⁺ Anhydride Byproduct Propanoic Anhydride ActivatedAcid->Anhydride + CH₃CH₂COOH - H₂O, - H⁺ Alcohol Alcohol (R'OH) Alcohol->ActivatedAcid PropAcid2 Propanoic Acid (Nucleophile) PropAcid2->ActivatedAcid Water H₂O Water2 H₂O

Caption: Competing pathways for the acid-catalyzed synthesis of propanoic esters.

Section 2: Troubleshooting Propanoic Amide Synthesis

Directly reacting a carboxylic acid with an amine is often inefficient due to the formation of a highly stable and unreactive ammonium carboxylate salt.[6] Overcoming this thermodynamic sink is the primary challenge in amide bond formation.

FAQ 2: My direct thermal condensation of propanoic acid and a primary amine gives a very low yield. How can I form the amide bond efficiently?

A: The acid-base reaction between propanoic acid and your amine is kinetically and thermodynamically favored over nucleophilic attack at the carbonyl carbon. This forms a salt, which requires very high temperatures (often >160 °C) to dehydrate into the amide, conditions that can decompose sensitive substrates.[6] The solution is to activate the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

Causality of Low Yield:

Amine (Base) + Carboxylic Acid (Acid) ⇌ Ammonium Carboxylate Salt (Stable)

This equilibrium lies far to the right at room temperature. The carboxylate anion is a poor electrophile, and the ammonium cation is not nucleophilic. You must either bypass this equilibrium or use conditions that force the dehydration of the salt.

Troubleshooting Protocol: Activating the Carboxyl Group

For sensitive or complex substrates, the use of a coupling agent at or below room temperature is the standard, reliable method.

  • Select an Appropriate Coupling Agent: Carbodiimides are the most common class of activators.

    • DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective but produces a dicyclohexylurea (DCU) byproduct that has low solubility in many organic solvents, making it removable by filtration.

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used as a hydrochloride salt. It produces a water-soluble urea byproduct, which is ideal for reactions where the product can be extracted into an organic solvent, simplifying purification.[8]

    • HATU/HBTU (Amidinium-based): These reagents are more powerful and faster than carbodiimides, often used in solid-phase peptide synthesis. They are excellent for sterically hindered amines or acids but are more expensive.

  • Standard EDC Coupling Protocol:

    • Step 1 (Activation): Dissolve propanoic acid (1.0 eq) and EDC.HCl (1.1-1.2 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere (N₂ or Ar). Stir at 0 °C for 15-30 minutes. This forms a highly reactive O-acylisourea intermediate.

    • Step 2 (Optional but Recommended): Add an activating agent like HOBt (1-Hydroxybenzotriazole) (1.1 eq). This traps the activated intermediate to form an active ester, which is more stable, less prone to side reactions, and minimizes potential racemization if the acid has a chiral center.

    • Step 3 (Nucleophilic Attack): Add the amine (1.0-1.1 eq) to the solution, either neat or dissolved in a small amount of the reaction solvent.

    • Step 4 (Reaction): Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Work-up and Purification:

    • Quench the reaction with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine and the urea byproduct.

    • Extract the product into an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt) and brine.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude amide via column chromatography or recrystallization as needed.

Self-Validation: Successful amide formation can be confirmed by IR spectroscopy (strong C=O stretch at ~1650 cm⁻¹) and 1H NMR (appearance of a broad N-H peak and characteristic shifts for the alpha and beta protons adjacent to the carbonyl and nitrogen). Mass spectrometry will confirm the desired molecular weight.

Data Presentation & Visualization

Table 1: Comparison of Common Amidation Coupling Agents

Coupling AgentAcronymByproductByproduct RemovalRelative CostKey Advantage
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Filtration (Insoluble)LowInexpensive, easy byproduct removal.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble ureaAqueous ExtractionMediumSimplified purification via extraction.
HATUHATUTetramethylureaAqueous ExtractionHighHigh efficiency for difficult couplings.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHMPA (carcinogen)Aqueous ExtractionHighEffective, but byproduct is a safety concern.

Amidation Strategy Workflow:

This decision tree can guide your choice of amidation method.

AmidationWorkflow Start Start: Synthesize Propanoic Amide CheckSensitivity Are starting materials thermally stable (>150°C)? Start->CheckSensitivity Thermal Use Direct Thermal Condensation (High Temp, Water Removal) CheckSensitivity->Thermal Yes Coupling Use a Coupling Agent (Room Temp) CheckSensitivity->Coupling No End Purify Product Thermal->End CheckHindrance Is either reactant sterically hindered? Coupling->CheckHindrance EDC_DCC Use EDC or DCC (+/- HOBt) CheckHindrance->EDC_DCC No HATU Use a stronger agent: HATU / HBTU CheckHindrance->HATU Yes EDC_DCC->End HATU->End

Sources

Technical Support Center: Enhancing the Stability of Aminopropanoic Acid Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopropanoic acid solutions. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and performance of your aminopropanoic acid solutions in critical biological assays. Whether you are working with α-alanine (2-aminopropanoic acid) or β-alanine (3-aminopropanoic acid), maintaining solution stability is paramount for reproducible and reliable results.

Aminopropanoic acids are fundamental components in many biological systems and assays, from cell culture media to metabolic studies.[1][2] However, their chemical properties can present challenges in solution, leading to issues like precipitation, degradation, and pH shifts that can compromise experimental outcomes. This guide provides in-depth, experience-driven answers to common questions, troubleshooting workflows for specific problems, and validated protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the preparation and handling of aminopropanoic acid solutions.

Q1: What are the key chemical properties of α-alanine and β-alanine I should be aware of?

Understanding the fundamental properties is the first step to preventing stability issues. Both are relatively stable as solids but require careful handling in solution.

  • α-Alanine (Alanine): A non-essential amino acid integral to the glucose-alanine cycle.[1] It is a simple, nonpolar amino acid.

  • β-Alanine (3-Aminopropanoic acid): A non-proteinogenic amino acid that serves as a precursor to carnosine, a critical intracellular pH buffer.[3]

Key properties are summarized below:

Propertyα-Alanine (2-Aminopropanoic Acid)β-Alanine (3-Aminopropanoic Acid)
Molecular Formula C₃H₇NO₂C₃H₇NO₂
Molecular Weight 89.09 g/mol 89.093 g/mol
Isoelectric Point (pI) ~6.06.9
pKa Values pK₁ (COOH): ~2.3, pK₂ (NH₃⁺): ~9.7pK₁ (COOH): 3.55, pK₂ (NH₃⁺): 10.24
Aqueous Solubility Soluble471 g/L (highly soluble)[4]

The pI is particularly important; at this pH, the amino acid has a net-zero charge and its solubility is at a minimum.[5] Adjusting the pH away from the pI will significantly increase solubility.[6][7]

Q2: What is the best solvent for preparing my aminopropanoic acid stock solution?

For most applications, sterile, high-purity water (e.g., Milli-Q or WFI) is the recommended solvent. Both α-alanine and β-alanine are readily soluble in water.[1][4]

However, for certain applications or when preparing highly concentrated mixed amino acid solutions, slight acidification may be necessary to ensure complete dissolution and long-term stability.[8][9] A common practice is to dissolve the amino acid in a dilute acid like 0.1 N HCl before bringing it to the final volume with water.[8]

Q3: How should I properly store my aminopropanoic acid stock solutions?

Storage conditions are critical to prevent degradation and microbial growth.

  • Temperature: For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended.[8][9][10] For long-term storage (months to years), aliquoting the solution into single-use volumes and freezing at -20°C or -80°C is the best practice.[3][9] This prevents repeated freeze-thaw cycles, which can degrade components and cause concentration gradients.[11]

  • Aqueous Solutions: It is generally not recommended to store aqueous solutions for more than a day at room temperature due to the risk of microbial growth and chemical degradation.[10][12]

  • Container: Use sterile, well-sealed containers (e.g., polypropylene conical tubes) to prevent contamination and evaporation.

  • Light: Protect solutions from light, as it can cause degradation over time.[12]

Q4: Can I autoclave my aminopropanoic acid solution for sterilization?

While many amino acid solutions can be autoclaved, it is generally recommended to use sterile filtration (0.22 µm filter) instead.[13][14] Autoclaving can sometimes lead to degradation or cause reactions with other components in the solution, especially in complex media. Tryptophan is particularly sensitive and should never be autoclaved.[13] If you must autoclave, do so with the amino acid in a simple aqueous solution, not in a complex mixture containing sugars, as this can lead to Maillard reactions.

Q5: Why is β-alanine often used as a cell culture supplement?

β-alanine is a precursor for the synthesis of carnosine, which acts as an intracellular buffer to help regulate pH. In high-metabolism cultures that produce a lot of acidic byproducts (like lactate), β-alanine supplementation can help prevent acidification of the culture media, thereby improving cell growth and viability. This is particularly beneficial for cell lines with high carnosine demand, such as muscle and neuronal cells.

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving common problems encountered with aminopropanoic acid solutions.

Problem: My solution is cloudy or has formed a precipitate.

Q: I prepared a concentrated stock solution, and it turned cloudy after refrigeration. What happened and how can I fix it?

A: This is a classic solubility issue, often caused by one of three factors:

  • Temperature-Dependent Solubility: The solubility of most amino acids decreases at lower temperatures.[7][11] A solution that is clear at room temperature may become supersaturated and precipitate when moved to 4°C.

    • Solution: Gently warm the solution to room temperature or 37°C. The precipitate should redissolve. If this is a recurring issue, consider preparing a slightly less concentrated stock solution or storing it at room temperature for short-term use if your protocol allows.[11]

  • pH is too close to the Isoelectric Point (pI): As mentioned in the FAQ, solubility is at its minimum at the pI. If your buffer system brings the final pH of the solution close to ~6.0 for alanine or ~6.9 for β-alanine, precipitation can occur.[5]

    • Solution: Measure the pH of your solution. Adjust it away from the pI by adding a small amount of dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH). For acidic amino acids, solubility increases as pH rises above the pI; for basic amino acids, it increases as pH falls below the pI.[7]

  • Buffer Salt Incompatibility ("Salting Out"): High concentrations of salts in your buffer (e.g., phosphate buffers) can reduce the solubility of amino acids, causing them to precipitate.[15][16] This is especially common when mixing a concentrated amino acid stock with a concentrated buffer.

    • Solution: Prepare lower-concentration stocks of either the buffer or the amino acid. Alternatively, add the amino acid to the final working-strength buffer solution slowly while stirring. If you suspect buffer incompatibility, try a different buffer system (e.g., Tris instead of phosphate).[16]

Troubleshooting Workflow: Solution Precipitation

G start Precipitate Observed in Solution check_temp Is the solution cold (e.g., stored at 4°C)? start->check_temp warm Action: Gently warm to RT/37°C. Does it redissolve? check_temp->warm Yes check_ph Action: Measure solution pH. Is pH near the pI (~6.0-6.9)? check_temp->check_ph No warm->check_ph No resolved Issue Resolved warm->resolved Yes adjust_ph Action: Adjust pH away from pI with dilute HCl or NaOH. check_ph->adjust_ph Yes check_buffer Is the solution in a high-salt (e.g., phosphate) buffer? check_ph->check_buffer No adjust_ph->resolved reprepare Action: Prepare lower concentration stocks or use a different buffer system. check_buffer->reprepare Yes unresolved Issue Persists: Consult further technical support. check_buffer->unresolved No reprepare->resolved

Caption: Workflow for troubleshooting precipitation.

Problem: My assay results are inconsistent or show a loss of activity.

Q: I've been using a stock solution stored at 4°C for two months, and my cell viability has decreased. Could the solution have gone bad?

A: Yes, this is a strong possibility. While refrigeration slows down degradation, it doesn't stop it entirely. Over time, several issues can arise:

  • Chemical Degradation: Amino acids in solution can degrade via pathways like oxidation or deamination.[2][17] While alanine and β-alanine are relatively stable, prolonged storage, especially at room temperature, can lead to a significant loss of active compound.[12][18] For example, studies on TPN solutions showed significant decreases in some amino acid concentrations when stored at room temperature.[12]

    • Solution: Always prepare fresh solutions for critical assays. For routine work, use aliquots stored at -20°C or -80°C and discard any unused portion after thawing. A good rule of thumb for refrigerated solutions is to use them within one month.[19][20]

  • Microbial Contamination: If the stock solution was not prepared and stored under strict aseptic conditions, microbial growth can occur.[12] Microbes will consume the amino acid, altering its concentration and releasing metabolic byproducts that can be toxic to cells or interfere with the assay.

    • Solution: Always sterile-filter your stock solutions into sterile containers. Handle them in a laminar flow hood to prevent contamination. If you suspect contamination, discard the solution immediately.

  • pH Fluctuation: Over time, degradation can alter the pH of the solution. CO₂ from the air can also dissolve in the solution, lowering the pH. This pH shift can affect the biological activity of the amino acid and other components in your assay.

    • Solution: Periodically check the pH of your stock solution, especially before adding it to a sensitive assay.

Factors Affecting Solution Stability

G center Aminopropanoic Acid Solution Stability temp Temperature (Higher temp accelerates degradation) center->temp affects ph pH (Extremes can cause hydrolysis; pI affects solubility) center->ph affects light Light Exposure (Can induce photo-degradation) center->light affects oxygen Oxygen (Risk of oxidation) center->oxygen affects microbes Microbial Contamination (Consumes amino acid, releases byproducts) center->microbes affects time Storage Time (Increased chance of degradation) center->time affects

Caption: Key factors influencing solution stability.

Protocols & Best Practices

Following validated protocols is the best way to ensure the consistent quality of your solutions.

Protocol 1: Preparation of a 100 mM β-Alanine Stock Solution

This protocol provides a reliable method for preparing a stable, sterile stock solution for use in applications like cell culture.

Materials:

  • β-alanine powder (MW: 89.09 g/mol )

  • High-purity, sterile water (e.g., WFI or Milli-Q)

  • Sterile 50 mL conical tube

  • Calibrated analytical balance and weigh paper

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile storage tubes (e.g., 1.5 mL cryovials)

Procedure:

  • Calculation: To make 50 mL of a 100 mM solution, calculate the required mass:

    • Mass = 0.1 mol/L * 0.050 L * 89.09 g/mol = 0.4455 g (or 445.5 mg)

  • Weighing: Under aseptic conditions (e.g., in a clean weigh box or biosafety cabinet), accurately weigh 445.5 mg of β-alanine powder.

  • Dissolution: Transfer the powder to the sterile 50 mL conical tube. Add approximately 40 mL of sterile water. Cap tightly and vortex until the powder is completely dissolved. β-alanine is highly soluble, so this should occur quickly.[4]

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to the 50 mL mark. Invert the tube several times to ensure the solution is homogeneous.

  • pH Check (Optional but Recommended): Using a calibrated pH meter, check that the pH is near neutral (~6.5 - 7.5).[4] For most applications, no adjustment is needed.

  • Sterilization: Withdraw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the solution into sterile storage tubes.

  • Aliquoting & Storage: Dispense the solution into single-use aliquots (e.g., 1 mL per tube). Label clearly with the compound name, concentration, and date of preparation. Store at -20°C for long-term use.[3]

Protocol 2: Routine Quality Control (QC) Checks

For GMP or other regulated environments, and for troubleshooting, formal analytical validation is required. For routine research, these simple checks can help ensure your solution's integrity.

  • Visual Inspection: Before each use, visually inspect the solution. It should be clear, colorless, and free of any particulate matter or signs of turbidity.[21] Any cloudiness indicates potential precipitation or contamination.

  • pH Measurement: Before adding the stock to your final assay, especially if it's a sensitive cell culture system, you can measure the pH of a small sample. A significant deviation from the expected pH (~7.0) could indicate degradation or contamination.

  • Analytical Validation (Advanced): For definitive stability and purity assessment, analytical methods are required.

    • HPLC: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying amino acids and detecting degradation products or impurities.[10][22]

    • Forced Degradation Studies: To develop a stability-indicating method, samples can be intentionally stressed (e.g., with acid, base, heat, light) to generate degradation products, which are then separated and identified.[23]

By implementing these FAQs, troubleshooting guides, and protocols, you can significantly enhance the stability and reliability of your aminopropanoic acid solutions, leading to more accurate and reproducible results in your biological assays.

References
  • Amino Acid Analysis. (n.d.). Agilent Biocolumns Application Compendium. Retrieved from [Link]

  • Preparing Aminoacid Solutions for cell free Tx-TL reactions. (2017). Protocols.io. Retrieved from [Link]

  • Safety Data Sheet: β-Alanine. (n.d.). Carl ROTH. Retrieved from [Link]

  • How can store amino acids stock solutions? (2015). ResearchGate. Retrieved from [Link]

  • How to prepare and store Amino acid stock solution? (2016). ResearchGate. Retrieved from [Link]

  • Amino Acid Stock Solutions. (2020). NovoPro Bioscience Inc. Retrieved from [Link]

  • 2-Aminopropanoic Acid. (n.d.). ChemBK. Retrieved from [Link]

  • Pathways of Amino Acid Degradation. (2021). Biology LibreTexts. Retrieved from [Link]

  • Cohen, S. A. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Analyst, 137(9), 1991-2005. Retrieved from [Link]

  • Amino Acid Degradation. (n.d.). Unknown Source. [Link not available]
  • Amino acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Wu, G. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Voges, M., et al. (2021). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved from [Link]

  • Buffer keeps precipitating. Any advice why? (2020). Reddit. Retrieved from [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. (n.d.). Unknown Source. [Link not available]
  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-201. Retrieved from [Link]

  • Shock, E. L., & Helgeson, H. C. (1990). Solubilities of the common L-α-amino acids as a function of temperature and solution pH. Geochimica et Cosmochimica Acta, 54(4), 915-945. Retrieved from [Link]

  • Degradation of amino acids. (n.d.). Slideshare. Retrieved from [Link]

  • Bains, W., et al. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology, 23(10), 1049-1060. Retrieved from [Link]

  • Thati, J., et al. (2010). Solubilities of amino acids in water at various pH values under 298.15 K. Journal of Chemical & Engineering Data, 55(11), 4793-4796. Retrieved from [Link]

  • Wang, Y., et al. (2021). Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way. Journal of the American Chemical Society, 143(49), 20703-20711. Retrieved from [Link]

  • The solubility-pH profiles of amino acids showing departures from the... (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Method Validation & Common Problem 1. (n.d.). NPRA. Retrieved from [Link]

  • Rowlands, B. J., et al. (1984). Amino acid stability and microbial growth in total parenteral nutrient solutions. American journal of hospital pharmacy, 41(11), 2381-2386. Retrieved from [Link]

  • Banipal, T. S., et al. (2014). Thermodynamic Study of Some Amino Acids... in Aqueous Saccharide Solutions at Different Temperatures. ResearchGate. Retrieved from [Link]

  • Sax, S. M., & D'Souza, L. (1989). Stability of serum alanine aminotransferase activity. Clinical chemistry, 35(8), 1731-1733. Retrieved from [Link]

  • Why is my ammonium sulphate protein precipitation not working properly? (2015). ResearchGate. Retrieved from [Link]

  • Amino acid analysis. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Ghaffari, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2499. Retrieved from [Link]

  • Dimethylglycine as a Potent Modulator of Catalase Stability and Activity in Alzheimer's Disease. (2022). MDPI. Retrieved from [Link]

Sources

Resolving peak tailing in HPLC analysis of aromatic amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common challenges in the HPLC analysis of aromatic amino acids. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven solutions.

Troubleshooting Guide: Resolving Peak Tailing

One of the most persistent issues in the reversed-phase HPLC analysis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is peak tailing. This asymmetry not only compromises the aesthetic of the chromatogram but also severely impacts the accuracy of quantification and resolution between closely eluting peaks.[1][2] This guide will walk you through a systematic approach to diagnose and resolve this issue.

Q1: My aromatic amino acid peaks are exhibiting significant tailing. What are the primary causes and how can I fix it?

Peak tailing in this context is most often a symptom of undesirable secondary chemical interactions between the analytes and the stationary phase, or suboptimal mobile phase conditions.[1][3] The primary culprits are typically secondary silanol interactions, inappropriate mobile phase pH, and potential metal contamination.[3][4]

Diagnosis: Secondary Interactions with Residual Silanols

The foundational material for most reversed-phase columns is silica, which has silanol groups (Si-OH) on its surface.[5] While manufacturers cap these groups to create the hydrophobic stationary phase (e.g., C18), a small number of residual silanols invariably remain.[5] These silanols can become deprotonated (Si-O⁻) and interact ionically with the positively charged amino groups of the amino acids, creating a secondary, non-hydrophobic retention mechanism that leads to peak tailing.[4][6][7]

Causality: Aromatic amino acids possess both a basic amino group and unique aromatic side chains. At a typical mid-range pH, the amino group is protonated (-NH₃⁺), making it susceptible to strong ionic interactions with negatively charged, deprotonated silanol groups on the silica surface.[8] This is particularly problematic with older, "Type A" silica columns which have a higher concentration of acidic silanols and trace metal impurities.[4]

Solutions to Mitigate Silanol Interactions:
  • Mobile Phase pH Adjustment: The most effective initial step is to lower the mobile phase pH.[4] By operating at a pH of 3 or below, you suppress the ionization of the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions.[4][9]

  • Employ a Competing Base: Introduce a "silanol suppressor" like triethylamine (TEA) into your mobile phase.[5][9][10] TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding the amino acid analytes from these secondary interactions.[5][10][11] This leads to improved peak symmetry.[5][10]

  • Column Selection: Opt for modern, high-purity "Type B" silica columns.[3][4] These columns are manufactured to have a much lower concentration of acidic silanols and metal contaminants.[4] Furthermore, columns with advanced end-capping or those featuring polar-embedded or polar-endcapped stationary phases can provide a shielding effect, further reducing silanol interactions.[3][12]

Diagnosis: Suboptimal Mobile Phase pH

The ionization state of aromatic amino acids is highly dependent on the mobile phase pH, which in turn dictates their retention and peak shape.[13] If the mobile phase pH is too close to the pKa of the analyte's acidic or basic functional groups, a mixture of ionized and non-ionized species will exist, leading to peak broadening or splitting.[12][13]

Causality: Aromatic amino acids are zwitterionic, possessing both a carboxylic acid group (pKa ~2.2-2.4) and an amino group (pKa ~9.1-9.4). Tyrosine has an additional phenolic hydroxyl group (pKa ~10.1). When the mobile phase pH is not optimal, the equilibrium between these forms can cause inconsistent interactions with the stationary phase, resulting in poor peak shape.[13]

Solutions for pH Optimization:
  • Systematic pH Screening: The most robust approach is to perform a systematic study of the effect of mobile phase pH on retention and peak shape. This allows you to identify the pH "sweet spot" for your specific separation.

  • Adequate Buffering: Ensure your mobile phase has sufficient buffering capacity (typically 10-25 mM) to maintain a stable pH throughout the analysis.[6] Inadequate buffering can lead to localized pH shifts on the column, contributing to peak distortion.[3]

Experimental Protocol: Systematic Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH for symmetrical peaks of aromatic amino acids.

Materials:

  • HPLC system with UV or fluorescence detector

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid and/or ammonium formate (or phosphate buffers)

  • Standard solutions of phenylalanine, tyrosine, and tryptophan

Procedure:

  • Prepare a series of aqueous mobile phase buffers at different pH values (e.g., 2.5, 3.0, 3.5, 4.0, 6.0, 7.0). Use appropriate buffer systems like formic acid/ammonium formate for acidic pH and phosphate buffers for neutral pH.

  • Prepare your organic mobile phase (e.g., Acetonitrile).

  • Set up your chromatographic conditions. A typical starting point would be a gradient elution from a low to high percentage of the organic mobile phase.

  • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Inject the amino acid standard and record the chromatogram for each pH condition.

  • Analyze the data: For each pH, measure the tailing factor and resolution for each amino acid peak.

Data Evaluation:

Mobile Phase pHPhenylalanine Tailing FactorTyrosine Tailing FactorTryptophan Tailing FactorResolution (Tyr/Trp)
2.51.11.21.12.1
3.01.01.11.02.3
3.51.31.41.32.0
4.01.51.61.51.8
6.01.81.91.81.5
7.02.0+2.0+2.0+<1.5

This is example data and will vary based on the specific column and conditions.

Diagnosis: Metal Contamination

Trace metal contamination within the HPLC system or the stationary phase itself can lead to peak tailing.[4] Certain analytes can chelate with these metal ions, causing distorted peak shapes.[14][15] This can be an issue with stainless steel components in the flow path or with metal impurities in the silica packing material.[14][16]

Causality: Metal ions, such as iron from stainless steel frits or tubing, can act as active sites, leading to unwanted interactions with the amino acids.[4][15] This is particularly relevant in biocompatible systems where titanium components can leach ions under certain mobile phase conditions, which then contaminate the column.[15][16]

Solutions to Address Metal Contamination:
  • Use Inert Column Hardware: Consider using columns with hybrid surface technology or other inert coatings that minimize interactions between the analyte and the metal surfaces of the column.[17][18]

  • System Passivation: If metal leaching from the HPLC system is suspected, passivation procedures may be necessary.

  • Mobile Phase Additives: In some cases, the addition of a weak chelating agent like EDTA to the mobile phase can help to mitigate the effects of metal contamination, although this is not always compatible with all detection methods (e.g., mass spectrometry).

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Observe Peak Tailing for Aromatic Amino Acids cause1 Secondary Silanol Interactions start->cause1 cause2 Suboptimal Mobile Phase pH start->cause2 cause3 Metal Contamination start->cause3 sol1a Lower Mobile Phase pH (e.g., pH < 3) cause1->sol1a sol1b Add Competing Base (e.g., Triethylamine) cause1->sol1b sol1c Use Modern 'Type B' or End-capped Column cause1->sol1c sol2a Systematic pH Screening Protocol cause2->sol2a sol2b Ensure Adequate Buffering (10-25 mM) cause2->sol2b sol3a Use Inert Column Hardware (e.g., HST) cause3->sol3a sol3b System Passivation cause3->sol3b end_node Symmetrical Peaks Achieved sol1a->end_node sol1b->end_node sol1c->end_node sol2a->end_node sol2b->end_node sol3a->end_node sol3b->end_node

Caption: A logical workflow for troubleshooting peak tailing in aromatic amino acid analysis.

Frequently Asked Questions (FAQs)

Q2: Can I use a gradient elution to resolve peak tailing? A gradient elution can sometimes improve peak shape by sharpening the peaks as they move through the column. However, it will not address the root chemical cause of the tailing, such as silanol interactions. It is best to first optimize the mobile phase conditions to achieve symmetrical peaks in an isocratic or shallow gradient run before implementing a steeper gradient for faster analysis.

Q3: What is the best type of column for separating tryptophan, tyrosine, and phenylalanine? For robust separation with good peak shape, a modern, high-purity, end-capped C18 or a phenyl-hexyl column is often a good choice. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds due to potential π-π interactions.[19] The key is to select a column with minimal residual silanol activity.[4]

Q4: My peaks are still tailing even after lowering the pH and using a modern column. What else could be the issue? If you have addressed the most common chemical causes, consider physical or instrumental issues:

  • Extra-column dead volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[3]

  • Column contamination or degradation: The column frit may be partially blocked, or the stationary phase may be contaminated or degraded.[1][2] Consider a column cleaning procedure or replacement.[20][21]

  • Column overload: Injecting too much sample mass can lead to peak distortion.[1][10] Try diluting your sample.

Q5: How often should I clean my column when analyzing amino acids? The frequency of cleaning depends on the cleanliness of your samples. For samples from complex matrices like protein hydrolysates, more frequent cleaning may be necessary.[22] A good practice is to perform a column wash after each batch of samples and to regenerate the column if you notice a degradation in performance, such as increased backpressure or peak tailing.[20][22][23]

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Effect of mobile phase pH and organic content on retention times and... ResearchGate. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]

  • Tip on Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Overcoming Metal Interference in HPLC. Technology Networks. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]

  • Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers.* ResearchGate. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • Improved efficiency in micellar liquid chromatography using triethylamine and 1-butanol as mobile phase additives to reduce surfactant adsorption. ResearchGate. [Link]

  • Regeneration and cleaning of amino columns? ResearchGate. [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. SilcoTek. [Link]

  • Use, cleaning and storage of cyano column and amino column. Hawach. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • (HPLC: Amino Acid Analysis) Precautions on Handling. Shimadzu. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]

  • [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Waters Corporation. [Link]

  • Peak Shape Problems. LCGC International. [Link]

  • Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation and Fluorescence‐Electrochemical Detection of OPA Derivatives of Amino Acids in Reversed‐Phase Liquid Chromatography. ResearchGate. [Link]

  • 15 Tips for Care and Maintenance of Your HPLC Column. uHPLCs. [Link]

  • The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. LCGC International. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. Journal of Chromatographic Science, Oxford Academic. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Technology Networks. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]

  • Buffer Influence on the Amino Acid Silica Interaction. PMC - NIH. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode for Simultaneous Determination of Underivatized Amino Acids from Human Serum Samples via Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Molecular dynamics simulations of amino acid adsorption and transport at the acetonitrile–water–silica interface: the role of side chains. PMC - PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 3-(4-acetylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth technical comparison of various derivatives of 3-(4-acetylphenyl)propanoic acid, a core structure known in the pharmaceutical field as Fenbufen. As a Senior Application Scientist, my goal is to provide a comprehensive analysis of the therapeutic potential of these compounds, moving beyond mere data presentation to elucidate the causal relationships between chemical structure and biological efficacy. We will explore two primary therapeutic avenues where these derivatives have shown significant promise: oncology and anti-inflammatory applications. This document is designed to be a self-validating resource, grounded in experimental data and authoritative references, to aid in your research and development endeavors.

Introduction: The Versatile Scaffold of 3-(4-acetylphenyl)propanoic Acid (Fenbufen)

3-(4-acetylphenyl)propanoic acid, or Fenbufen, is a well-established non-steroidal anti-inflammatory drug (NSAID).[1] It functions as a prodrug, meaning it is converted into its active form in the body.[2][3] This active metabolite, biphenylacetic acid (BPAA), is responsible for the drug's anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[2] The versatility of the Fenbufen scaffold has prompted medicinal chemists to synthesize and evaluate a multitude of derivatives, leading to the discovery of compounds with enhanced potency and novel therapeutic applications, notably in the realm of anticancer research.[4][5]

This guide will dissect the efficacy of two distinct classes of Fenbufen derivatives:

  • Thiazole-containing derivatives as potent anticancer agents.

  • Substituted analogs with modulated anti-inflammatory and analgesic properties.

We will delve into the structure-activity relationships (SAR), compare their performance using quantitative experimental data, and provide detailed protocols for the key assays used in their evaluation.

Part 1: Anticancer Efficacy of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

Recent research has identified a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives with significant antiproliferative activity against various cancer cell lines.[4][5] These compounds represent a promising new frontier for the therapeutic application of the Fenbufen scaffold, extending its utility beyond inflammation.

Comparative Antiproliferative Activity

A study focusing on these thiazole derivatives revealed that specific structural modifications dramatically enhance their cytotoxic effects against lung cancer cells.[4] The introduction of an oxime moiety (-C=NOH) was found to be particularly crucial for boosting anticancer activity.[4] The table below summarizes the in vitro efficacy of the most promising compounds from this series, presenting their half-maximal inhibitory concentrations (IC50) against different lung cancer cell lines.[4][5]

CompoundDerivative TypeA549 IC50 (µM)H69 (% Viability at 100 µM)H69AR (% Viability at 100 µM)
21 Carboxylic acid with oxime5.4218.323.5
22 Carboxylic acid with oxime2.4733.9Not Specified
25 Carbohydrazide with oxime>100Not SpecifiedNot Specified
26 Carbohydrazide with oxime>100Not SpecifiedNot Specified
Cisplatin Standard Chemotherapeutic>100Not SpecifiedNot Specified

Data sourced from studies on human lung adenocarcinoma (A549), small-cell lung carcinoma (H69), and anthracycline-resistant small-cell lung carcinoma (H69AR) cell lines.[4][5]

Expert Analysis of Antiproliferative Data: The data clearly indicates that the carboxylic acid derivatives bearing an oxime group (compounds 21 and 22 ) exhibit the most potent antiproliferative effects, with IC50 values in the low micromolar range against the A549 cell line.[4] Notably, these compounds are significantly more potent than the standard chemotherapeutic agent, cisplatin, in this model.[4] The carbohydrazide derivatives (25 and 26 ), while also containing the critical oxime moiety, showed considerably lower activity, suggesting that the carboxylic acid group is also important for cytotoxicity.[4] Furthermore, the efficacy of these compounds extends to drug-sensitive (H69) and drug-resistant (H69AR) cancer cells, highlighting their potential to overcome mechanisms of chemotherapy resistance.[3][4]

Proposed Mechanism of Action: Dual Inhibition of SIRT2 and EGFR

In silico molecular docking studies have suggested a potential mechanism for the anticancer activity of these thiazole derivatives.[4][5] Compound 22 , the most potent of the series, is proposed to bind to and inhibit two key proteins involved in cancer cell proliferation and survival: Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[4][5]

G Compound22 Compound 22 (Thiazole Derivative) SIRT2 SIRT2 Compound22->SIRT2 Inhibits EGFR EGFR Compound22->EGFR Inhibits Proliferation Cell Proliferation SIRT2->Proliferation Promotes EGFR->Proliferation Survival Cell Survival EGFR->Survival Apoptosis Apoptosis Proliferation->Apoptosis Suppresses Survival->Apoptosis Suppresses

Caption: Proposed dual inhibitory mechanism of Compound 22.

By inhibiting SIRT2 and EGFR, these compounds can disrupt downstream signaling pathways that are often hyperactive in cancer, leading to a reduction in cell proliferation and survival, and potentially inducing apoptosis (programmed cell death).[5]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-(4-acetylphenyl)propanoic acid derivatives for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Three-dimensional (3D) spheroid models more closely mimic the microenvironment of solid tumors and are valuable for assessing a drug's ability to penetrate tissue and induce cell death.[3][4]

  • Spheroid Formation: Seed cancer cells in ultra-low attachment plates to promote their aggregation into spheroids over several days.

  • Compound Treatment: Once spheroids have formed, treat them with the test compounds at various concentrations.

  • Viability Staining: After the treatment period, stain the spheroids with a combination of fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).

  • Imaging: Visualize the stained spheroids using fluorescence or confocal microscopy to assess the extent and location of cell death within the 3D structure.

Part 2: Anti-inflammatory Efficacy of Fenbufen and Its Analogs

The original therapeutic application of Fenbufen and its derivatives is in the management of inflammation and pain.[1] This is achieved through the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[2] The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.

Comparative COX Inhibition

Fenbufen's active metabolite, biphenylacetic acid (BPAA), is a non-selective inhibitor of both COX-1 and COX-2.[2] However, recent research has focused on synthesizing Fenbufen analogs with improved selectivity for COX-2.[4] A study utilizing Suzuki-Miyaura coupling to create a library of Fenbufen derivatives identified several substitutions on the biphenyl ring system that enhance COX-2 inhibition.[4]

CompoundDerivative TypeCOX-1 InhibitionCOX-2 InhibitionCOX-2 Selectivity
Fenbufen ProdrugIC50 = 3.9 µMIC50 = 8.1 µMNon-selective
Biphenylacetic acid (BPAA) Active MetabolitePotent InhibitorPotent InhibitorNon-selective
p-hydroxy analog Substituted DerivativeWeakPotent (Comparable to Celecoxib)Selective
p-amino analog Substituted DerivativeWeakPotent and SelectiveHighly Selective
p-fluoro analog Substituted DerivativeWeakPotentSelective

Data for Fenbufen sourced from direct enzymatic assays.[6] Data for substituted analogs is based on comparative activity reported in a Suzuki-coupling study.[4]

Expert Analysis of Anti-inflammatory Data: The data demonstrates a clear evolution in the design of Fenbufen-based anti-inflammatory agents. While the parent drug and its active metabolite are effective, their lack of selectivity for COX-2 is a drawback. The newer, substituted analogs represent a significant advancement. The para-hydroxy derivative, with potency comparable to the well-known COX-2 selective inhibitor Celecoxib, is particularly noteworthy.[5] The para-amino and para-fluoro analogs also show a desirable profile of potent and selective COX-2 inhibition.[5] This highlights a successful structure-activity relationship where para-substitution on the terminal phenyl ring is a key determinant of COX-2 selectivity.[4]

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The anti-inflammatory effects of Fenbufen and its derivatives are mediated by their ability to block the cyclooxygenase pathway, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2]

G ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Gastric Protection, Platelet Aggregation Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inflammation, Pain, Fever FenbufenDerivatives Fenbufen Derivatives FenbufenDerivatives->COX1 Inhibits (Non-selective analogs) FenbufenDerivatives->COX2 Inhibits (Selective analogs)

Caption: Inhibition of the COX pathway by Fenbufen derivatives.

Experimental Protocols

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment.

  • Compound Administration: Administer the test compounds (Fenbufen derivatives) orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a reference group receives a standard NSAID (e.g., Indomethacin).

  • Induction of Edema: After a set period (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar tissue of one of the hind paws of each animal.

  • Measurement of Paw Volume: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.

This in vivo model is used to assess the peripheral analgesic (pain-relieving) activity of a compound.[6][7]

  • Animal Acclimatization: Acclimate mice to the experimental setting.

  • Compound Administration: Administer the test compounds and controls as described in the paw edema model.

  • Induction of Writhing: After a suitable absorption time, inject a dilute solution of acetic acid intraperitoneally into each mouse. This will induce a characteristic stretching and writhing behavior.[6][7]

  • Observation and Counting: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20-30 minutes).[6][7]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group relative to the control group.

Conclusion

The 3-(4-acetylphenyl)propanoic acid scaffold has proven to be a remarkably fertile ground for the development of new therapeutic agents. This guide has demonstrated that through rational chemical modification, derivatives of this core structure can be tailored for distinct and potent biological activities.

The thiazole derivatives, particularly those incorporating an oxime moiety, have emerged as promising anticancer candidates with low micromolar efficacy against lung cancer cells, including drug-resistant strains.[3][4] Their proposed dual-inhibitory mechanism targeting SIRT2 and EGFR offers a compelling avenue for further preclinical and clinical investigation.[4][5]

In the traditional arena of anti-inflammatory therapy, newer Fenbufen analogs with specific substitutions on the biphenyl ring have shown a significant leap forward in achieving COX-2 selectivity.[4][5] This enhancement in selectivity, with some derivatives showing potency comparable to Celecoxib, holds the promise of delivering effective anti-inflammatory and analgesic relief with a reduced risk of gastrointestinal side effects.

The experimental data and protocols detailed herein provide a solid foundation for researchers to build upon, validate, and extend these findings. It is my hope that this comparative guide will serve as a valuable resource in the ongoing quest to develop safer and more effective medicines.

References

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. MDPI. [Link]

  • Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain. PubMed. [Link]

  • Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). SlideShare. [Link]

  • Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. PMC - NIH. [Link]

  • Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). SlideShare. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Aminopropanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of common analytical techniques for aminopropanoic acid quantification. Moving beyond a mere recitation of protocols, we will explore the underlying scientific principles that govern method selection, the nuances of validation in accordance with regulatory expectations, and the practical challenges encountered in the laboratory. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, ensuring that the methodologies presented are not only scientifically sound but also regulatory compliant.[1][2][3][4]

The Crux of Method Validation: Why It Matters

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[5] This is not a perfunctory exercise but a systematic process of experimentation that provides a high degree of assurance that the method will consistently produce a result that is accurate and precise. For aminopropanoic acid, an endogenous substance, the challenges are amplified, often requiring strategies to mitigate interference from the biological matrix.[6]

The core validation characteristics, as stipulated by ICH Q2(R1), that we will address for each technique include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Key Analytical Techniques

We will now delve into a comparative analysis of three widely used techniques for aminopropanoic acid quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its versatility and cost-effectiveness. The primary challenge with analyzing aminopropanoic acid and other amino acids is their lack of a strong chromophore, necessitating either derivatization or detection at low UV wavelengths.

Scientific Rationale:

  • Derivatization: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) introduces a chromophore that allows for sensitive UV detection.[7][8] This chemical modification is crucial for achieving the required sensitivity and specificity. The choice of derivatizing agent is critical and depends on the specific amino acids of interest and the sample matrix. OPA, for instance, reacts with primary amines in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative.[7]

  • Direct UV Detection: Some methods employ direct UV detection at low wavelengths (e.g., 200-210 nm) without derivatization.[9] While simpler, this approach is often less sensitive and more susceptible to interference from other UV-absorbing compounds in the sample matrix.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation mode for underivatized amino acids.[11]

Experimental Workflow: HPLC-UV with Pre-column Derivatization

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis s_start Sample hydrolysis Protein Hydrolysis (if applicable) s_start->hydrolysis Protein sample derivatization Derivatization (e.g., with OPA) hydrolysis->derivatization Free amino acids s_end Derivatized Sample derivatization->s_end injection Injection s_end->injection separation RP-HPLC Separation (C18 column) injection->separation detection UV Detection separation->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for aminopropanoic acid analysis by HPLC-UV with derivatization.

Detailed Protocol: OPA Derivatization for HPLC-UV Analysis

  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of β-mercaptoethanol. Mix well. This reagent is light-sensitive and should be prepared fresh daily.

  • Sample and Standard Preparation:

    • Prepare a stock solution of aminopropanoic acid (e.g., 1 mg/mL) in 0.1 M HCl.

    • Create a series of calibration standards by diluting the stock solution.

    • For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids, followed by neutralization.

  • Derivatization Procedure:

    • In an autosampler vial, mix 10 µL of the sample or standard with 40 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. The timing is critical as the derivatives can be unstable.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.05 M Sodium Acetate, pH 6.5.

    • Mobile Phase B: Methanol.

    • Gradient: A time-based gradient from low to high organic phase concentration to elute the derivatized amino acids.

    • Flow Rate: 1.0 mL/min.

    • Detection: 338 nm.

    • Injection Volume: 20 µL.

Performance Characteristics (Illustrative Data)

Validation ParameterHPLC-UV (with Derivatization)
Linearity (r²) ≥ 0.999
Range 1 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.5%; Intermediate: ≤ 2.5%
LOD ~0.1 µg/mL
LOQ ~0.5 µg/mL
Robustness Generally robust to small changes in pH and mobile phase composition.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating volatile compounds. Since aminopropanoic acid is non-volatile, derivatization is mandatory to increase its volatility and thermal stability.[12]

Scientific Rationale:

The derivatization process in GC analysis for amino acids typically involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group. Alternatively, silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize both functional groups in a single step.[12] The choice of derivatization strategy impacts the volatility and stability of the resulting derivatives, which in turn affects chromatographic performance.[13]

Experimental Workflow: GC-FID

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis s_start Sample derivatization Derivatization (e.g., Silylation) s_start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction s_end Volatile Derivative extraction->s_end injection Injection s_end->injection separation GC Separation (Capillary Column) injection->separation detection FID Detection separation->detection data Data Acquisition & Quantification detection->data

Caption: Workflow for aminopropanoic acid analysis by GC-FID.

Detailed Protocol: Silylation for GC-FID Analysis

  • Sample Preparation:

    • Samples must be completely dry. Lyophilize aqueous samples before derivatization.

  • Derivatization Procedure:

    • To the dried sample, add 100 µL of acetonitrile and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL (splitless).

Performance Characteristics (Illustrative Data)

Validation ParameterGC-FID (with Derivatization)
Linearity (r²) ≥ 0.998
Range 5 - 500 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%
LOD ~1 µg/mL
LOQ ~5 µg/mL
Robustness Sensitive to moisture; requires careful sample handling.
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high sensitivity and specificity, making it ideal for bioanalysis where analyte concentrations are low and the matrix is complex.[] It can often be used for the direct analysis of underivatized amino acids, simplifying sample preparation.[15][16]

Scientific Rationale:

This technique combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically by electrospray ionization - ESI), and the resulting ions are filtered by mass-to-charge ratio (m/z). These precursor ions are then fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass as the analyte of interest.[17]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s_start Sample protein_precip Protein Precipitation s_start->protein_precip centrifugation Centrifugation protein_precip->centrifugation s_end Supernatant centrifugation->s_end injection Injection s_end->injection separation HILIC/RP-HPLC Separation injection->separation ms_analysis MS/MS Detection (MRM Mode) separation->ms_analysis data Data Acquisition & Quantification ms_analysis->data

Caption: Workflow for aminopropanoic acid analysis by LC-MS/MS.

Detailed Protocol: Direct "Dilute-and-Shoot" LC-MS/MS Analysis

  • Sample Preparation:

    • To 50 µL of plasma or serum sample, add 150 µL of acetonitrile containing an isotopically labeled internal standard (e.g., Alanine-¹³C₃,¹⁵N).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: HILIC column (for polar analytes).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A gradient tailored to retain and elute the polar aminopropanoic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Aminopropanoic Acid: e.g., Precursor ion (m/z) 90.1 -> Product ion (m/z) 44.2

      • Internal Standard: e.g., Precursor ion (m/z) 94.1 -> Product ion (m/z) 47.2

    • Optimize collision energy and other source parameters for maximum signal intensity.

Performance Characteristics (Illustrative Data)

Validation ParameterLC-MS/MS
Linearity (r²) ≥ 0.995
Range 0.01 - 50 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 8.0%
LOD ~0.005 µg/mL
LOQ ~0.01 µg/mL
Robustness High; less susceptible to matrix effects due to MRM.

Method Comparison Summary and Concluding Remarks

The choice of analytical method for aminopropanoic acid quantification is a critical decision that should be guided by the specific requirements of the study, including required sensitivity, sample matrix, available instrumentation, and throughput needs.

FeatureHPLC-UVGC-FIDLC-MS/MS
Specificity Good (with derivatization)GoodExcellent
Sensitivity ModerateModerateVery High
Sample Prep Moderate (derivatization)Complex (derivatization, drying)Simple (protein precipitation)
Throughput HighModerateHigh
Cost LowLowHigh
Best For Routine QC, high concentration samplesVolatile compound analysis (less common for amino acids)Bioanalysis, trace-level quantification, complex matrices
  • HPLC-UV with pre-column derivatization offers a reliable and cost-effective solution for quantifying aminopropanoic acid in relatively clean sample matrices or at higher concentrations.[18] Its robustness makes it well-suited for quality control environments.

  • GC-FID is a viable option but is often more laborious due to the stringent requirement for anhydrous conditions and the multi-step derivatization process.[19][20]

  • LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies or biomarker discovery in complex biological fluids.[17][21] The ability to use isotopically labeled internal standards significantly improves the accuracy and precision of quantification.

Ultimately, a well-validated analytical method is the bedrock of reliable scientific data. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and validate a method that is fit for its intended purpose, ensuring data integrity and supporting sound scientific and regulatory decisions.

References

  • Gao, L., Xu, P., & Ren, J. (2023). A Sensitive and Economical Method for Simultaneous Determination of D/L-Amino Acid Profiles in Foods by HPLC-UV: Application in Fermented and Unfermented Foods Discrimination. Food Chemistry, 410, 135382. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Güzel Kara, M. E. R. T., & ÖZ, M. (2021). RP-HPLC analysis of amino acids with UV-detection. Acta Biologica Turcica, 34(4), 214-220. [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Khalik, W. M. A. W. M., & Miskam, M. (2018). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 3(11), 16345-16353. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Re, M., & Gatti, R. (2010). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of pharmaceutical and biomedical analysis, 53(3), 569-575. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Rao, B. M., & Rao, K. S. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Husek, P. (2009). Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. Journal of Chromatography A, 1216(36), 6443-6448. [Link]

  • ResearchGate. GC=FID chromatograms of PFPC treated amino acids in D-AsnCarbetocin. [Link]

  • Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link]

  • World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. [Link]

  • ResearchGate. Validation of Amino Acid Analysis Methods. [Link]

  • Wang, D., Li, N., & Li, W. (2015). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B, 997, 1-10. [Link]

  • Solvias AG. AMINO ACID ANALYSIS: new challenges for an old technique?. [Link]

  • Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS. [Link]

  • Restek. (2021). 13-Minute Comprehensive Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • LCGC. (2024). How Manufacturers Are Tackling Key Challenges Within Modern Analytical Labs. [Link]

  • Frontiers. (2021). Grand Challenges in Analytical Science. [Link]

Sources

A Comparative Guide to SIRT2 Inhibitors: Benchmarking 3-(4-acetylphenyl)propanoic Acid Derivatives Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Sirtuin 2 (SIRT2), a member of the NAD dependent histone deacetylase family, has emerged as a compelling therapeutic target for a range of human diseases, including neurodegenerative disorders and cancer.[1][2][3][4][5] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes by deacetylating a host of non-histone proteins.[6] Its substrates include α-tubulin, which is vital for microtubule network regulation and cell cycle progression.[7][8] The diverse functions of SIRT2 have spurred the development of numerous small molecule inhibitors aimed at modulating its activity for therapeutic benefit.

This guide provides a comprehensive comparison of a novel class of compounds, 3-(4-acetylphenyl)propanoic acid derivatives, with other well-characterized SIRT2 inhibitors such as SirReal2, AGK2, and AK-7. We will delve into their proposed mechanisms of action, present available experimental data on their performance, and provide detailed protocols for key assays to evaluate SIRT2 inhibition.

The Emerging Potential of 3-(4-acetylphenyl)propanoic Acid Derivatives

Recent research has identified a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising anticancer agents.[9][10] These compounds have demonstrated significant antiproliferative activity in various lung cancer cell lines, including drug-resistant models.[9]

While direct enzymatic inhibition data for SIRT2 is not yet available for this class of compounds, in silico molecular docking studies have suggested that these derivatives may interact with the active site of human SIRT2.[9][10] This suggests that their anticancer effects could be, at least in part, mediated through the inhibition of SIRT2. The most potent of these derivatives have shown low micromolar IC50 values for reducing cancer cell viability.[9]

It is crucial to underscore that the link between these compounds and SIRT2 inhibition is currently based on computational modeling and their observed cellular effects. Further enzymatic and cellular target engagement assays are necessary to definitively establish their potency and selectivity as direct SIRT2 inhibitors.

Established SIRT2 Inhibitors: A Performance Benchmark

In contrast to the emerging 3-(4-acetylphenyl)propanoic acid derivatives, several other classes of SIRT2 inhibitors have been extensively studied and characterized. These compounds provide a valuable benchmark for evaluating novel inhibitors.

Mechanism of Action:
  • SirReal2: This potent and selective inhibitor functions as a "molecular wedge," binding to a specific pocket in the SIRT2 active site. This binding induces a conformational change that locks the enzyme in an open, inactive state.[11][12]

  • AGK2: AGK2 is a selective, reversible inhibitor that is thought to bind to the active site of SIRT2, thereby disrupting its deacetylase activity.[13][14][15]

  • AK-7: This brain-permeable inhibitor also acts selectively on SIRT2.[16][17] Its mechanism is believed to involve interference with the enzyme's catalytic activity, leading to neuroprotective effects in models of Parkinson's and Huntington's diseases.[16][18][19]

Comparative Performance Data:

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for these established SIRT2 inhibitors, providing a quantitative comparison of their potency and selectivity.

InhibitorSIRT2 IC50 (nM)Selectivity NotesReference(s)
SirReal2 140Highly selective over other sirtuins (SIRT1, SIRT3-6).[20]
AGK2 3,500Minimal activity against SIRT1 or SIRT3 at 10-fold higher concentrations.[21]
AK-7 15,500Selective for SIRT2.[17]

Key Signaling Pathways and Experimental Workflows

To fully appreciate the context of SIRT2 inhibition, it is essential to understand its role in cellular signaling and the experimental methods used to assess inhibitor efficacy.

SIRT2 Signaling Pathway

SIRT2's primary role in the cytoplasm involves the deacetylation of α-tubulin, a key component of microtubules. This action influences microtubule stability and dynamics, thereby impacting cell division, migration, and intracellular transport. SIRT2 also translocates to the nucleus during the G2/M phase of the cell cycle, where it deacetylates histone H4 at lysine 16 (H4K16), contributing to chromatin condensation and genomic stability.[6][22]

SIRT2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (G2/M phase) SIRT2 SIRT2 deacetylated_tubulin α-Tubulin (deacetylated) SIRT2->deacetylated_tubulin Deacetylation deacetylated_H4K16 Histone H4K16 (deacetylated) SIRT2->deacetylated_H4K16 Deacetylation (in nucleus G2/M) alpha_tubulin α-Tubulin (acetylated) alpha_tubulin->SIRT2 microtubule_dynamics Microtubule Dynamics deacetylated_tubulin->microtubule_dynamics cell_cycle Cell Cycle Progression microtubule_dynamics->cell_cycle H4K16 Histone H4K16 (acetylated) H4K16->SIRT2 chromatin_condensation Chromatin Condensation deacetylated_H4K16->chromatin_condensation Inhibitors SIRT2 Inhibitors (e.g., SirReal2, AGK2, AK-7) Inhibitors->SIRT2 Inhibition

Caption: SIRT2 signaling pathway in the cytoplasm and nucleus.

Experimental Workflow for SIRT2 Inhibitor Validation

A robust workflow is essential for the validation of novel SIRT2 inhibitors. This typically begins with in vitro enzymatic assays to determine direct inhibition, followed by cellular assays to confirm target engagement and functional effects.

Inhibitor_Workflow start Novel Compound (e.g., 3-(4-acetylphenyl)propanoic acid derivative) enzymatic_assay In Vitro SIRT2 Enzymatic Assay start->enzymatic_assay ic50_determination Determine IC50 Value enzymatic_assay->ic50_determination selectivity_assay Selectivity Profiling (vs. other Sirtuins) ic50_determination->selectivity_assay Potent Inhibition cellular_assay Cellular Target Engagement Assay (e.g., Tubulin Acetylation) selectivity_assay->cellular_assay Selective functional_assay Cellular Functional Assays (e.g., Proliferation, Migration) cellular_assay->functional_assay Target Engagement Confirmed validated_inhibitor Validated SIRT2 Inhibitor functional_assay->validated_inhibitor Desired Functional Effect

Caption: Experimental workflow for validating SIRT2 inhibitors.

Experimental Protocols

In Vitro SIRT2 Fluorescence-Based Deacetylase Assay

This assay quantitatively measures the enzymatic activity of SIRT2 and is a primary method for determining the IC50 of an inhibitor.

Principle: A fluorogenic substrate peptide containing an acetylated lysine residue is incubated with recombinant SIRT2. Deacetylation by SIRT2 allows a developer enzyme to cleave the peptide, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to SIRT2 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute the fluorogenic SIRT2 substrate and NAD+ in the assay buffer to the desired stock concentrations.

    • Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer.

    • Reconstitute the developer solution as per the manufacturer's instructions.

  • Enzyme Reaction:

    • In a 96-well black plate, add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no SIRT2 enzyme).

    • Add recombinant human SIRT2 enzyme to all wells except the negative control.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development and Detection:

    • Stop the enzymatic reaction by adding the developer solution containing a SIRT2 inhibitor (e.g., nicotinamide) and the developing enzyme.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular α-Tubulin Acetylation Assay by Western Blot

This assay confirms the target engagement of a SIRT2 inhibitor within a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.

Principle: Cells are treated with the SIRT2 inhibitor, leading to an accumulation of acetylated α-tubulin. Total protein is extracted, and Western blotting is used to detect and quantify the levels of acetylated α-tubulin relative to total α-tubulin or another loading control.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or MCF-7) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the SIRT2 inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a primary antibody for total α-tubulin or another loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the loading control signal.

Conclusion

The landscape of SIRT2 inhibitors is continually evolving, with promising new scaffolds like the 3-(4-acetylphenyl)propanoic acid derivatives emerging from anticancer research. While these novel compounds have demonstrated compelling antiproliferative effects, their direct action on SIRT2 requires further validation through rigorous enzymatic and cellular assays.[9][10] In contrast, established inhibitors such as SirReal2, AGK2, and AK-7 offer well-defined potency, selectivity, and mechanisms of action, serving as critical benchmarks in the field.[11][14][15][17][20][21]

This guide provides researchers with the foundational knowledge and experimental framework to objectively compare and evaluate different classes of SIRT2 inhibitors. By employing standardized and validated protocols, the scientific community can continue to advance the development of potent and selective SIRT2 modulators for the potential treatment of a wide range of human diseases.

References

  • Sirtuin 2 - Wikipedia. (n.d.). Retrieved from [Link]

  • Serrano, L., et al. (2013). The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation. Genes & Development, 27(6), 639-653.
  • Chen, X., et al. (2015). The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson's Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia. PLoS ONE, 10(1), e0116919.
  • Zhang, Y., et al. (2020). The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? Frontiers in Oncology, 10, 579753.
  • Vassilopoulos, A., et al. (2012). SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis.
  • Yuan, J., et al. (2014). SIRT2 plays a key role in both cell cycle regulation and cell survival of BV2 microglia. Molecular and Cellular Biochemistry, 395(1-2), 139-146.
  • Garrido-Gil, P., et al. (2021). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers in Molecular Neuroscience, 14, 736856.
  • Dryden, S. C., et al. (2003). Role for human SIRT2 NAD-dependent deacetylase activity in control of mitotic exit in the cell cycle. Molecular and Cellular Biology, 23(9), 3173-3185.
  • Singh, I., et al. (2018). Sirtuin 2 mutations in human cancers impair its function in genome maintenance. Journal of Biological Chemistry, 293(23), 8854-8866.
  • Pais, T. F., et al. (2018). SIRT2 in age-related neurodegenerative disorders. Mechanisms of Ageing and Development, 172, 31-39.
  • Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733.
  • Singh, N., et al. (2021). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Frontiers in Pharmacology, 12, 663435.
  • Chen, G., et al. (2020). The role of SIRT2 in cancer: A novel therapeutic target. International Journal of Cancer, 147(12), 3297-3304.
  • Revuelta, M., et al. (2023). SIRT2 as a potential new therapeutic target for Alzheimer's disease.
  • Chen, G., et al. (2020). Mechanism of SIRT2 and the development of cancer. International Journal of Cancer, 147(12), 3297-3304.
  • Bae, N.-S., et al. (2007).
  • Revuelta, M., et al. (2023). SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease. Journal of Neuroimmune Pharmacology, 18(3), 529-550.
  • North, B. J., et al. (2003). The human Sir2 ortholog, SIRT2, is an NAD+-dependent tubulin deacetylase. Molecular Cell, 11(2), 437-444.
  • Singh, A. K., et al. (2024). Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway. Frontiers in Immunology, 15, 1404122.
  • Singh, A. K., et al. (2024).
  • Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733.
  • Lisek, M., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(2), 612-626.
  • Piracha, Z. Z., et al. (2022). Sirtuin 2 inhibitor AGK2 exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA. Frontiers in Microbiology, 13, 989669.
  • Zhang, T., et al. (2016). An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. Bioorganic & Medicinal Chemistry Letters, 26(1), 211-215.
  • Erceg, S., et al. (2023). SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models. International Journal of Molecular Sciences, 24(13), 11082.
  • Maxwell, M. M., et al. (2011). The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS. Human Molecular Genetics, 20(20), 3986-3996.
  • Bobrowska, A., et al. (2016). SIRT2 inactivation reveals a subset of hyperacetylated perinuclear microtubules inaccessible to HDAC6. Journal of Cell Science, 129(15), 2964-2976.
  • Chen, X., et al. (2015). Characterization of the SIRT2 inhibitor AK7 in vitro and in a cell model of aSyn toxicity.
  • Li, W., et al. (2018). AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo. Theranostics, 8(11), 2998-3009.
  • Araki, N., et al. (2007). Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels. Journal of Biological Chemistry, 282(49), 35561-35567.
  • Schiedel, M., et al. (2023).
  • Rumpf, T., et al. (2015). SirReal2 functions as a molecular wedge locking Sirt2 in an open conformation.
  • Golcienė, B., et al. (2025). Holdings: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Kabale University Library.
  • SIRT2 Activity Assay Kit (Fluorometric), Research Kits - Epigenetics. (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2023). SIRT2 inhibitor SirReal2 enhances anti-tumor effects of PI3K/mTOR inhibitor VS-5584 on acute myeloid leukemia cells. Cancer Medicine, 12(18), 18881-18894.
  • Chesta, M. E., et al. (2013). Quantification of acetylated tubulin. Cytoskeleton, 70(6), 297-303.
  • SIRT2 (Sirtuin2) Fluorogenic Assay Kit, AMS.50087 | Amsbio. (n.d.). Retrieved from [Link]

  • Lisek, M., et al. (2020). Selective inhibitors of SIRT2 regulate perinuclear α-tubulin acetylation, migration, and invasion of breast cancer cells. bioRxiv.
  • Chesta, M. E., et al. (2013). Quantification of acetylated tubulin. Cytoskeleton, 70(6), 297-303.

Sources

A Senior Application Scientist's Guide to In Silico Prediction of Physicochemical Properties for Aminopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Aminopropanoic Acid-Based Drug Discovery

Aminopropanoic acid derivatives represent a rich chemical scaffold in drug discovery, forming the backbone of molecules targeting the central nervous system (CNS), peptidomimetics, and other therapeutic areas. Their inherent zwitterionic nature and structural flexibility present unique challenges and opportunities. For drug development professionals, early and accurate assessment of their physicochemical properties is not just a preliminary step but a critical determinant of a candidate's ultimate success. Properties such as ionization state (pKa), lipophilicity (logP/D), and aqueous solubility govern everything from target engagement and membrane permeability to formulation and metabolic fate.[1]

Many aminopropanoic acid derivatives are designed to cross the blood-brain barrier (BBB), a feat that requires a delicate balance of physicochemical properties.[2][3] Designing molecules that can effectively navigate this sophisticated biological barrier is a major challenge for medicinal chemists.[4] In silico, or computational, prediction methods have become indispensable tools in this endeavor. They offer a rapid, cost-effective means to triage vast virtual libraries, prioritize synthetic efforts, and guide the rational design of molecules with optimized pharmacokinetic profiles long before a physical sample is required.[5][6]

This guide provides a comparative analysis of modern in silico tools for predicting the key physicochemical properties of aminopropanoic acid derivatives. We will delve into the underlying methodologies, compare the performance of widely-used platforms, and provide actionable protocols, empowering researchers to make more informed decisions in their drug discovery campaigns.

Part 1: Key Physicochemical Properties and Their Mechanistic Importance

For aminopropanoic acid derivatives, a few key properties are paramount due to their direct influence on absorption, distribution, metabolism, and excretion (ADME).

  • Ionization Constant (pKa) : Perhaps the most critical property for this class of molecules. The presence of both a carboxylic acid and an amino group means these compounds can exist as cations, anions, zwitterions, or neutral species depending on the pH. The pKa values of these groups dictate the charge state at physiological pH (typically ~7.4), which profoundly impacts solubility, receptor binding, and the ability to cross lipid membranes.[7]

  • Lipophilicity (logP/logD) : Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key driver of membrane permeability.[8] For CNS-targeted drugs, a logP in the optimal range is essential for passive diffusion across the BBB.[9] For aminopropanoic acids, it is more informative to consider the logD (the distribution coefficient at a specific pH), as it accounts for the ionization state of the molecule, providing a more realistic measure of lipophilicity under physiological conditions.[10]

  • Aqueous Solubility (logS) : Poor aqueous solubility is a major hurdle in drug development, leading to problems with formulation, erratic absorption, and low bioavailability. Predicting solubility early allows chemists to modify structures to improve this crucial property.[11]

  • Polar Surface Area (PSA) : TPSA is a descriptor that correlates well with hydrogen bonding potential and membrane permeability. For CNS drugs, a lower TPSA (typically below 70-90 Ų) is often associated with better brain penetration.[9]

Part 2: A Comparative Analysis of Predictive Engines and Platforms

The in silico prediction landscape is diverse, ranging from rapid, empirical methods to computationally intensive, physics-based approaches. The choice of tool often depends on the stage of the project—from high-throughput virtual screening to late-stage lead optimization.

Methodologies at a Glance

Computational models for physicochemical properties primarily fall into three categories:

  • Empirical/Fragment-Based Methods : These are the fastest methods. They deconstruct a molecule into predefined atomic fragments and sum the contributions of each fragment to estimate the overall property. These models are trained on large datasets of experimental values.

  • Quantitative Structure-Property Relationship (QSPR) : These models use statistical or machine learning algorithms to build a mathematical relationship between a set of calculated molecular descriptors (e.g., topological, electronic, constitutional) and the physicochemical property of interest.[12][13] Their accuracy is highly dependent on the quality and diversity of the training data.[10]

  • Physics-Based/Quantum Mechanics (QM) : These are the most computationally expensive but often most accurate methods, especially for novel chemical scaffolds. For pKa prediction, QM methods calculate the relative free energies of the protonated and deprotonated states of a molecule in a solvent continuum model.[14][15]

Methodology Underlying Principle Typical Application Speed Accuracy
Empirical/Fragment-Based Sum of atomic/fragmental contributions based on experimental data.High-throughput screening, large library filtering.Very FastModerate
QSPR / Machine Learning Statistical correlation between molecular descriptors and properties.Lead discovery and optimization, scaffold hopping.FastModerate to High
Physics-Based (QM) First-principles calculation of molecular electronic structure and solvation energies.Lead optimization, mechanistic studies, pKa of novel scaffolds.SlowHigh to Very High
Comparison of Representative Software Tools

Here, we compare three widely used platforms that embody different approaches to property prediction.

Tool/Platform Primary Method(s) Key Strengths Limitations Accessibility
SwissADME [16]Hybrid (Fragment-based, QSPR, topological)Free web access, comprehensive ADME profile, user-friendly "Bioavailability Radar" and "BOILED-Egg" plots.[17][18]Lower accuracy for complex ionization (pKa not directly predicted), may be less reliable for novel scaffolds.Free Web Server
ChemAxon [19]QSPR, Fragment-based, QM (for pKa)Highly accurate pKa prediction considering microstates; robust logP and solubility models.[20][21] Widely used industry standard.Commercial license required. Can be computationally intensive for large sets.Commercial
Schrödinger (Jaguar pKa / Macro-pKa) [22]Physics-Based (DFT)High-accuracy pKa prediction that accounts for conformational flexibility and stereochemistry.[14][15][23] Excellent for complex molecules and mechanistic insight.Requires significant computational resources and a commercial license. Steeper learning curve.Commercial
RDKit [24]Open-Source ToolkitHighly flexible for building custom QSPR models; provides a wide range of molecular descriptors.[25] Integrates with various machine learning libraries.[26]Requires programming skills (Python). No "out-of-the-box" high-accuracy models; user must build or implement them.Open-Source Library

Performance Insights :

  • For pKa prediction , physics-based methods like Schrödinger's Jaguar and ChemAxon's QM-based calculator are generally superior, as they can capture the subtle electronic and conformational effects that are critical for aminopropanoic acid derivatives.[14][20] Blind challenges like SAMPL have consistently highlighted the accuracy of these specialized algorithms.[27]

  • For logP prediction , empirical and QSPR methods from vendors like ChemAxon have shown excellent performance, sometimes outperforming more complex methods in blind challenges due to extensive training and refinement.[21]

  • SwissADME provides an excellent "first-pass" analysis, ideal for quickly evaluating drug-likeness and potential pharmacokinetic issues for large sets of compounds.[17][28]

Part 3: Experimental Workflow: In Silico Profiling of a Model Compound

To illustrate the practical application of these tools, let's perform a physicochemical property prediction for a model aminopropanoic acid derivative: Phenibut (4-amino-3-phenylbutanoic acid).

Model Compound: Phenibut SMILES String: C1=CC=C(C=C1)C(CC(=O)O)CN

Protocol 1: Rapid Screening with SwissADME

This protocol is designed for the rapid initial assessment of a potential drug candidate.

  • Navigate to the SwissADME web server.[16]

  • Input the Molecule : In the "Enter a list of SMILES here" box, paste the SMILES string for Phenibut: C1=CC=C(C=C1)C(CC(=O)O)CN.

  • Run Prediction : Click the "Run" button.

  • Analyze the Results :

    • Physicochemical Properties : Note the calculated Molecular Weight, number of H-bond acceptors/donors, TPSA, and the consensus Log P value.

    • Lipophilicity : Examine the various predicted logP values (e.g., iLOGP, XLOGP3). The consensus value provides a good initial estimate.

    • Water Solubility : Check the predicted logS value and the qualitative solubility class (e.g., Soluble, Moderately soluble).[29]

    • Drug-likeness : Review the violations of filters like Lipinski's Rule of Five.

    • Pharmacokinetics : The "BOILED-Egg" plot is particularly insightful, predicting passive human intestinal absorption and BBB penetration. A compound in the yellow region (yolk) is predicted to be brain penetrant.

Workflow Diagram: A Structured Approach to In Silico Profiling

The following diagram illustrates a comprehensive workflow for selecting, running, and validating in silico predictions.

G cluster_0 Phase 1: Input & Tool Selection cluster_1 Phase 2: Prediction & Analysis cluster_2 Phase 3: Validation & Decision a Define Chemical Series (e.g., Aminopropanoic Acids) b Select Model Compound (e.g., Phenibut SMILES) a->b c Choose Prediction Tool Based on Project Stage d Rapid Screening (e.g., SwissADME) c->d Screening e High-Accuracy Prediction (e.g., ChemAxon, Schrödinger) c->e Optimization f Analyze Key Properties (pKa, logD, logS, TPSA) d->f e->f g Assess Drug-Likeness & Pharmacokinetics f->g h Define Applicability Domain Is the model reliable for my scaffold? g->h i Experimental Validation (Synthesize & test a small subset) h->i j Decision Point: Prioritize, Redesign, or Discard? i->j

Caption: Workflow for in silico physicochemical property prediction and validation.

Part 4: Scientific Integrity: Trust but Verify

While predictive models are powerful, they are not infallible. A critical aspect of their use is understanding their limitations.

The Concept of the Applicability Domain (AD)

Every QSPR model is built using a specific set of training data. The model's predictions are most reliable for new molecules that are structurally and physicochemically similar to this training set. This "space" of reliability is known as the Applicability Domain (AD).[30][31] Extrapolating predictions for molecules that fall outside the AD can lead to significant and unpredictable errors.[32] It is crucial for scientists to assess whether their chemical series is within the AD of the chosen prediction tool.[33] Reputable commercial software often provides warnings when a prediction is outside the AD, but for other tools, a critical eye on the structural novelty of the query molecule is essential.

The Imperative of Experimental Validation

In silico predictions should always be viewed as hypotheses, not facts. The most robust drug discovery programs use computational predictions to guide and prioritize experimental work. A self-validating system involves:

  • Initial Predictions : Rank a virtual library of derivatives based on predicted properties.

  • Targeted Synthesis : Synthesize a small, diverse subset of compounds from the library, including those with predicted good and borderline properties.

  • Experimental Measurement : Use gold-standard methods (e.g., potentiometric titration for pKa, shake-flask for logP) to measure the properties of the synthesized subset.[34][35][36]

  • Model Refinement : Compare the experimental data with the in silico predictions. This validates the model's accuracy for your specific chemical class and can be used to build a more focused, local QSPR model if necessary.

This iterative cycle of prediction and validation builds confidence and significantly increases the efficiency of the lead optimization process.[37][38]

Conclusion

In silico prediction of physicochemical properties is an essential component of modern drug discovery. For aminopropanoic acid derivatives, where properties like pKa and logD are delicately balanced to achieve the desired biological effect, these computational tools are particularly vital. By understanding the strengths and weaknesses of different methodologies—from the rapid screening capabilities of tools like SwissADME to the high-accuracy, physics-based predictions of platforms like Schrödinger and ChemAxon—researchers can make smarter, faster, and more data-driven decisions. Ultimately, the judicious use of these predictive models, always coupled with a strategy for experimental validation, will pave the way for the development of safer and more effective medicines.

References

  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608. Retrieved from [Link]

  • Sheridan, R. P. (2008). The importance of the domain of applicability in QSAR modeling. Journal of Molecular Graphics and Modelling, 27(1), 58-64. Retrieved from [Link]

  • Wikipedia. (n.d.). Applicability domain. Retrieved from [Link]

  • Ballabio, D., & Consonni, V. (2013). Applicability Domain for QSAR Models: Where Theory Meets Reality. International Journal of Quantitative Structure-Property Relationships, 2(1), 1-14. Retrieved from [Link]

  • Sahigara, F., Mansouri, K., Ballabio, D., Mauri, A., Consonni, V., & Todeschini, R. (2012). Comparison of Different Approaches to Define the Applicability Domain of QSAR Models. Molecules, 17(5), 4791-4810. Retrieved from [Link]

  • Schrödinger. (n.d.). Jaguar for Life Science. Retrieved from [Link]

  • Butin, A., & Varnek, A. (2024). Applicability domains are common in QSAR but irrelevant for conventional ML tasks. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • Daina, A., & Zoete, V. (2017). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 12(10), 1117-1121.
  • Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. PubMed. Retrieved from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME: Frequently Asked Questions. Retrieved from [Link]

  • Siramshetty, V. B., et al. (2021). Validating ADME QSAR Models Using Marketed Drugs. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(10), 1326-1336. Retrieved from [Link]

  • Panda, P. (2023). Predicting ADMET Properties with RDKit. YouTube. Retrieved from [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. Retrieved from [Link]

  • Rafieezade, M., & Fazeli, F. (2023). Predicting the amino group pKa of amino acids using machine learning-QSPR methods. Journal of Molecular Liquids, 384, 122245. Retrieved from [Link]

  • Bochevarov, A. D., et al. (2024). Quantum chemical package Jaguar: A survey of recent developments and unique features. The Journal of Chemical Physics, 161(5). Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Retrieved from [Link]

  • Wager, T. T., et al. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. Retrieved from [Link]

  • ChemAxon. (2020). How do predicted pKa and solubility values compare to reality?. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. Retrieved from [Link]

  • ResearchGate. (n.d.). SwissADME predicted physicochemical properties, lipophilicity, water.... Retrieved from [Link]

  • ChemAxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

  • Pion Inc. (n.d.). Validation of titrimetric measurement of pKa, logP and solubility. Retrieved from [Link]

  • Yoshida, F., & Topliss, J. G. (2000). QSAR model for drug human oral bioavailability. Journal of Medicinal Chemistry, 43(13), 2575-2585. Retrieved from [Link]

  • Sarwar, K., Kanwal, S., & Razzaque, A. (2025). QSPR analysis of amino acids for the family of Gourava indices. PLOS ONE, 20(4), e0319029. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Maltarollo, V. G., Gertrudes, J. C., & Sheridan, R. P. (2023). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Journal of Chemical Information and Modeling, 63(13), 3934-3959. Retrieved from [Link]

  • Daina, A., & Zoete, V. (2016). SwissADME Predictions of Pharmacokinetics and Drug-Likeness Properties... International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 1-9. Retrieved from [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

  • Bochevarov, A. D., et al. (2016). Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups. Journal of Chemical Theory and Computation, 12(12), 6001-6019. Retrieved from [Link]

  • ChemAxon. (2019). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Retrieved from [Link]

  • GitHub. (n.d.). molecularinformatics/Computational-ADME. Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35(10), 969-992. Retrieved from [Link]

  • Musial, A., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. TrAC Trends in Analytical Chemistry, 83, 36-51. Retrieved from [Link]

  • ResearchGate. (2014). How can one determine log P and pKa for hydrophobic and neutral compounds?. Retrieved from [Link]

  • Ghose, A. K., et al. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Discovery, 7(6), 477-495. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Retrieved from [Link]

  • Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

  • Bhupendra, K. A. (2015). Importance of Physicochemical Properties In Drug Discovery. RA Journal of Applied Research, 1(01), 18–43. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Are there any ADME predictions tools available for Python/RDKit?. Retrieved from [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

  • Journal of Molecular Liquids. (2024). Predicting the amino group pKa of amino acids using machine learning-QSPR methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • Hughes, J. D., et al. (2008). Physicochemical profiling of drugs and early drug candidates. Journal of Medicinal Chemistry, 51(22), 6981-6991. Retrieved from [Link]

  • Cronin, M. T. D. (2010). Prediction of physicochemical properties. In Silico Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico predicted physicochemical properties of all compounds 1-8. Retrieved from [Link]

  • APD3. (n.d.). Antimicrobial Peptide Database. Retrieved from [Link]

  • Pal, T., et al. (2020). Predictions of the physicochemical properties of amino acid side chain analogs using molecular simulation. Physical Chemistry Chemical Physics, 22(16), 8497-8509. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and HPTLC Methods for Pharmaceutical Stability Testing

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, stability testing is the bedrock upon which product shelf-life, storage conditions, and ultimately, patient safety, are built. The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), mandate rigorous stability studies.[1][2][3]

At the core of these studies are the analytical methods used to detect and quantify the active pharmaceutical ingredient (API) and any degradation products. High-Performance Liquid Chromatography (HPLC) has long been the gold standard, revered for its precision and resolution.[4][5] However, High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful and complementary technique, offering distinct advantages in throughput and cost-effectiveness.[6][7][8]

This guide provides an in-depth comparison of these two chromatographic techniques in the context of stability-indicating assays. More critically, it offers a detailed framework for the cross-validation of these methods—a crucial process to ensure that analytical results are consistent, reliable, and interchangeable, thereby guaranteeing data integrity throughout a product's lifecycle.

HPLC and HPTLC: A Comparative Overview for Stability Analysis

The choice between HPLC and HPTLC is not merely a matter of preference; it's a strategic decision based on the specific requirements of the analysis. While both operate on the principles of chromatography, their fundamental differences in format—a closed column for HPLC versus an open plate for HPTLC—give rise to distinct operational characteristics.[9][10]

HPLC is renowned as a high-pressure liquid chromatography technique used to separate, identify, and quantify each component in a mixture.[9] It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.[9] In contrast, HPTLC is a sophisticated form of thin-layer chromatography (TLC) that employs the same physical principles of adsorption chromatography.[6][9] The mobile phase moves through the stationary phase by capillary action.[9]

FeatureHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Column Chromatography (Closed System)Planar Chromatography (Open System)
Stationary Phase Packed into a stainless-steel column (e.g., silica, C18)Coated as a thin layer on a plate (e.g., glass, aluminum)
Sample Throughput Sequential analysis; one sample at a time.Parallel analysis; multiple samples (e.g., up to 20) can be run simultaneously on a single plate.[11]
Resolution Very high resolution and efficiency.Good resolution and high efficiency, comparable to HPLC for many applications.[9][10]
Quantitation Highly precise and accurate via detectors (e.g., UV, MS).Densitometric scanning provides reliable quantitative results.
Flexibility in Detection Post-run detection with a limited choice of detectors in a series.High flexibility; plate can be scanned at multiple wavelengths and derivatized post-run for specific detection.
Solvent Consumption Relatively high per sample.Significantly lower per sample, leading to cost savings and reduced environmental impact.
Cost & Complexity Higher initial instrument cost and operational complexity.Lower instrument cost, simpler operation, and maintenance.
Suitability for Stability Excellent for complex mixtures and trace-level degradants. Considered the benchmark for stability-indicating assays.[4][5]Ideal for screening, rapid purity checks, and routine QC. Its ability to visually separate components makes it powerful for identifying unknown degradants.[11][12]

Ensuring Methodological Consistency: The Imperative of Cross-Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[13][14] This is a non-negotiable requirement from regulatory bodies like the U.S. Food and Drug Administration (FDA) and is detailed in guidelines such as ICH Q2(R1).[13][15][16][17][18]

However, when an analytical method is transferred from one laboratory to another (e.g., from R&D to QC), or when a new method (like HPTLC) is introduced to supplement an existing one (like HPLC), a simple validation is not enough. We must perform a cross-validation , also known as an Analytical Method Transfer. This is a documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory, ensuring the validated state of the method is maintained.[19][20][21] The United States Pharmacopeia (USP) General Chapter <1224> provides guidance on this process.[19][21][22]

The goal of cross-validation is to demonstrate that both methods (or both labs) produce comparable and reliable results for the same set of samples, ensuring seamless data integrity.[23][24]

The Cross-Validation Workflow

A successful cross-validation study is built upon a systematic and well-documented plan. The process ensures that all variables are controlled and that the final comparison is statistically sound and defensible.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting start Initiate Method Transfer/ Cross-Validation protocol Develop & Approve Transfer Protocol (ICH Q2, USP <1224>) start->protocol training Train Receiving Lab Personnel on Method protocol->training materials Prepare & Ship Homogenous Sample Batch & Standards training->materials sys_suit_hplc Method 1 (HPLC): Perform System Suitability materials->sys_suit_hplc sys_suit_hptlc Method 2 (HPTLC): Perform System Suitability materials->sys_suit_hptlc analyze_hplc Method 1 (HPLC): Analyze Samples sys_suit_hplc->analyze_hplc analyze_hptlc Method 2 (HPTLC): Analyze Samples sys_suit_hptlc->analyze_hptlc compare Compile & Compare Data (Assay, Impurities, etc.) analyze_hplc->compare analyze_hptlc->compare stats Perform Statistical Analysis (e.g., t-test, Equivalence) compare->stats decision Results Meet Pre-defined Acceptance Criteria? stats->decision report_pass Generate Final Report: Successful Transfer decision->report_pass Yes report_fail Investigate Deviations & Document OOS decision->report_fail No

Caption: Workflow for cross-validating HPLC and HPTLC stability-indicating methods.

Detailed Experimental Protocols

The scientific rigor of a cross-validation study lies in its experimental design. The following protocols outline the critical steps required.

Protocol 1: Foundational Specificity via Forced Degradation

Before any comparative analysis, the stability-indicating nature of both methods must be unequivocally demonstrated. This is achieved through a forced degradation study, as stipulated by ICH Q1A(R2).[1] The goal is to generate potential degradation products and prove that the analytical method can separate the intact API from them.

Objective: To demonstrate the specificity of both the HPLC and HPTLC methods.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the drug substance in a suitable solvent.

  • Subject to Stress Conditions: Expose the drug substance to the following conditions. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 2 hours. Neutralize before analysis.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 1 hour. Neutralize before analysis.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Analysis: Analyze an unstressed sample and all stressed samples by both the HPLC and HPTLC methods.

  • Evaluation (Peak Purity):

    • For HPLC: Use a photodiode array (PDA) detector to assess peak purity of the API peak in the presence of degradants.

    • For HPTLC: Compare the Rf values and spectra of the API spot in stressed and unstressed samples. The method is specific if the degradation product spots are well-resolved from the API spot.[12]

  • Acceptance Criterion: Both methods must demonstrate the ability to separate the API from all major degradation products with sufficient resolution.

Protocol 2: The Comparative Cross-Validation Study

This protocol forms the core of the cross-validation, directly comparing the quantitative results from both analytical methods.

Objective: To demonstrate that the HPTLC method provides results that are equivalent to the validated HPLC method for the assay and impurity profiling of a drug product.

Methodology:

  • Prepare Transfer Protocol: Draft and approve a protocol that details the scope, materials, procedures, and, most importantly, the acceptance criteria for the study.[23][25]

  • Sample Selection: Use a single, homogenous batch of the final drug product. Prepare at least six independent sample preparations.

  • Analysis by HPLC (Reference Method):

    • Perform system suitability tests to ensure the system is operating correctly.

    • Analyze the six sample preparations according to the validated HPLC method.

    • Calculate the % Assay and the levels of all specified and unspecified impurities for each preparation.

  • Analysis by HPTLC (New/Transferred Method):

    • Perform system suitability tests (e.g., precision of application and measurement).

    • Analyze the same six sample preparations according to the HPTLC method.

    • Calculate the % Assay and the levels of all corresponding impurities for each preparation.

  • Data Compilation and Statistical Analysis:

    • Tabulate the results from both methods side-by-side for easy comparison.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results from each method.

    • Perform a statistical comparison. A Student's t-test can be used to compare the means of the two datasets. The difference between the mean results from the two methods should be calculated.

Data Presentation and Acceptance Criteria

Clear presentation of data is essential for a conclusive report. The acceptance criteria must be pre-defined in the protocol and should be based on the variability of the methods and the specification limits of the product.

Table 2: Example Data Presentation for Cross-Validation Results

Sample IDHPLC Assay (%)HPTLC Assay (%)Difference (%)HPLC Impurity A (%)HPTLC Impurity A (%)Difference (%)
199.899.50.30.110.13-0.02
2100.1100.3-0.20.120.120.00
399.9100.1-0.20.110.110.00
4100.299.90.30.130.14-0.01
5100.0100.4-0.40.120.13-0.01
699.799.60.10.110.12-0.01
Mean 99.95 99.97 -0.02 0.117 0.125 -0.008
Std. Dev. 0.210.360.0080.010
RSD (%) 0.210.366.848.00

Table 3: Typical Acceptance Criteria for Cross-Validation

ParameterAcceptance Criterion
Assay The difference between the mean results of the two methods should be ≤ 2.0%.
Impurities (>0.1%) The difference between the mean results of the two methods should be ≤ 0.05% absolute or ≤ 15% relative, whichever is greater.
Precision The RSD of results from each method should be ≤ 2.0% for the assay.

Note: These criteria are illustrative and should be adapted based on the specific product and its specifications.

Conclusion

Both HPLC and HPTLC are indispensable tools in the pharmaceutical scientist's arsenal for stability testing. HPLC remains the definitive technique for high-resolution separations and trace-level quantification, while HPTLC offers unparalleled advantages in speed, sample throughput, and operational simplicity. The decision to use one or the other—or both in a complementary fashion—should be driven by a scientific and risk-based approach.

Regardless of the method chosen, its reliability is paramount. A robust cross-validation study is not merely a regulatory checkbox; it is a scientific imperative that ensures the consistency and integrity of stability data across methods, laboratories, and time. By following a structured protocol, performing rigorous experimental comparisons, and adhering to pre-defined acceptance criteria, researchers can build a foundation of trust in their analytical results, ultimately safeguarding the quality and efficacy of medicines delivered to patients.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • What is the Difference between HPLC and HPTLC? - PharmaGuide. (2023-10-16). Available from: [Link]

  • Understanding the New USP Chapter 1224 for Transfer of Analytical Methods. Available from: [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. Available from: [Link]

  • "Transfer of Analytical Procedures according to the New USP Chapter <1224>" - An Overview. Available from: [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). Available from: [Link]

  • Development and Validation of HPLC Stability-Indicating Assays - ResearchGate. Available from: [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003-08-01). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025-10-01). Available from: [Link]

  • Difference between HPLC and HPTLC and Applications. | PPTX - Slideshare. Available from: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024-04-24). Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025-07-30). Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (2025-10-22). Available from: [Link]

  • Method Validation Guidelines | BioPharm International. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • (PDF) A Review on Comparison of HPLC and HPTLC - ResearchGate. (2025-08-09). Available from: [Link]

  • Analytical Method Transfer (USP 1224) Guideline - Pharma Beginners. (2021-01-23). Available from: [Link]

  • An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements | Journal of Science and Technology. Available from: [Link]

  • A Review on Comparison of HPLC and HPTLC | Journal of Innovations in Applied Pharmaceutical Science (JIAPS). (2023-09-20). Available from: [Link]

  • Assay Transfers: A Guide to USP <1224> - Quantics Biostatistics. (2025-04-16). Available from: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - NIH. Available from: [Link]

  • Stability-Indicating HPLC Method Development - vscht.cz. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD) - Stability Indicating HPLC Method Development - A Review. Available from: [Link]

  • Stability-indicating HPTLC method for simultaneous determination of nateglinide and metformin hydrochloride in pharmaceutical dosage form - PMC - NIH. Available from: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024-12-11). Available from: [Link]

  • Full article: Stability-indicating HPTLC method for the determination of Naltrexone hydrochloride in bulk and tablet dosage form - Taylor & Francis Online. Available from: [Link]

  • Stability-Indicating HPTLC Method for Determination of Remogliflozin Etabonate and Vildagliptin in Tablets | Journal of Chromatographic Science | Oxford Academic. (2023-01-20). Available from: [Link]

  • SOP for Cross-validation of Bioanalytical Methods. (2024-05-25). Available from: [Link]

  • Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage - Journal of Applied Pharmaceutical Science. (2021-11-03). Available from: [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures - Journal of Food and Drug Analysis. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025-08-11). Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. (2014-09-05). Available from: [Link]

  • Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements - Eurofins USA. (2025-03-31). Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020-11-01). Available from: [Link]

  • (PDF) Method Validation Approaches for Pharmaceutical Assessments – Highlights with High Performance Thin Layer Chromatographic (HPTLC) Techniques - ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Antioxidant Properties of Aminopropanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Aminopropanoic acids, a class of amino acids distinguished by the position of the amino group on their carbon skeleton, are emerging as versatile scaffolds in medicinal chemistry. While their roles in biological signaling and metabolism are well-documented, their potential as antioxidants is a field of growing interest. This guide provides a comparative evaluation of the antioxidant properties of different aminopropanoic acid scaffolds—α, β, and γ—and their derivatives. We delve into the fundamental mechanisms of antioxidant action, present standardized protocols for robust experimental evaluation, and discuss the structure-activity relationships that govern their efficacy in mitigating oxidative stress.

Introduction: The Growing Threat of Oxidative Stress

Reactive oxygen species (ROS) are a natural byproduct of aerobic metabolism. However, an imbalance between the production of these reactive species and the body's ability to neutralize them leads to oxidative stress. This condition is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders[1][2]. Antioxidants mitigate this damage by neutralizing ROS, making the discovery and development of novel antioxidant compounds a critical area of research[1][2].

Amino acids are fundamental building blocks of life and some have been shown to possess intrinsic antioxidant properties[3][4]. This guide focuses on the aminopropanoic acid framework, comparing how the isomeric position of the amino group (alpha, beta, or gamma) influences antioxidant capacity and how targeted chemical modifications can amplify this activity.

Fundamentals of Antioxidant Mechanisms

Antioxidants primarily neutralize free radicals through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these mechanisms is crucial for interpreting experimental data from various antioxidant assays.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•).

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (A•+) and an anion (R:-). The anion is then typically protonated by the solvent.

Many antioxidants can operate via multiple mechanisms, and the dominant pathway often depends on the specific radical, solvent, and pH of the system.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AH_HAT Antioxidant (A-H) A_rad_HAT Antioxidant Radical (A•) AH_HAT->A_rad_HAT H• donation R_HAT Free Radical (R•) RH_HAT Quenched Radical (R-H) R_HAT->RH_HAT H• acceptance AH_SET Antioxidant (A-H) A_rad_cat_SET Radical Cation (A-H•+) AH_SET->A_rad_cat_SET e- donation R_SET Free Radical (R•) R_anion_SET Anion (R:-) R_SET->R_anion_SET e- acceptance

Caption: Core mechanisms of free radical scavenging by antioxidants.

Comparative Analysis of Aminopropanoic Acid Scaffolds

The antioxidant activity of an amino acid is highly dependent on its structure, particularly the nature of its side chain[5]. For aminopropanoic acids, the relative positions of the carboxyl and amino groups also play a role.

  • α-Aminopropanoic Acids (e.g., Alanine): Alanine and other amino acids with simple alkyl side chains are generally considered to have low or negligible direct antioxidant activity[4]. Their contribution to the antioxidant defense system is primarily indirect, serving as building blocks for antioxidant enzymes.

  • β-Aminopropanoic Acids (e.g., β-Alanine): β-Alanine is a precursor to carnosine, a dipeptide with known antioxidant properties[6][7]. While some studies suggest β-alanine supplementation may have little direct influence as an antioxidant, its role in boosting carnosine levels is significant for cellular protection against oxidative stress[6][7][8]. Research into β-alanine derivatives indicates that modifications, such as esterification of the carboxylic acid group, can increase lipophilicity and enhance antioxidant activity[9].

  • γ-Aminopropanoic Acids (e.g., GABA): Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Beyond its neurological role, GABA has been described as a bioactive agent with antioxidant properties[10][11]. Studies have shown that GABA can upregulate the antioxidant system in plants under stress and is found in various foods associated with health benefits[10][12]. However, its direct radical scavenging activity in comparison to other scaffolds is less characterized.

  • Derivatives and Structure-Activity Relationships (SAR): The most significant enhancements in antioxidant activity are achieved through derivatization. Creating amide linkages between the amino group of the aminopropanoic acid scaffold and phenolic acids (e.g., caffeic acid, ferulic acid) is a highly effective strategy. This combines the amino acid backbone with the potent radical-scavenging ability of the phenolic hydroxyl groups[13][14][15]. The number and position of hydroxyl groups on the aromatic ring are critical determinants of the antioxidant capacity of these derivatives[14][16].

Standardized Methodologies for Antioxidant Evaluation

To objectively compare the antioxidant potential of different compounds, a panel of standardized assays is essential. No single assay can capture the full spectrum of antioxidant action, so a multi-assay approach is recommended. Below are protocols for three widely accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow[2][17].

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL Sample/Control with 100 µL DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Blank measure->calculate plot Plot % Inhibition vs. Conc. Determine IC50 Value calculate->plot

Caption: Standard workflow for the DPPH radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in spectrophotometric-grade methanol. Keep this solution protected from light[17].

    • Prepare a stock solution of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, DMSO)[2][18].

    • Perform serial dilutions of the test compounds and positive control[17].

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of a solvent blank (for 100% radical activity) and a positive control.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells[2].

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes[17][18].

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader[17].

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100[19]

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore[20]. The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured spectrophotometrically[20].

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water[21][22].

    • Prepare a 2.45 mM potassium persulfate solution in water[20][21].

    • Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[20][21].

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test sample/standard (Trolox is a common standard) to a cuvette or microplate well.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution and mix[21].

    • Allow the reaction to proceed for a set time (e.g., 6 minutes)[23].

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm[20][24].

    • Calculate the percentage inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC)[20].

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH[25]. The reduction results in the formation of a colored ferrous-probe complex, which is monitored spectrophotometrically[26][27].

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio[25][28].

    • Warm the FRAP reagent to 37°C before use[25].

  • Assay Procedure:

    • Add a small volume (e.g., 20 µL) of the sample, standard (FeSO₄ solution), or blank to a test tube or microplate well[25].

    • Add a larger volume (e.g., 150-190 µL) of the pre-warmed FRAP reagent[25][26].

    • Mix and incubate at 37°C for a defined period (e.g., 4-30 minutes)[25][28].

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm[27][28].

    • Construct a standard curve using the FeSO₄ standard.

    • The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Quantitative Comparison and Data Interpretation

The efficacy of an antioxidant is typically reported as its IC50 value (from DPPH/ABTS assays) or its equivalent antioxidant capacity (from FRAP/ABTS assays). A lower IC50 value indicates higher potency.

Table 1: Comparative Antioxidant Activity of Aminopropanoic Acid Scaffolds (Illustrative Data)

Compound/ScaffoldAssayIC50 (µM) / Activity MetricComments
α-Alanine DPPH> 10,000Very low to no direct radical scavenging activity[4].
β-Alanine DPPH> 5,000Limited direct activity; primarily acts as a precursor to carnosine[8].
GABA DPPH~ 2,500Modest activity reported, but mechanism may be indirect[10].
Ascorbic Acid (Control)DPPH~ 30Potent, well-characterized antioxidant.
Trolox (Control)ABTSTEAC = 1.0Standard reference for TEAC value.
Caffeoyl-β-alanine DPPH~ 50Conjugation with a phenolic acid dramatically increases potency.
Feruloyl-GABA FRAPHigh Fe²⁺ EquivalentsThe phenolic moiety confers strong reducing power.

Note: The values in this table are illustrative and intended for comparative purposes. Actual experimental values may vary based on specific assay conditions.

Interpretation:

  • Unmodified α, β, and γ-aminopropanoic acid scaffolds demonstrate weak direct antioxidant activity.

  • The key to unlocking potent antioxidant properties lies in the derivatization with phenolic moieties .

  • The choice of the phenolic acid and the aminopropanoic acid linker can be optimized to modulate properties like solubility, stability, and biological targeting.

Conclusion and Future Perspectives

While the basic scaffolds of aminopropanoic acids are not potent direct antioxidants, they serve as excellent and versatile frameworks for the design of novel antioxidant compounds. The structure-activity relationship is clear: antioxidant efficacy is conferred by the addition of functional groups, most notably phenolic hydroxyls, which are capable of hydrogen or electron donation.

Future research should focus on:

  • Synthesizing and screening libraries of phenolic amides of α, β, and γ-aminopropanoic acids to identify lead compounds.

  • Investigating the impact of the linker length and flexibility (i.e., α vs. β vs. γ) on the antioxidant activity and pharmacokinetic properties of these conjugates.

  • Evaluating the most promising compounds in cell-based assays and in vivo models of oxidative stress to validate their therapeutic potential.

By leveraging the structural diversity of aminopropanoic acids, researchers can develop a new generation of targeted and effective antioxidants for application in pharmaceuticals, nutraceuticals, and food science.

References

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019-07-26). protocols.io. [Link]

  • The Role of Amino Acids in Non-Enzymatic Antioxidant Mechanisms in Cancer: A Review. MDPI. [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure. (2024-02-23). ACME Research Solutions. [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024-12-20). Platypus Technologies. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]

  • GABA: Benefits, side effects, and more. (2024-07-26). Medical News Today. [Link]

  • 2.6. DPPH Radical Scavenging Assay. Bio-protocol. [Link]

  • Antioxidative Categorization of Twenty Amino Acids Based on Experimental Evaluation. (2017-11-27). MDPI. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ScienceDirect. [Link]

  • Amino acids with strong antioxidant ability. ResearchGate. [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. [Link]

  • Factors affecting antioxidant activity of amino acids in soybean oil at frying temperatures. CABI. [Link]

  • 3.6.2. Ferric Reducing Antioxidant Power Test (FRAP Assay). Bio-protocol. [Link]

  • Antioxidant Properties, γ-Aminobutyric Acid (GABA) Content, and Physicochemical Characteristics of Tomato Cultivars. MDPI. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

  • DPPH radical scavenging activity. Marine Biology. [Link]

  • Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying. National Institutes of Health (NIH). [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Matest. [Link]

  • Effects of GABA on the polyphenol accumulation and antioxidant activities in tea plants (Camellia sinensis L.) under heat-stress conditions. PubMed. [Link]

  • γ-Aminobutyric acid (GABA) concentrations in relation to antioxidants in fresh-cut fruits and vegetables. International Society for Horticultural Science. [Link]

  • GABA content and antioxidant activity of encapsulated GABA with different wall material ratios (GA:MD). ResearchGate. [Link]

  • (PDF) The influence of β-alanine supplementation on markers of exercise-induced oxidative stress. ResearchGate. [Link]

  • Beta-Alanine benefits, dosage, and side effects. Examine.com. [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. [Link]

  • Beta-Alanine – A Pre-Workout Powerhouse and Optimal Dosage Guide. (2023-07-19). Supplements Revealed. [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]

  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed. [Link]

  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. Scilit. [Link]

  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]

  • The antioxidant effect of beta-alanine or carnosine supplementation on exercise- induced oxidative stress: a systematic review a. Preprints.org. [Link]

  • The antioxidant effect of beta-alanine or carnosine supplementation on exercise- induced oxidative stress: a systematic review. Preprints.org. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the novel amino acid derivative, 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride (CAS No. 20299-31-4), offers exciting possibilities. However, with innovation comes the responsibility of ensuring safe handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance, to ensure the safety of your team and the protection of our environment.

Hazard Identification and Waste Classification: Why This Compound Demands Respect

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) for this compound classifies it with the following hazards:

  • H228: Flammable solid [1]

  • H314: Causes severe skin burns and eye damage [1]

These classifications are not mere suggestions; they are critical determinants of how this chemical waste must be handled. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2] Based on its GHS classification, this compound waste falls under:

  • Ignitability (D001): As a flammable solid.

  • Corrosivity (D002): Due to its capacity to cause severe skin burns and eye damage.

Therefore, any disposable materials, solutions, or un-used solid chemical containing this compound must be treated as hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Given the severe corrosive nature of this compound, rigorous adherence to PPE protocols is non-negotiable. The following table outlines the minimum required PPE when handling the solid compound or its solutions for disposal.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes of solutions and airborne particles of the solid that can cause severe eye damage.
Hands Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact, which can lead to severe burns.
Body Flame-retardant lab coatProtects against accidental spills and contact with flammable material.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be collected by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Workflow for Waste Segregation and Disposal

G cluster_2 Storage & Pickup A Solid Waste (unused chemical, contaminated weigh boats, gloves, etc.) D Labeled Hazardous Solid Waste Container A->D B Liquid Waste (solutions containing the compound, rinsate) E Labeled Hazardous Aqueous Waste Container (Acidic) B->E C Contaminated Sharps (needles, etc.) F Labeled Sharps Container C->F G Satellite Accumulation Area (SAA) D->G E->G F->G H Licensed Hazardous Waste Disposal Company Pickup G->H

Caption: Waste Disposal Workflow for this compound.

Detailed Instructions:
  • Solid Waste Collection:

    • Place any unused or expired solid this compound into a dedicated, clearly labeled hazardous waste container.

    • All disposables that have come into contact with the solid chemical, such as weigh boats, contaminated gloves, and paper towels, must also be placed in this container.

    • The container must be made of a material compatible with corrosive and flammable solids. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste Collection:

    • Collect all aqueous solutions containing the compound in a dedicated, clearly labeled hazardous aqueous waste container.

    • Given the acidic nature of the hydrochloride salt, this waste stream should be considered acidic. Do not mix with basic or other incompatible waste streams.

    • The container should be securely capped to prevent the release of any vapors.

  • Decontamination of Non-Disposable Labware:

    • Rinse any glassware or other reusable equipment that has come into contact with the compound three times with a suitable solvent (e.g., water, followed by ethanol).

    • Crucially, this rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple rinsing, the labware can be washed according to standard laboratory procedures.

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (Flammable, Corrosive).

    • Ensure the date of initial waste accumulation is clearly marked on the label.

  • Storage:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[4][5]

    • Ensure that the containers are kept closed except when adding waste.

    • Store in a well-ventilated area away from sources of ignition and incompatible materials.

  • Disposal:

    • Arrange for the pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for waste pickup and documentation.

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and appropriate action is critical to mitigate the risks.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as outlined in Section 2.

  • Contain the Spill:

    • For a solid spill , carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these scientifically-grounded and regulation-aligned procedures, you can confidently manage the disposal of this compound, ensuring a safe and compliant laboratory environment.

References

  • This compound - Safety Data Sheet. (2025, July 19). Chemicalbook.
  • RCRA Hazardous Wastes. EcoOnline Help Center.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Resource Conservation and Recovery Act (RCRA). Healthcare Environmental Resource Center (HERC).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8).
  • Summary of the Resource Conservation and Recovery Act. (2025, July 25). US EPA.
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.
  • Managing Hazardous Chemical Waste in the Lab.
  • This compound | 20299-31-4. ChemicalBook.
  • This compound 1360436-95-8 wiki. Guidechem.
  • Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2024, March 28).
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. (2022, June 6).
  • Safety Data Sheet. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2021, December 25).
  • This compound, CAS No. 20299-31-4. iChemical.
  • This compound | 22888-49-9. ChemicalBook.

Sources

Navigating the Safe Handling of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety and logistical information for all laboratory personnel handling 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride (CAS No. 120786-19-4). Adherence to these protocols is mandatory to ensure personal safety and regulatory compliance.

Understanding the Hazard: A Multifaceted Risk Profile

This compound is a compound that demands rigorous safety protocols due to its dual hazardous nature. It is classified as a flammable solid and is also corrosive, causing severe skin burns and eye damage . The hydrochloride salt form contributes to its corrosive properties. The aromatic amino acid structure suggests a generally stable compound, but it may react with strong oxidizing agents. When heated to decomposition, it may emit toxic fumes, including nitrogen oxides. Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not merely a recommendation but a necessity.

Your Shield: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's specific hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with a nitrile inner glove and a butyl rubber or neoprene outer glove is recommended. Nitrile provides good general chemical resistance, while butyl rubber and neoprene offer enhanced protection against corrosive substances.[1][2] Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected.
Eye and Face Protection Chemical safety goggles in combination with a face shield are mandatory.[1] This dual protection is critical to prevent contact with airborne particles and to shield the entire face from splashes of any solutions containing the compound. Standard safety glasses are insufficient.
Body Protection A flame-resistant laboratory coat worn over long-sleeved clothing is required. For operations with a higher risk of splashes or dust generation, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the solid outside of a certified chemical fume hood, or when there is a potential for dust generation. A half-mask or full-facepiece respirator with a combination cartridge for organic vapors and acid gases, along with a P100 particulate filter, is recommended.[3][4] The choice of a full-facepiece respirator provides the added benefit of enhanced eye and face protection. A respiratory protection program, including fit testing, is a prerequisite for respirator use.

Operational Blueprint: From Receipt to Use

A meticulous and well-rehearsed operational plan is the bedrock of safety when working with this hazardous compound. The following workflow is designed to minimize exposure at every stage.

Receiving and Storage: The First Line of Defense
  • Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Segregated Storage: Store the compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be stored in a dedicated, clearly labeled cabinet for flammable and corrosive solids.

  • Incompatibility: Keep it segregated from strong oxidizing agents.

Handling and Use: A Controlled Environment
  • Designated Work Area: All handling of the solid compound must be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.

  • Minimize Dust Generation: Use appropriate tools and techniques to minimize the creation of dust when transferring the solid.

  • Spill Preparedness: A spill kit specifically for flammable and corrosive solids must be readily available. This should include absorbent materials, neutralizing agents for acids (such as sodium bicarbonate), and appropriate PPE for cleanup.

The Final Step: A Compliant Disposal Plan

Improper disposal of this compound and associated waste can lead to significant environmental harm and regulatory penalties. The following disposal plan aligns with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Waste Characterization

This compound is classified as a hazardous waste due to its ignitability (D001) and corrosivity (D002).[5] All waste generated from its use, including contaminated PPE, spill cleanup materials, and empty containers, must be managed as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all solid waste contaminated with this compound. The container must be compatible with both flammable and corrosive materials.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the relevant EPA waste codes (D001, D002).

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids.

Disposal Pathway

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Workflow and Safety Logic

The following diagram illustrates the logical flow of operations, emphasizing the integration of safety measures at each critical step.

SafeHandlingWorkflow Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS and SOPs DonPPE Don Appropriate PPE ReviewSDS->DonPPE Understand Hazards PrepareWorkArea Prepare & Inspect Work Area (Fume Hood) DonPPE->PrepareWorkArea Ensure Safety RetrieveChemical Retrieve Chemical from Storage PrepareWorkArea->RetrieveChemical WeighTransfer Weigh and Transfer RetrieveChemical->WeighTransfer Minimize Exposure ConductExperiment Conduct Experiment WeighTransfer->ConductExperiment Decontaminate Decontaminate Work Surfaces & Equipment ConductExperiment->Decontaminate Post-Experiment SegregateWaste Segregate and Label Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE StoreWaste Store Waste in Satellite Accumulation Area DoffPPE->StoreWaste Final Step

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.